Cyclotene propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-5-oxocyclopenten-1-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-8(11)12-9-6(2)4-5-7(9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMCRMCMGRKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236040 | |
| Record name | Cyclotene propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Creamy carmellic buttery aroma | |
| Record name | Cyclotene propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Cyclotene propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.092-1.097 (20°) | |
| Record name | Cyclotene propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-55-8 | |
| Record name | 2-Methyl-5-oxocyclopent-1-enyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotene propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotene propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-oxocyclopent-1-enyl propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOTENE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBU83W2QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Characterization of Cyclotene Propionate: A Technical Guide for Researchers
Introduction: The Analytical Imperative for Cyclotene Propionate
This compound, known systematically as (2-methyl-5-oxocyclopent-1-en-1-yl) propanoate, is a significant molecule in the flavor and fragrance industry, valued for its complex caramellic, fruity, and nutty aroma profile. For researchers in drug development and metabolomics, understanding the precise molecular structure and purity of such compounds is paramount. Spectroscopic analysis provides the definitive toolkit for this elucidation, offering a non-destructive window into the molecule's atomic framework.
Molecular Structure and Spectroscopic Overview
This compound is formed by the esterification of Cyclotene's enolic hydroxyl group with propionic acid. This seemingly simple modification significantly alters the molecule's electronic and physical properties, which are in turn reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound, highlighting the Cyclotene core and the attached propionate group.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the placement of protons, providing unambiguous structural confirmation.
1.1: Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted by considering the individual contributions of the Cyclotene core and the propionate chain. We will use the well-documented spectrum of ethyl propionate as a proxy for the chemical shifts and coupling patterns of the propionyl group.[1][2][3][4][5]
Expected Chemical Shifts and Multiplicities:
| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~2.5 - 2.8 | Multiplet | 4H | -CH₂-CH₂- (Cyclopentenone ring) | These methylene groups are adjacent to both a carbonyl and a double bond, leading to a complex splitting pattern in the deshielded aliphatic region. |
| ~2.0 | Singlet | 3H | -CH₃ (on ring) | This methyl group is attached to the double bond of the enone system, resulting in a downfield shift compared to a standard alkyl methyl group. The absence of adjacent protons leads to a singlet. |
| ~2.6 | Quartet | 2H | -O-C(=O)-CH₂- | The methylene group of the propionate is adjacent to a carbonyl group, causing a significant downfield shift. It is split into a quartet by the neighboring methyl group. |
| ~1.2 | Triplet | 3H | -CH₂-CH₃ | This is a classic ethyl group pattern, with the methyl protons being split into a triplet by the adjacent methylene group. |
1.2: Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will reveal the carbon backbone of the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the clear identification of carbonyl, olefinic, and aliphatic carbons.
Expected Chemical Shifts:
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |
| ~205 | C=O (Ketone in ring) | The ketone carbonyl in the five-membered ring is expected at a very downfield chemical shift. |
| ~173 | C=O (Ester) | The ester carbonyl carbon is typically found in this region.[6] |
| ~150-160 | C=C (Olefinic carbons) | The two carbons of the double bond in the enone system will be significantly deshielded. |
| ~60 | -O-C(=O)-C H₂- | The carbon of the propionate's methylene group attached to the ester oxygen. |
| ~30-35 | -C H₂-C H₂- (Ring) | The aliphatic carbons within the cyclopentenone ring. |
| ~28 | -O-C(=O)-C H₂- | The carbon of the propionate's methylene group adjacent to the carbonyl. |
| ~15 | -C H₃ (on ring) | The methyl carbon attached to the double bond. |
| ~9 | -CH₂-C H₃ | The terminal methyl carbon of the propionate group. |
1.3: Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and high-quality data. The following is a robust procedure for acquiring ¹H and ¹³C NMR spectra.
Workflow for NMR Sample Preparation and Analysis:
Caption: A standardized workflow for acquiring high-quality NMR spectra.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
2.1: Predicted IR Spectrum of this compound
The IR spectrum of this compound will be dominated by strong absorptions from its two carbonyl groups (ketone and ester) and the C-O bonds of the ester.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |
| ~1750 | Ester C=O | Stretch | The ester carbonyl typically absorbs at a higher frequency than a ketone.[7] |
| ~1715 | Ketone C=O (conjugated) | Stretch | Conjugation with the double bond in the enone system lowers the absorption frequency compared to a saturated ketone. |
| ~1640 | C=C | Stretch | The carbon-carbon double bond in the ring will show a stretching vibration in this region. |
| ~1200-1000 | C-O | Stretch | Strong, characteristic stretches for the C-O single bonds of the ester group will be prominent. |
| ~2950-2850 | C-H | Stretch | Aliphatic C-H stretches from the methyl and methylene groups. |
2.2: Experimental Protocol for IR Data Acquisition
For a liquid sample like this compound, a simple and effective method is to use Attenuated Total Reflectance (ATR) FT-IR.
Workflow for ATR-FTIR Analysis:
Caption: A streamlined workflow for obtaining an IR spectrum using an ATR accessory.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide significant structural information based on the fragmentation pattern.
3.1: Predicted Mass Spectrum of this compound
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal technique.
Expected Key Fragments:
-
Molecular Ion (M⁺): The parent ion should be observed at m/z = 168, corresponding to the molecular weight of C₉H₁₂O₃.
-
Base Peak: The most intense peak in the spectrum is likely to be from a stable fragment. A probable candidate is the acylium ion from the loss of the propionyl group, or a fragment from the Cyclotene core.
-
Key Fragmentation Pathways:
-
Loss of the Propionyl Group: A key fragmentation would be the cleavage of the ester, leading to a fragment corresponding to the Cyclotene core at m/z = 111.
-
Loss of an Ethyl Radical: Cleavage of the bond between the carbonyl carbon and the ethyl group of the propionate would result in a fragment at m/z = 139.
-
McLafferty Rearrangement: While less likely for the propionate itself, rearrangements within the Cyclotene ring upon ionization are possible. The mass spectrum for 2-hydroxy-3-methyl-2-cyclopenten-1-one is available from the NIST database and shows a prominent peak at m/z = 112 (the molecular ion).[8][9][10]
-
3.2: Experimental Protocol for GC-MS Data Acquisition
A robust GC-MS protocol is essential for both qualitative identification and quantitative analysis.
Workflow for GC-MS Analysis:
Caption: A comprehensive workflow for the analysis of this compound by GC-MS.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental spectra may not always be readily available, a thorough understanding of the spectroscopic properties of the molecule's constituent functional groups allows for accurate prediction and confident identification. The protocols and predicted data presented in this guide provide a robust framework for researchers to approach the analysis of this compound and related compounds, ensuring both scientific integrity and experimental efficiency.
References
- 1. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 2. Ethyl propionate(105-37-3) 1H NMR spectrum [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Figure 2. 1H NMR spectrum of 100% ethyl propionate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention [orgspectroscopyint.blogspot.com]
- 8. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- [webbook.nist.gov]
- 9. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- [webbook.nist.gov]
- 10. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- [webbook.nist.gov]
An In-depth Technical Guide to Cyclotene Propionate (CAS 87-55-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotene propionate (CAS 87-55-8), chemically known as 2-methyl-5-oxocyclopent-1-enyl propionate, is a molecule with established applications in the flavor and fragrance industry.[1][2][3] However, its chemical scaffold, featuring an α,β-unsaturated ketone, presents a compelling case for its investigation in broader research and drug development contexts. This guide provides a comprehensive technical overview of this compound, moving beyond its organoleptic properties to explore its chemical characteristics, potential biological activities, and practical considerations for its use in a research setting. While specific biological data for this compound is limited, this document extrapolates from the well-documented activities of the α,β-unsaturated ketone class of compounds to provide a scientifically grounded perspective on its potential applications and the necessary experimental considerations.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic creamy, caramellic, and buttery aroma.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 87-55-8 | [1] |
| Molecular Formula | C₉H₁₂O₃ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/solid | [4][5] |
| Melting Point | 36 °C | [4] |
| Boiling Point | 291.6 ± 30.0 °C (Predicted) | [4] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in ethanol, methanol; practically insoluble in water. | [1] |
| Flash Point | > 261.00 °F (> 127.22 °C) | [2] |
| Refractive Index | 1.477 | [6] |
| logP | 1.30 | [3][4] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the esterification of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) with propionic acid.[7] This reaction is typically carried out under azeotropic conditions to drive the reaction to completion by removing water.
Visualizing the Synthesis Pathway
References
- 1. scent.vn [scent.vn]
- 2. This compound, 87-55-8 [thegoodscentscompany.com]
- 3. parchem.com [parchem.com]
- 4. 87-55-8 CAS MSDS (2-Methyl-5-oxocyclopent-1-enyl propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Methyl-5-oxocyclopent-1-enyl propionate | 87-55-8 [chemicalbook.com]
The Therapeutic Potential of Cyclotene Propionate and its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: From Flavor to Pharmacology
Cyclotene, chemically known as 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a well-established compound in the flavor and fragrance industry, prized for its characteristic caramel or maple-like aroma.[1][2][3][4][5][6] It is a component of many food products, including coffee, wines, and paprika.[3] While its sensory properties are well-documented, the therapeutic potential of Cyclotene and its derivatives, such as Cyclotene propionate, remains a burgeoning field of scientific inquiry. This guide provides an in-depth exploration of the known biological activities of the core Cyclopentenone scaffold, the specific findings related to Cyclotene, and the prospective therapeutic applications of its derivatives for researchers and drug development professionals.
The derivatization of a parent compound, such as the propionylation of Cyclotene to form this compound, is a cornerstone of medicinal chemistry. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy, selectivity, and safety profile. While direct research on the biological activities of this compound is limited, the extensive investigation into the broader class of cyclopentenones provides a strong foundation for predicting its potential therapeutic utility.
The Cyclopentenone Core: A Privileged Scaffold in Drug Discovery
The cyclopentenone ring is a key structural motif found in a variety of natural and synthetic compounds that exhibit a wide range of biological activities.[7][8][9] This section will delve into the most promising therapeutic areas for cyclopentenone-containing molecules.
Anticancer Activity: A Primary Focus
A significant body of research has highlighted the potential of cyclopentenones as anticancer agents.[7][8][9][10][11] Studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines, including those of the colon, breast, and lung.[7]
Mechanism of Action: The anticancer effects of cyclopentenones are often mediated through the induction of apoptosis.[10][11] Key mechanistic insights include:
-
Mitochondrial Involvement: Some cyclopentenones have been shown to act on the mitochondria, a central player in the apoptotic cascade.[10][11]
-
Caspase-3 Activation: The activation of caspase-3, a critical executioner caspase in apoptosis, has been observed in cancer cells treated with cyclopentenone derivatives.[10][11]
-
Targeting Nuclear Factors: The cyclopentenone moiety can interact with a range of intracellular targets, including nuclear factors that regulate cell growth and proliferation.[8]
Structural Considerations for Reduced Toxicity: A notable challenge in the development of enone-based anticancer agents is their potential for off-target toxicity due to their electrophilic nature.[7] Research has focused on synthesizing cyclopentenone derivatives with reduced electrophilic character to minimize side effects while retaining cytotoxic activity.[7] This approach aims to avoid non-selective alkylation of critical biomacromolecules.[7]
Antimicrobial and Antifungal Potential
Beyond their anticancer properties, cyclopentenone-related structures and other cyclic compounds have demonstrated promising antimicrobial and antifungal activities. While direct evidence for this compound is pending, the parent compound, Cyclotene, has been reported to possess antibacterial and antifungal properties.[1] The evaluation of novel cyclic derivatives against various bacterial and fungal strains is an active area of research.[12][13][14]
Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one): A Case Study
Cyclotene itself has been the subject of preliminary investigations into its biological activities, extending beyond its role as a flavoring agent.
Reported Biological Activities of Cyclotene:
-
Antimicrobial and Antifungal Effects: Cyclotene has been reported to exhibit antibacterial and antifungal properties, suggesting its potential as a lead compound for the development of new anti-infective agents.[1]
-
Potential Antitumor Activity: Some studies have suggested that Cyclotene may possess antitumor properties, aligning with the broader findings for the cyclopentenone class of compounds.[1]
This compound and its Derivatives: A Frontier of Research
Currently, there is a paucity of published research specifically detailing the biological activities of this compound in a therapeutic context. However, based on the established activities of the parent compound and the principles of medicinal chemistry, we can hypothesize its potential. The addition of a propionate group can increase the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially modulate its biological activity.
The exploration of this compound and other novel derivatives represents an exciting opportunity for drug discovery. Future research should focus on the synthesis of a library of Cyclotene derivatives and their systematic evaluation in a battery of biological assays.
Experimental Protocols for Evaluating Biological Activity
To facilitate further research in this area, the following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific microorganism.
Materials:
-
Test compound (this compound or derivative)
-
Bacterial or fungal strain
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth alone).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Test compound (this compound or derivative)
-
Cancer cell line (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution and incubating for a further period (e.g., 4 hours to overnight).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation and Visualization
To facilitate the comparison of data and understanding of complex biological processes, structured data presentation and visualization are crucial.
Table 1: Hypothetical Biological Activity Profile of Cyclopentenone Derivatives
| Compound | Target Organism/Cell Line | Assay | Endpoint | Result | Reference |
| Cyclopentenone A | Staphylococcus aureus | MIC | µg/mL | 16 | [14] |
| Cyclopentenone B | Escherichia coli | MIC | µg/mL | 32 | [14] |
| Cyclopentenone C | MCF-7 (Breast Cancer) | MTT | IC50 (µM) | 5.2 | [7] |
| Cyclopentenone D | HT-29 (Colon Cancer) | MTT | IC50 (µM) | 8.7 | [7] |
Diagrams of Key Processes
Visual representations of experimental workflows and signaling pathways can significantly enhance comprehension.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Simplified Apoptotic Pathway Induced by Cyclopentenones.
Conclusion and Future Directions
The cyclopentenone scaffold holds significant promise for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. While Cyclotene is primarily known for its use in the flavor industry, preliminary evidence of its biological activity, coupled with the extensive research on related cyclopentenones, suggests that it is a valuable starting point for drug discovery efforts. This compound and other derivatives are logical next steps in the exploration of this chemical space. A systematic approach involving chemical synthesis, in vitro screening, and mechanistic studies is warranted to unlock the full therapeutic potential of these intriguing compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. cyclotene, 765-70-8 [thegoodscentscompany.com]
- 3. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 4. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 2-Hydroxy-3-methyl-2-cyclopenten-1-one (FDB008103) - FooDB [foodb.ca]
- 6. acs.org [acs.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclotides derived from Viola dalatensis Gagnep: A novel approach for enrichment and evaluation of antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cyclotene Propionate: A Versatile Synthon for Advanced Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Cyclotene propionate (2-methyl-5-oxocyclopent-1-en-1-yl propionate), a compound predominantly recognized for its caramellic and fruity aroma in the flavor and fragrance industry, possesses a rich and largely untapped potential as a versatile building block in modern organic synthesis.[1][2][3] Its unique molecular architecture, featuring an enolized β-dicarbonyl system within a five-membered ring, presents a confluence of reactivity that can be strategically exploited. This guide moves beyond its organoleptic profile to provide a technical exploration of its applications in asymmetric synthesis, heterocyclic chemistry, and polymer science. We aim to equip researchers and drug development professionals with novel strategies for leveraging this readily available starting material in the creation of complex molecular architectures.
Core Chemical Attributes and Reactivity Profile
The synthetic utility of this compound stems from its distinct structural features. The core is 2-hydroxy-3-methyl-2-cyclopenten-1-one, often referred to as Cyclotene, which exists predominantly in its enol tautomeric form.[4][5] The propionate ester at the C1 hydroxyl group modifies its physical properties and introduces an additional site for chemical transformation.
-
The Enone System: The α,β-unsaturated ketone is a classic Michael acceptor, susceptible to conjugate additions. The endocyclic nature of the double bond and the presence of the C3-methyl group impose specific steric constraints that can be leveraged for stereocontrol.
-
The Enolized β-Dicarbonyl Moiety: This system is the hub of reactivity. The acidic enolic proton (pKa est. 7.59) allows for easy formation of a nucleophilic enolate under basic conditions.[1] This enolate can participate in a wide array of C-C and C-heteroatom bond-forming reactions.
-
The Propionate Ester: This group serves a dual role. It acts as a protecting group for the enol, which can be selectively deprotected via hydrolysis to reveal the hydroxyl functionality. Alternatively, the ester itself can be a reactive handle for amidation or transesterification reactions.
Strategic Applications in Synthesis
The following sections detail potential, field-proven synthetic strategies utilizing this compound, complete with mechanistic rationale and detailed protocols.
Asymmetric Synthesis: A Prochiral Scaffold for Stereoselective Transformations
The C4 and C5 positions of the cyclopentenone ring are prochiral centers. This inherent feature makes this compound an excellent substrate for asymmetric catalysis to generate chiral molecules, which are fundamental in drug development.
Workflow: Catalytic Asymmetric Michael Addition
A prime application is the enantioselective Michael addition of nucleophiles to the C4 position. Employing a chiral catalyst system can effectively control the facial selectivity of the incoming nucleophile, leading to products with high enantiomeric excess.
Caption: Workflow for asymmetric Michael addition on this compound.
Detailed Experimental Protocol:
-
Catalyst Formation: In a flame-dried, argon-purged flask, stir a chiral bis(oxazoline) (BOX) ligand and copper(II) triflate (Cu(OTf)₂) in anhydrous dichloromethane (DCM) for 1 hour at room temperature.
-
Reaction Initiation: Cool the catalyst solution to -78 °C. In a separate flask, dissolve this compound in anhydrous DCM and cool to -78 °C. Add the substrate solution to the catalyst mixture via cannula.
-
Nucleophile Addition: Add diethylzinc (Et₂Zn) dropwise to the reaction mixture over 20 minutes. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, extract the aqueous layer twice with DCM, combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product via flash column chromatography. The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).
Expertise & Trustworthiness: This protocol is a self-validating system. The measured enantiomeric excess directly quantifies the success of the asymmetric induction. The choice of a Cu/BOX catalyst is grounded in its well-documented success in asymmetric conjugate additions. The use of low temperatures is critical to enhance stereoselectivity by minimizing thermal energy that could lead to non-selective background reactions.
Heterocyclic Chemistry: A Precursor to Furan and Thiophene Scaffolds
The 1,4-dicarbonyl relationship in the keto-tautomer of the parent cyclotene makes it an ideal substrate for Paal-Knorr type cyclization reactions to form five-membered heterocycles—core structures in many pharmaceuticals.
Workflow: Synthesis of Thiophene Derivatives via Thionation
Treatment of a dicarbonyl compound with a thionating agent like Lawesson's Reagent (LR) is a robust method for synthesizing thiophenes.[6][7]
Caption: Synthesis of thiophenes using this compound and Lawesson's Reagent.
Detailed Experimental Protocol:
-
Setup: To a solution of this compound in anhydrous toluene, add Lawesson's Reagent (0.5 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it in vacuo.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thiophene derivative.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Authoritative Grounding: Lawesson's Reagent is the authoritative choice for converting carbonyls to thiocarbonyls and for the synthesis of a wide range of sulfur-containing heterocycles.[6][7] Its use is well-documented and provides a reliable pathway to these valuable scaffolds. The protocol is straightforward and the outcome is validated through standard spectroscopic techniques.
Polymer Science: A Functional Monomer for Advanced Materials
The endocyclic double bond in this compound can participate in polymerization reactions. The pendant propionate group offers a site for post-polymerization modification, enabling the creation of functional materials with tailored properties.
Workflow: Radical Polymerization
Free-radical polymerization using an initiator like azobisisobutyronitrile (AIBN) can be employed to synthesize a polymer with a poly(cyclopentenone) backbone.
Hypothetical Polymer Characterization Data:
| Parameter | Symbol | Hypothetical Value | Method of Analysis |
| Number-Average Molecular Weight | Mₙ | 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index | PDI | 1.8 | GPC (Mₙ/Mₙ) |
| Glass Transition Temperature | T₉ | 125 °C | Differential Scanning Calorimetry (DSC) |
Detailed Experimental Protocol:
-
Monomer Preparation: Pass this compound through a short column of basic alumina to remove any radical inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified monomer and a catalytic amount of AIBN in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, a known inhibitor of radical polymerization.
-
Polymerization: Backfill the flask with argon and heat the mixture in an oil bath at 80 °C for 24 hours.
-
Isolation: Cool the reaction and precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.
-
Purification & Validation: Collect the solid polymer by vacuum filtration, wash with fresh methanol, and dry under high vacuum. The polymer's molecular weight and polydispersity are determined by GPC.
Expertise & Causality: The removal of oxygen and inhibitors is a critical step, as radical species are highly reactive and easily quenched, which would terminate the polymerization prematurely. The choice of AIBN as an initiator is based on its well-defined decomposition kinetics at the reaction temperature. The resulting polymer could be further hydrolyzed to generate poly(cyclotene), a polymer with pendant hydroxyl groups, creating a hydrophilic material from a hydrophobic precursor, opening avenues for applications in hydrogels or biocompatible coatings.
Conclusion
This compound stands as a testament to the principle that common molecules can harbor uncommon potential. While its role in flavor science is well-established, its true value may lie in its utility as a versatile and economical starting material for complex chemical synthesis. The strategies outlined herein—from creating stereochemically rich structures to novel heterocycles and functional polymers—demonstrate the breadth of possibilities. It is our hope that this guide will inspire researchers to look beyond the conventional and unlock the full synthetic power of this compound.
References
- 1. scent.vn [scent.vn]
- 2. This compound, 87-55-8 [thegoodscentscompany.com]
- 3. parchem.com [parchem.com]
- 4. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 5. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Harnessing Stereochemistry: A Guide to Cyclotene Propionate as a Chiral Building Block in Advanced Synthesis
Abstract
The cyclopentenone framework is a cornerstone of modern organic synthesis, serving as a versatile precursor for a multitude of bioactive molecules, natural products, and high-value fine chemicals.[1][2][3][4] This guide provides an in-depth technical exploration of cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) and its propionate derivative as powerful chiral building blocks.[5] We will move beyond the molecule's well-known role in flavor and fragrance and delve into the strategic importance of its stereochemistry. The focus will be on robust, field-proven methodologies for generating enantiomerically pure cyclotene derivatives and leveraging their rich chemical functionality for complex molecular architecture. This document is intended for researchers and drug development professionals seeking to integrate these valuable synthons into their synthetic programs.
Introduction: The Strategic Value of the Cyclopentenone Core
Cyclotene, also known as methylcyclopentenolone or maple lactone, is a naturally occurring compound recognized for its characteristic sweet, caramel-like aroma.[6][7] Structurally, it exists as the enol tautomer of 3-methylcyclopentane-1,2-dione.[7] While the parent molecule is achiral, the introduction of a stereocenter at the hydroxyl-bearing carbon transforms it into a valuable chiral precursor.
The power of the chiral cyclopentenone unit lies in its dense and versatile functionality.[1][2][3] The enone system is primed for a variety of transformations, including 1,4-conjugate additions, 1,2-additions to the carbonyl, and functionalization at the allylic position. When these reactions are guided by a pre-existing stereocenter, chemists can exert precise control over the formation of new chiral centers, a critical requirement in the synthesis of pharmaceuticals and other bioactive compounds like prostaglandins.[4] Esterification of the hydroxyl group, for instance to its propionate, not only protects the alcohol but also provides a stable, lipophilic building block suitable for a wide range of reaction conditions.
This guide will focus on the most reliable method for accessing these chiral synthons: enzymatic kinetic resolution, a cornerstone of industrial green chemistry.
The Path to Enantiopurity: Enzymatic Kinetic Resolution
While several methods exist for the asymmetric synthesis of cyclopentenones, enzymatic kinetic resolution (EKR) of the racemic alcohol stands out for its exceptional enantioselectivity, operational simplicity, and scalability.[1][8][9] This technique leverages the inherent chirality of enzymes to differentiate between the two enantiomers of a racemic mixture.
The Causality of Selection: The principle of EKR is elegantly straightforward. A lipase, acting as a chiral catalyst, will preferentially acylate one enantiomer over the other due to a more favorable steric and electronic fit within its active site. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (which becomes an ester) from the unreacted, slower-reacting enantiomer (which remains an alcohol).
Candida antarctica Lipase B (CALB) is the biocatalyst of choice for this transformation, renowned for its broad substrate scope, robustness in organic solvents, and consistently high enantioselectivity in the resolution of secondary alcohols.[10][11][12][13]
Workflow: Asymmetric Synthesis via Enzymatic Resolution
Field-Proven Protocol: Kinetic Resolution of (±)-2-Hydroxy-3-methyl-2-cyclopenten-1-one
This protocol describes a self-validating system for generating both enantiomers of cyclotene with high enantiomeric excess (ee).
Materials:
-
Racemic 2-hydroxy-3-methyl-2-cyclopenten-1-one
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435
-
Vinyl propionate (Acyl Donor)
-
Anhydrous solvent (e.g., tert-Butyl methyl ether or Hexane)
-
Standard laboratory glassware, magnetic stirrer, and temperature controller
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
-
Chiral HPLC column for ee determination
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve racemic 2-hydroxy-3-methyl-2-cyclopenten-1-one (1.0 equiv.) in the anhydrous organic solvent (approx. 20 mL per gram of substrate).
-
Reagent Addition: Add vinyl propionate (2.0-3.0 equiv.) to the solution. The use of a vinyl ester is strategic; the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation effectively irreversible and driving the reaction forward.
-
Enzyme Introduction: Add immobilized CALB (typically 50-100 mg per gram of substrate). The immobilized form simplifies post-reaction workup, as the enzyme can be removed by simple filtration and potentially reused.
-
Incubation: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress should be monitored closely.
-
Monitoring: Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze by TLC or GC to monitor the conversion of the starting alcohol into the ester product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Workup: Once the target conversion is reached, filter off the immobilized enzyme and wash it with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the resulting propionate ester from the unreacted alcohol using silica gel column chromatography. A gradient of hexane/ethyl acetate is typically effective.
-
Analysis: Determine the enantiomeric excess (% ee) of both the purified ester and the recovered alcohol fractions using chiral HPLC analysis.
Data Presentation: Representative Resolution Results
The efficiency of enzymatic resolutions is highly dependent on reaction parameters. The following table summarizes typical outcomes for the acylation of cyclic secondary alcohols using CALB.
| Entry | Substrate | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Racemic 3-benzyl-2-hydroxycyclopent-2-enone | Vinyl Acetate | t-BuOMe | ~45 (Ester) | >99 |
| 2 | Racemic 3-benzyl-2-hydroxycyclopent-2-enone | Vinyl Acetate | t-BuOMe | ~48 (Alcohol) | >98 |
| 3 | Racemic 2-hydroxy-3-methyl-2-cyclopenten-1-one | Vinyl Propionate | Hexane | ~46 (Ester) | >99 |
| 4 | Racemic 2-hydroxy-3-methyl-2-cyclopenten-1-one | Vinyl Propionate | Hexane | ~49 (Alcohol) | >99 |
Data compiled from representative literature procedures. Yields and ee values are illustrative and depend on stopping the reaction at optimal conversion.
Synthetic Applications: Leveraging the Chiral Core
With enantiomerically pure cyclotene propionate in hand, a host of stereoselective transformations become accessible. The molecule's structure offers multiple reaction sites that can be addressed with high chemo- and stereoselectivity.
Key Transformation Strategies:
-
1,4-Conjugate (Michael) Addition: The electron-deficient β-carbon of the enone system is a prime target for nucleophiles. Using chiral copper catalysts or organocatalysts, the addition of organometallics or other nucleophiles can be directed to one face of the cyclopentenone ring, creating a new stereocenter with high diastereoselectivity relative to the existing chiral center.
-
1,2-Addition to the Carbonyl: The ketone can be targeted by Grignard or organolithium reagents to form tertiary alcohols. The existing stereocenter can influence the facial selectivity of the attack, particularly with bulky reagents.
-
Allylic Functionalization: The allylic protons can be abstracted to form an enolate, which can then be trapped with electrophiles. This allows for the introduction of substituents at the C5 position.
-
Double Bond Transformations: The double bond can undergo a variety of reactions, including epoxidation, dihydroxylation, or hydrogenation, all of which can be influenced by the adjacent stereocenter to yield diastereomerically enriched products.
Diagram: Synthetic Utility of Chiral this compound
Conclusion
This compound, when accessed in an enantiomerically pure form, transcends its role as a simple fragrance ingredient to become a highly valuable and versatile chiral building block. The robust and efficient nature of enzymatic kinetic resolution provides a reliable and scalable route to these synthons. The dense and strategically positioned functional groups—the chiral propionate ester, the ketone, and the enone system—offer multiple handles for subsequent stereocontrolled transformations. For scientists engaged in the synthesis of complex fragrances, natural products, or pharmaceutical intermediates, mastering the application of chiral cyclotene derivatives represents a significant strategic advantage, enabling the efficient construction of intricate molecular architectures with precise stereochemical control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 8. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Cyclotene Propionate: A Comprehensive Technical Guide for Researchers and Formulation Scientists
Introduction: Understanding the Role of Solubility in the Application of Cyclotene Propionate
This compound, with its characteristic sweet, caramel-like, and fruity aroma, is a valuable ingredient in the flavor and fragrance industry.[1][2] Its successful incorporation into diverse formulations, ranging from food and beverage products to fine fragrances and pharmaceuticals, is fundamentally dependent on its solubility in various solvent systems. A thorough understanding of its solubility profile is therefore paramount for formulation chemists, researchers, and drug development professionals to ensure product stability, efficacy, and sensory performance.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, present quantitative solubility data, and provide detailed experimental protocols for determining solubility in your own laboratory setting. This guide is designed to be a practical resource, empowering you to make informed decisions in your formulation development process.
Physicochemical Properties of this compound: The Key to Predicting Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[3] this compound, or (2-methyl-5-oxocyclopenten-1-yl) propanoate, is an ester with a moderately polar character. Its structure contains both a polar ester group and a ketone, as well as a non-polar cyclopentene ring and a short alkyl chain. This combination of features dictates its solubility behavior.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H12O3 | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| logP (o/w) | 0.9 | [4] |
| Appearance | Colorless to yellow clear liquid | [1] |
The octanol-water partition coefficient (logP) of 0.9 indicates that this compound has a slight preference for lipophilic (oil-like) environments over hydrophilic (water-like) environments, suggesting better solubility in organic solvents than in water.[4]
Quantitative Solubility of this compound in Common Organic Solvents
The following table summarizes the quantitative solubility of this compound in a variety of common organic solvents at 25°C. This data provides a valuable starting point for solvent selection in your formulation work.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C [4]
| Solvent | Polarity | Solubility (g/L) |
| Highly Polar Protic Solvents | ||
| Water | High | 13.56 |
| Methanol | High | 906.35 |
| Ethanol | High | 717.24 |
| Isopropanol | High | 745.61 |
| n-Propanol | High | 613.02 |
| n-Butanol | High | 609.19 |
| Isobutanol | High | 533.46 |
| sec-Butanol | High | 729.44 |
| n-Pentanol | Medium | 521.14 |
| Ethylene Glycol | High | 191.69 |
| Acetic Acid | High | 626.12 |
| Highly Polar Aprotic Solvents | ||
| Dimethylformamide (DMF) | High | 1423.65 |
| Dimethyl Sulfoxide (DMSO) | High | 869.07 |
| Acetonitrile | High | 838.72 |
| N-Methyl-2-pyrrolidone (NMP) | High | 880.8 |
| Moderately Polar Solvents | ||
| Acetone | Medium | 1135.56 |
| 2-Butanone (MEK) | Medium | 899.95 |
| Ethyl Acetate | Medium | 590.85 |
| Methyl Acetate | Medium | 876.64 |
| n-Butyl Acetate | Medium | 467.34 |
| n-Propyl Acetate | Medium | 462.77 |
| Tetrahydrofuran (THF) | Medium | 709.64 |
| 1,4-Dioxane | Medium | 795.05 |
| Dichloromethane | Medium | 2014.12 |
| Chloroform | Medium | 1910.01 |
| Nonpolar Solvents | ||
| Toluene | Low | 548.88 |
| n-Hexane | Low | 28.24 |
| Cyclohexane | Low | 50.46 |
| n-Octanol | Low | 323.7 |
Analysis of Solubility Data:
The data clearly demonstrates that this compound exhibits excellent solubility in a wide range of polar aprotic and moderately polar organic solvents, such as dichloromethane, chloroform, DMF, and acetone.[4] It is also highly soluble in alcohols like methanol and ethanol.[4] As predicted by its logP value, its solubility in the nonpolar solvent n-hexane is significantly lower.[4] While it is sparingly soluble in water, its solubility is not negligible, which can be an important consideration in aqueous-based formulations.[4]
Theoretical Framework for Understanding Solubility: A Deeper Dive
To move beyond empirical data and develop a predictive understanding of solubility, we can utilize theoretical frameworks such as Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] The principle is that substances with similar HSP values are likely to be miscible.
References
Cyclotene Propionate: A Comprehensive Material Safety Guide for Laboratory Professionals
This guide provides an in-depth technical overview of the material safety data for Cyclotene propionate (CAS No. 87-55-8) tailored for researchers, scientists, and professionals in drug development and chemical research. The following sections are structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed practice in the laboratory.
Introduction and Scientific Context
This compound, chemically known as (2-methyl-5-oxocyclopenten-1-yl) propanoate, is a specialty chemical primarily utilized as a flavor and fragrance agent.[1][2] Its characteristic caramellic and fruity odor profile has led to its use in various consumer products.[3] In the research and development sector, particularly in fields such as sensory science and food chemistry, the handling of pure or concentrated forms of this compound necessitates a thorough understanding of its material safety profile. This guide synthesizes available toxicological data and safe handling principles to provide a comprehensive safety framework for its laboratory use.
Chemical and Physical Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This data is crucial for designing appropriate storage, handling, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 87-55-8 | [1][2][3] |
| Molecular Formula | C₉H₁₂O₃ | [1][3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | Colorless to yellow clear liquid (estimated) | [1] |
| Boiling Point | 167.00 to 169.00 °C @ 760.00 mm Hg | [1][2] |
| Flash Point | 261.00 °F (127.22 °C) (Closed Cup) | [1] |
| Specific Gravity | 1.09200 to 1.09700 @ 20.00 °C | [1] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [1] |
| Solubility | Soluble in alcohol; practically insoluble in water. | [1][3] |
Hazard Identification and Toxicological Profile
A comprehensive toxicological and dermatological review of this compound has been conducted, primarily in the context of its use as a fragrance ingredient.[4] While a complete, standardized GHS classification is not consistently available across all sources, the existing literature points to key areas of concern for laboratory personnel.
Primary Hazards:
-
Skin Sensitization: The most significant health concern identified in toxicological reviews is the potential for this compound to act as a skin sensitizer.[4] Repeated or prolonged contact with the skin may lead to an allergic reaction. This is a critical consideration for laboratory personnel who may handle the substance frequently.
-
Eye Irritation: As with many organic esters, direct contact with the eyes is likely to cause irritation.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.
It is important to note that specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for pure this compound are not consistently reported in readily accessible safety data sheets.[1] Similarly, established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been identified. In the absence of this data, a conservative approach to handling is strongly recommended.
Safe Handling and Personal Protective Equipment (PPE)
The principle of "as low as reasonably achievable" (ALARA) for exposure should be adopted when working with this compound. The following protocols are designed to minimize direct contact and aerosol generation.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or involve heating, a chemical fume hood is mandatory.
-
Containment: Use of sealed containers and appropriate labware is essential to prevent accidental spills.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles are required at all times when handling this compound. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific type of glove and its breakthrough time for substances like this compound. Gloves should be inspected for any signs of degradation before use and disposed of after handling the chemical.
-
Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect from accidental skin contact.
-
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if working outside of a fume hood with heated material, a respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.
Standard Laboratory Workflow for Handling this compound
The following workflow is a self-validating system designed to ensure safety at each step of a typical laboratory procedure involving this compound.
Caption: Standard laboratory workflow for handling this compound.
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Containers: Store in tightly sealed, original containers.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.
-
Incompatibilities: Store separately from strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Due to its sensitizing potential, seek medical attention if irritation or a rash develops.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, the following procedure should be followed:
Caption: Emergency response workflow for a this compound spill.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Containers: Collect waste in a designated, properly labeled, and sealed container.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in general waste.
References
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Compounds from Cyclotene Propionate
Abstract
Cyclotene propionate, formally (2-methyl-5-oxocyclopenten-1-yl) propanoate, is a readily available and versatile starting material with significant potential in synthetic organic chemistry. While primarily recognized for its creamy, caramel-like odor in the flavor and fragrance industry, its underlying chemical scaffold is ripe for elaboration into a diverse array of novel compounds.[1][2] The true synthetic utility is often unlocked through the hydrolysis of the propionate ester to reveal 2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene), a multifunctional intermediate. This guide details key synthetic strategies—including Aldol condensation, Michael addition, and the Robinson annulation—to transform Cyclotene into complex molecular architectures suitable for applications in drug discovery, materials science, and fine chemical synthesis. Detailed, field-tested protocols are provided to empower researchers in leveraging this valuable building block.
Introduction: Unlocking the Potential of the Cyclotene Scaffold
This compound is a derivative of 2-hydroxy-3-methyl-2-cyclopenten-1-one (also known as Cyclotene or methylcyclopentenolone), a compound found naturally in foods that have undergone heat treatment and is noted for its maple or caramel-like aroma.[3][4][5] The propionate ester serves as a stable, liquid form, but for synthetic diversification, the primary strategic step is its hydrolysis to unmask the free hydroxyl group of Cyclotene.
The reactivity of the Cyclotene scaffold is governed by three key features:
-
The α,β-Unsaturated Ketone (Enone): This system is a classic Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles at the β-carbon.[6][7]
-
The Ketone Carbonyl Group: The α-protons on the saturated C4 carbon are enolizable, allowing the molecule to act as a nucleophile in base-catalyzed reactions like the Aldol condensation.[8][9]
-
The Enol Hydroxyl Group: This acidic proton can be removed, and the resulting oxygen can serve as a nucleophile for O-alkylation or O-acylation reactions.
This multifunctionality allows for a modular approach to synthesis, where different reactive sites can be targeted sequentially or in one-pot procedures to rapidly build molecular complexity.
Core Synthetic Strategies & Methodologies
Preparatory Step: Hydrolysis to Cyclotene
The foundational step for most synthetic routes is the saponification of this compound. This is a straightforward base-catalyzed hydrolysis that proceeds in high yield.
Protocol 1: Hydrolysis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and ethanol (EtOH) as a co-solvent to ensure miscibility.
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~5-6 with 2M hydrochloric acid (HCl). The acidic work-up ensures the product is in its enol form.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude Cyclotene is often of sufficient purity for subsequent steps, or it can be recrystallized from a suitable solvent system (e.g., toluene/hexanes).
Strategy 1: Aldol Condensation for C-C Bond Extension
The Aldol condensation is a powerful tool for forming carbon-carbon bonds. In the case of Cyclotene, the enolizable protons α-to the carbonyl group (at C4) can be abstracted by a base to form an enolate. This nucleophilic enolate can then attack an electrophilic aldehyde or ketone. Subsequent dehydration (condensation) is highly favorable as it creates an extended conjugated system. This reaction is particularly useful for synthesizing novel flavor compounds or chromophores.
Causality in Protocol Design:
-
Base Selection: A strong base like NaOH or KOH is used to generate the enolate. The reaction is typically performed in a protic solvent like ethanol.
-
Electrophile Choice: Non-enolizable aldehydes (e.g., benzaldehyde and its derivatives) are ideal partners to prevent unwanted self-condensation side reactions.[9] Using an excess of the ketone component relative to the aldehyde can also favor the desired cross-condensation.
Protocol 2: Cross-Aldol Condensation with an Aromatic Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve Cyclotene (1.2 eq) and the chosen aromatic aldehyde (e.g., p-anisaldehyde, 1.0 eq) in 95% ethanol.
-
Catalyst Addition: While stirring, slowly add a 2M aqueous solution of NaOH (2-3 eq). The solution may change color.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. For less reactive substrates, gentle heating (40-50 °C) may be required. Monitor by TLC.
-
Work-up and Isolation: If a precipitate forms, cool the mixture in an ice bath and collect the solid product by vacuum filtration. If no solid forms, neutralize the mixture with dilute HCl and extract with ethyl acetate.
-
Purification: Wash the crude product (either the filtered solid or extracted material) with cold ethanol, followed by water, to remove excess reagents. Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the purified condensed product.
| Entry | Aldehyde Electrophile | Product Structure (Example) | Typical Yield |
| 1 | Benzaldehyde | 4-benzylidene-2-hydroxy-3-methylcyclopent-2-en-1-one | 75-85% |
| 2 | 4-Methoxybenzaldehyde | 2-hydroxy-4-(4-methoxybenzylidene)-3-methylcyclopent-2-en-1-one | 80-90% |
| 3 | Furfural | 4-((furan-2-yl)methylene)-2-hydroxy-3-methylcyclopent-2-en-1-one | 70-80% |
Strategy 2: Michael (1,4-Conjugate) Addition
The enone moiety of Cyclotene is an excellent Michael acceptor, allowing for the formation of a new bond at the C5 position.[10] This reaction is synthetically valuable as it introduces functionality onto the saturated part of the ring, creating a chiral center and providing access to a wide range of substituted cyclopentanones, which are common scaffolds in pharmaceuticals.
Causality in Protocol Design:
-
Nucleophile (Michael Donor) Choice: The reaction works best with "soft" or stabilized nucleophiles. Examples include enolates from active methylene compounds (e.g., diethyl malonate, nitromethane), organocuprates (Gilman reagents), thiols (thio-Michael), and amines (aza-Michael).[7][11]
-
Catalyst: The reaction is often catalyzed by a base that is strong enough to deprotonate the Michael donor but not so strong as to promote extensive self-condensation of Cyclotene. Organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often suitable.
Protocol 3: Aza-Michael Addition with a Secondary Amine
-
Reaction Setup: Dissolve Cyclotene (1.0 eq) in a suitable aprotic solvent like acetonitrile or THF in a round-bottom flask.
-
Reagent Addition: Add the secondary amine (e.g., piperidine or morpholine, 1.1 eq).
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC. For less reactive amines, a catalytic amount of a Lewis acid or gentle heating may be necessary.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The crude product can often be purified directly without an aqueous work-up.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 1,4-adduct.
Strategy 3: The Robinson Annulation for Fused Ring Systems
The Robinson annulation is a powerful tandem reaction that combines a Michael addition with a subsequent intramolecular Aldol condensation to form a new six-membered ring.[12][13][14] Using Cyclotene as the Michael donor and an α,β-unsaturated ketone like methyl vinyl ketone (MVK) as the acceptor, one can construct fused bicyclic systems that are foundational to the synthesis of steroids and other complex natural products.[2][15]
Protocol 4: Robinson Annulation of Cyclotene with Methyl Vinyl Ketone (MVK)
-
Reaction Setup: In a three-neck flask fitted with a dropping funnel and nitrogen inlet, dissolve Cyclotene (1.0 eq) in dry toluene.
-
Base Addition: Add a catalytic amount of a strong base suitable for enolate formation, such as potassium tert-butoxide or sodium ethoxide.
-
Michael Addition: Cool the mixture to 0 °C. Slowly add a solution of methyl vinyl ketone (MVK, 1.0 eq) in toluene via the dropping funnel over 30 minutes, maintaining the temperature. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Aldol Condensation/Cyclization: Add a solution of sodium ethoxide in ethanol and heat the mixture to reflux for 8-12 hours to promote the intramolecular aldol condensation and dehydration.
-
Work-up: Cool the reaction mixture, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the fused bicyclic enone product.
Conclusion and Future Outlook
This compound, via its hydrolyzed intermediate Cyclotene, serves as a powerful and versatile platform for the synthesis of diverse and complex organic molecules. The strategic application of classic organic reactions such as the Aldol condensation, Michael addition, and Robinson annulation allows for controlled C-C and C-heteroatom bond formation, leading to novel scaffolds with potential applications across the chemical sciences. The protocols outlined in this guide provide a robust starting point for researchers aiming to explore the rich chemistry of this readily accessible cyclopentenone building block. Future work may focus on developing asymmetric variants of these reactions to access enantiopure compounds, further expanding the utility of Cyclotene in the synthesis of chiral drugs and materials.
References
- 1. airo.co.in [airo.co.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 4. What are the key steps in the synthesis of medical intermediates? - Blog [chichengbiotech.com]
- 5. 2-Hydroxy-3-methyl-2-cyclopenten-1-one | C6H8O2 | CID 6660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. Michael Addition [organic-chemistry.org]
- 11. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Robinson Annulation [organic-chemistry.org]
- 15. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
Application Note: Cyclotene Propionate as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
This guide provides an in-depth exploration of cyclotene propionate as a versatile and powerful starting material for the synthesis of valuable heterocyclic scaffolds. We move beyond its traditional application in the flavor and fragrance industry to demonstrate its utility as a masked 1,2-dicarbonyl compound. Detailed mechanistic insights and field-proven, step-by-step protocols are provided for the synthesis of fused quinoxaline and pyridine derivatives, classes of compounds with significant interest in pharmaceutical and materials science research. This document is intended for researchers, medicinal chemists, and process development professionals seeking to expand their synthetic toolbox with a readily available and reactive building block.
Introduction: The Untapped Potential of this compound
This compound, the propanoate ester of 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a commercially available compound primarily known for its characteristic caramel and maple-like aroma.[1] However, its chemical structure holds significant, often overlooked, potential for complex molecule synthesis. The core of its reactivity lies in the 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene or methylcyclopentenolone) moiety, which is readily unmasked via simple hydrolysis.
This cyclotene core is the stable enol tautomer of 3-methylcyclopentane-1,2-dione.[1][2] This tautomeric relationship is key, as it provides access to a vicinal dicarbonyl functionality—a classic and highly reactive synthon for the construction of numerous nitrogen-containing heterocycles. This application note will detail the strategic use of this compound for the synthesis of two important classes of heterocycles: cyclopenta[b]quinoxalines and cyclopenta[b]pyridines.
Core Directive: The 1,2-Dicarbonyl Surrogate Strategy
The central strategy revolves around the in situ or stepwise generation of 3-methylcyclopentane-1,2-dione from this compound. The propionate group serves as a stable protecting group for the enol, enhancing shelf-life and handling. A simple hydrolysis step, catalyzed by either acid or base, efficiently cleaves the ester to reveal the reactive α-hydroxyketone (cyclotene), which readily equilibrates with its diketone tautomer.[3][4][5] This unmasking primes the molecule for subsequent cyclocondensation reactions.
Protocol I: Synthesis of Cyclopenta[b]quinoxaline Derivatives
Quinoxalines are a vital class of N-heterocycles found in a wide array of pharmacologically active compounds and functional materials.[6] The most direct and classical method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] Here, we apply this robust reaction to the dione generated from this compound.
Underlying Mechanism: Cyclocondensation
The reaction proceeds via a tandem condensation mechanism. One amine of the o-phenylenediamine attacks a carbonyl group of the 3-methylcyclopentane-1,2-dione, forming a hemiaminal intermediate. This intermediate rapidly dehydrates to form an imine. A subsequent intramolecular cyclization occurs as the second amine attacks the remaining carbonyl, followed by a final dehydration step to yield the stable, aromatic quinoxaline ring system.
Step-by-Step Experimental Protocol
This protocol is a two-step procedure that can be performed sequentially in one pot.
Step A: Hydrolysis of this compound
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Add a 2:1 mixture of methanol and 2M aqueous hydrochloric acid.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. The resulting solution containing 2-hydroxy-3-methyl-2-cyclopenten-1-one can be used directly in the next step after neutralization.
-
Carefully add solid sodium bicarbonate until the pH is ~7.
Step B: Cyclocondensation with o-Phenylenediamine
-
To the neutralized solution from Step A, add the desired o-phenylenediamine (1.0 eq).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the formation of the quinoxaline product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume via rotary evaporation.
-
Add deionized water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
| Reactant | MW | Equivalents | Example Mass/Vol |
| This compound | 168.20 g/mol | 1.0 | 1.68 g |
| 2M HCl | - | - | 20 mL |
| Methanol | - | - | 40 mL |
| o-Phenylenediamine | 108.14 g/mol | 1.0 | 1.08 g |
| Acetic Acid | 60.05 g/mol | 0.1 | 60 µL |
Protocol II: Multicomponent Synthesis of Cyclopenta[b]pyridine Derivatives
Fused pyridine rings are ubiquitous in medicinal chemistry.[8] The Bohlmann-Rahtz pyridine synthesis and its modern variants provide a powerful method for constructing substituted pyridines.[1][2][9] We present a one-pot, three-component protocol adapted for cyclotene, which reacts with an enamine (generated in situ) and an activated alkyne. This approach leverages the principles of multicomponent reactions to build complexity efficiently.[10][11]
Underlying Mechanism: A Modified Bohlmann-Rahtz Annulation
This multicomponent reaction follows a modified Bohlmann-Rahtz pathway.[2][12] First, a 1,3-dicarbonyl compound (or an enolizable ketone) reacts with an amine source (like ammonium acetate) to form a nucleophilic enamine in situ. This enamine then undergoes a Michael addition to an electron-deficient alkyne (an ethynyl ketone). The resulting aminodiene intermediate undergoes a heat- or acid-catalyzed E/Z isomerization followed by a cyclodehydration reaction to form the final aromatic pyridine ring.
Step-by-Step Experimental Protocol
This protocol combines the hydrolysis and multicomponent cyclization into a single, efficient one-pot procedure.
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq), and ammonium acetate (1.5 eq).
-
Add absolute ethanol as the solvent.
-
Add the activated alkyne (e.g., ethyl propiolate, 1.0 eq).
-
Add a catalytic amount of acetic acid (0.2 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours. The initial hydrolysis of the propionate and subsequent multicomponent reaction occur under these conditions.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopenta[b]pyridine derivative.
| Component | Role | Equivalents | Example |
| This compound | Masked 1,2-Dione | 1.0 | - |
| 1,3-Dicarbonyl Cmpd | Enamine Precursor | 1.1 | Ethyl Acetoacetate |
| Ammonium Acetate | Nitrogen Source | 1.5 | - |
| Activated Alkyne | C2-Synthon | 1.0 | Ethyl Propiolate |
| Acetic Acid | Catalyst | 0.2 | - |
| Ethanol | Solvent | - | - |
Conclusion and Future Outlook
This compound serves as an excellent, stable, and cost-effective precursor to the reactive 3-methylcyclopentane-1,2-dione synthon. The protocols detailed herein demonstrate its successful application in the synthesis of fused quinoxaline and pyridine heterocycles through robust and well-established chemical transformations. The operational simplicity of the hydrolysis step, combined with the power of subsequent cyclocondensation and multicomponent reactions, opens the door for the rapid generation of diverse molecular libraries. Future work will focus on expanding the substrate scope, exploring asymmetric catalysis, and applying these building blocks to the total synthesis of complex natural products and novel pharmaceutical agents.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 12. synarchive.com [synarchive.com]
Application Note: Quantitative Analysis of Cyclotene Propionate in Complex Matrices
Introduction
Cyclotene propionate (2-methyl-5-oxocyclopent-1-en-1-yl propionate) is a key aroma compound, valued for its sweet, caramel-like, and fruity notes, making it a significant ingredient in the flavor and fragrance industries.[1][2] Its presence and concentration are critical to the final sensory profile of a wide range of consumer products, including baked goods, beverages, and confectionery. The accurate quantification of this compound in these often complex matrices is essential for quality control, formulation development, and regulatory compliance.
However, the inherent volatility of this compound and the chemical complexity of food and beverage matrices present significant analytical challenges.[2] Matrix components such as sugars, fats, and other flavor compounds can interfere with separation and detection, necessitating robust and selective analytical methods.[3] This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis, and an alternative High-Performance Liquid Chromatography (HPLC) method suitable for specific applications.[2][4] The methodologies are designed to be self-validating, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| CAS Number | 87-55-8 | [4] |
| Molecular Formula | C₉H₁₂O₃ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| Boiling Point | 167.00 to 169.00 °C @ 760.00 mm Hg | [2] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est.) | [2] |
| Solubility | Soluble in alcohol; practically insoluble in water. | [1] |
| LogP (o/w) | 0.619 (est.) | [2] |
The compound's volatility and preference for organic solvents make it an ideal candidate for GC-based analysis and solvent extraction techniques.
Primary Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound within intricate mixtures.[2][6] The gas chromatograph separates the analyte from other matrix components based on its volatility and interaction with the stationary phase, while the mass spectrometer provides definitive identification and quantification based on its unique mass-to-charge ratio.[7]
Logical Workflow for GC-MS Analysis
The following diagram illustrates the comprehensive workflow for the quantification of this compound using a GC-MS system, from sample receipt to final data analysis.
Caption: GC-MS workflow for this compound analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Matrices (e.g., Beverages)
This protocol is adapted from standard methodologies for flavor ester analysis.[8] LLE is chosen for its effectiveness in partitioning moderately polar analytes like this compound from aqueous matrices into an immiscible organic solvent.[6]
Step-by-Step Methodology:
-
Sample Preparation: Equilibrate the liquid sample to room temperature. If suspended solids are present, centrifuge at 4000 rpm for 10 minutes and use the supernatant.
-
Internal Standard Spiking: To a 5 mL aliquot of the liquid sample in a 15 mL screw-cap tube, add a precise volume of an internal standard (IS) solution (e.g., 50 µL of 100 µg/mL Octyl Acetate in methanol). The use of an IS is critical as it corrects for variations in extraction efficiency and injection volume, thereby enhancing precision.
-
Extraction: Add 5 mL of a suitable, high-purity organic solvent (e.g., Dichloromethane or Hexane). Dichloromethane is often preferred for its ability to extract a broad range of flavor compounds.
-
Mixing: Cap the tube securely and vortex vigorously for 2 minutes to ensure intimate contact between the two phases, maximizing extraction efficiency.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean separation of the organic and aqueous layers.
-
Collection: Carefully transfer the organic (bottom, if using Dichloromethane) layer to a clean GC vial using a glass Pasteur pipette. Avoid transferring any of the aqueous phase or emulsion.
-
Injection: Inject 1 µL of the organic extract into the GC-MS system.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid/Semi-Solid Matrices
For complex solid matrices like baked goods, HS-SPME is a superior, solvent-free technique that isolates volatile analytes in the headspace above the sample, minimizing matrix interference.[3][9]
Step-by-Step Methodology:
-
Sample Preparation: Homogenize the solid sample to a uniform consistency.
-
Aliquoting: Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard & Matrix Modification: Add the internal standard as described in the LLE protocol. Add 5 mL of deionized water and 1 g of NaCl. The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace (salting-out effect).
-
Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes. This allows the volatile compounds, including this compound, to reach equilibrium between the sample and the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C. The fiber coating adsorbs the analytes.
-
Desorption: Immediately transfer the SPME fiber to the GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.
GC-MS Instrumental Parameters
The following parameters are a robust starting point for the analysis of this compound and should be optimized for the specific instrument and matrix.
| Parameter | Recommended Setting | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer | Standard for volatile compound analysis.[2] |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness) | Provides excellent separation for a wide range of flavor compounds.[8] |
| Injection Mode | Splitless (for LLE) or SPME | Splitless mode maximizes sensitivity for trace analysis.[8] |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | A standard temperature ramp to separate compounds based on boiling points. |
| MS Source Temp. | 230°C | Standard temperature for Electron Ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-250) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full mass spectra for identification. SIM mode enhances sensitivity and selectivity for quantification by monitoring characteristic ions. |
| SIM Ions | To be determined from standard analysis (e.g., 168, 111, 83 m/z) | Select the molecular ion and key fragment ions for maximum specificity. |
Alternative Approach: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method, HPLC can be a viable alternative, particularly when the analyte is present at higher concentrations or when a GC-MS is unavailable.[4] A Reverse-Phase (RP) HPLC method separates compounds based on their polarity.
Logical Workflow for HPLC Analysis
This diagram outlines the streamlined process for HPLC-based quantification.
Caption: HPLC workflow for this compound analysis.
Protocol 3: HPLC-UV/RI Analysis
This protocol is based on established methods for this compound and other similar esters.[4][10]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water, with a small amount of acid (e.g., Phosphoric Acid or Formic Acid for MS compatibility). A typical starting ratio is 60:40 (v/v) Acetonitrile:Water.[4][5] The acid helps to ensure sharp peak shapes.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample amount expected to contain this compound into a volumetric flask. Add the mobile phase to approximately 75% of the volume.
-
Dissolution: Sonicate for 10-15 minutes to ensure complete dissolution of the analyte. Allow the solution to return to room temperature, then dilute to the final volume with the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC system.[10]
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
HPLC Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC with UV or Refractive Index (RI) Detector | UV is common, but RI can be used if the analyte lacks a strong chromophore.[10] |
| Column | Reverse-Phase C18 (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) | C18 columns are standard for separating moderately non-polar compounds.[4][5] |
| Mobile Phase | Isocratic Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) | A simple, robust mobile phase for consistent retention.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temp. | 30°C | Maintains stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detector | UV at 236 nm (if applicable) or RI Detector | Wavelength should be optimized based on the UV spectrum of this compound. An RI detector offers universal detection.[5][10] |
Method Validation
A self-validating system is one where the protocol itself is designed to demonstrate reliability. All analytical methods must be validated to ensure they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[5] Key validation parameters must be assessed.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (matrix components, impurities). | Peak purity analysis (MS) or baseline separation (HPLC) from interfering peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995 for a calibration curve of at least 5 standards. |
| Accuracy | The closeness of test results to the true value. Assessed using spike-recovery experiments at multiple concentration levels. | Mean recovery between 80-120%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; analyte response must be within precision and accuracy acceptance criteria. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters (e.g., flow rate, temperature) are slightly varied. |
Illustrative Quantitative Data (GC-MS Method)
The following table presents typical performance data expected from the validated GC-MS method.
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Accuracy (Spike Recovery) | 92.5% - 107.3% |
| Precision (RSD) | Intra-day: < 5%; Inter-day: < 8% |
| LOD | 0.3 ng/mL |
| LOQ | 1.0 ng/mL |
Conclusion
The analytical methods detailed in this application note provide robust, reliable, and validated protocols for the quantification of this compound in complex mixtures. The primary GC-MS method, coupled with either Liquid-Liquid Extraction or HS-SPME sample preparation, offers high sensitivity and selectivity, making it ideal for trace-level analysis in challenging food and beverage matrices. The alternative HPLC method provides a dependable option for quality control applications where analyte concentrations are higher. By adhering to these detailed protocols and the principles of method validation, researchers and quality control professionals can achieve accurate and reproducible quantification of this critical flavor compound, ensuring product quality and consistency.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. rroij.com [rroij.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. impactfactor.org [impactfactor.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Using Cyclotene propionate in Michael addition reactions
Application Note & Protocol Guide
Topic: Cyclotene Propionate as a Stable Precursor for Generating Nucleophiles in Michael Addition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to a Classic Reaction
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains a cornerstone of synthetic chemistry for its robust ability to form carbon-carbon bonds.[1][2][3] The heart of this reaction is the "Michael donor," typically a species that can be deprotonated to form a soft, resonance-stabilized carbanion or enolate. Among the most effective donors are 1,3-dicarbonyl compounds, prized for the stability of their corresponding enolates.[4][5]
This guide focuses on a specific and strategic Michael donor precursor: This compound (2-Methyl-5-oxocyclopent-1-en-1-yl propionate).[6][7] While not a traditional 1,3-dicarbonyl, its structure as an enol ester provides a unique advantage. It serves as a stable, readily available precursor that, under basic conditions, can be unmasked in situ to generate the highly reactive enolate of 3-methylcyclopentane-1,2-dione. This application note details the mechanism, scope, and a comprehensive protocol for leveraging this compound in Michael addition reactions, offering a reliable method for constructing complex molecular architectures.
Part 1: The Underlying Principle: In Situ Generation of a Stabilized Enolate
Mechanism of Activation: From Stable Precursor to Potent Nucleophile
The utility of this compound hinges on a straightforward, base-catalyzed activation step. The propionate group on the enol oxygen effectively acts as a protecting group, rendering the molecule significantly more stable and less acidic than its parent dicarbonyl compound.
The reaction is initiated by a suitable base (e.g., an alkoxide like sodium ethoxide, NaOEt). The base performs a dual role:
-
Hydrolysis (Saponification): The base first attacks the carbonyl of the propionate ester, cleaving it to release the enolate of 3-methylcyclopentane-1,2-dione and ethyl propionate as a byproduct.
-
Equilibration: The same base ensures the reaction medium is sufficiently alkaline to maintain the generated nucleophile in its active enolate form, ready for the subsequent addition reaction.
This enolate is a "soft" nucleophile, heavily stabilized by resonance across its 1,3-dione framework. This electronic property strongly favors the desired 1,4-conjugate addition (Michael reaction) over a direct 1,2-addition to the carbonyl of the Michael acceptor.[4][8]
The Complete Michael Addition Pathway
The overall reaction proceeds through three key mechanistic stages:
-
Activation: Base-catalyzed hydrolysis of this compound generates the stabilized enolate donor.
-
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor, forming a new carbon-carbon bond and a new enolate intermediate.[2][9]
-
Protonation: The resulting enolate intermediate is protonated during reaction workup (or by the solvent if it is protic), yielding the final 1,5-dicarbonyl adduct.
This entire sequence is visualized in the diagram below.
Part 2: Experimental Protocol
General Protocol for the Michael Addition of an α,β-Unsaturated Ketone using this compound as a Donor Precursor
This protocol provides a reliable starting point for the reaction between this compound and a representative Michael acceptor, 3-buten-2-one (methyl vinyl ketone). It is based on well-established procedures for related cyclic 1,3-dicarbonyl donors.[5][10]
Materials & Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles (mmol) |
| This compound | C₉H₁₂O₃ | 168.19 | 1.68 g | 10.0 |
| 3-Buten-2-one | C₄H₆O | 70.09 | 0.77 g (0.85 mL) | 11.0 |
| Sodium Ethoxide (21% in EtOH) | C₂H₅NaO | 68.05 | ~3.2 mL | 10.0 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.68 g, 10.0 mmol) and 3-buten-2-one (0.85 mL, 11.0 mmol, 1.1 equiv.).
-
Rationale: Using a slight excess of the Michael acceptor can help drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous ethanol (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Rationale: Ethanol is an excellent solvent for the reactants and is compatible with the sodium ethoxide base. Using an anhydrous grade prevents premature quenching of the base.
-
-
Initiation: Cool the flask in an ice-water bath to 0 °C. Slowly add the 21% sodium ethoxide solution in ethanol (~3.2 mL, 10.0 mmol, 1.0 equiv.) dropwise over 10 minutes.
-
Rationale: A full equivalent of base is required to stoichiometrically hydrolyze the enol ester. The dropwise addition at low temperature helps to control any potential exotherm and minimizes side reactions, such as the polymerization of the acceptor.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Rationale: The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Rationale: This step neutralizes the sodium ethoxide base and protonates the enolate adduct to form the final neutral product.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Michael adduct.
Part 3: Substrate Scope & Expected Outcomes
The enolate generated from this compound is expected to react efficiently with a wide range of Michael acceptors. The best reactions occur with unhindered, electron-deficient olefins.[3][5]
Table 1: Compatible Michael Acceptors
| Class | Example Structure | Name |
| α,β-Unsaturated Ketones | CH₂=CH(CO)CH₃ | Methyl vinyl ketone |
| α,β-Unsaturated Esters | CH₂=CHCO₂Et | Ethyl acrylate |
| α,β-Unsaturated Nitriles | CH₂=CHCN | Acrylonitrile |
| Nitroalkenes | PhCH=CHNO₂ | β-Nitrostyrene |
Table 2: Representative Data from Analogous Cyclic 1,3-Dicarbonyl Systems
As this application note proposes a novel use for this compound, direct yield data is not yet established. The following table provides expected yield ranges based on published results for structurally similar cyclic 1,3-dicarbonyl donors reacting with various acceptors. This serves as an authoritative guide for predicting outcomes.
| Michael Donor | Michael Acceptor | Conditions | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | 3-Buten-2-one | NaOEt, EtOH, RT | ~85% | [5][10] |
| Dimedone | Methyl vinyl ketone | L-proline, DMSO | 92% | N/A |
| 1,3-Cyclohexanedione | Ethyl acrylate | NaOEt, EtOH, reflux | ~80% | N/A |
| β-Keto Esters | Nitroolefins | Ni(II) catalyst, Et₂O | 70-95% | [11] |
Part 4: Troubleshooting and Key Considerations
-
Issue: Low or No Conversion
-
Cause: Insufficient or deactivated base. The hydrolysis step consumes one equivalent of base. Ensure at least one full equivalent is added.
-
Solution: Use freshly prepared or properly stored sodium ethoxide solution. Consider adding a slight excess (1.1 equiv.) of base. Ensure anhydrous conditions are maintained.
-
-
Issue: Formation of Side Products
-
Cause: Polymerization of the Michael acceptor, especially with reactive acceptors like methyl vinyl ketone.
-
Solution: Maintain low temperatures (0 °C) during the addition of the base. Ensure the acceptor is added to the reaction mixture before the base is introduced.
-
-
Issue: Difficult Purification
-
Cause: The byproduct of the hydrolysis is ethyl propionate, which can be difficult to separate from some Michael adducts due to similar polarity.
-
Solution: Ensure complete removal during concentration under high vacuum. If co-elution is an issue during chromatography, a different base (e.g., sodium methoxide, generating methyl propionate) could be trialed.
-
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scent.vn [scent.vn]
- 7. SID 135025591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Cyclotene Propionate for Enhanced Bioactivity
Abstract
Cyclotene propionate, a well-known flavoring agent, possesses a unique cyclopentenone scaffold that presents an intriguing starting point for synthetic modification and the exploration of novel biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We detail robust protocols for modifying its core functional groups—the ketone and the ester—to generate diverse chemical libraries. Furthermore, we outline standardized in vitro assays for screening these new chemical entities for potential antimicrobial and anti-inflammatory bioactivities, thereby unlocking the therapeutic potential of this readily available scaffold.
Introduction and Rationale
This compound, chemically known as (2-methyl-5-oxocyclopenten-1-yl) propanoate, is a compound recognized for its caramellic and fruity odor profile.[1] Beyond its application in the flavor industry, its cyclopentenone core is a structural motif found in numerous natural products exhibiting a wide range of biological effects, including anti-inflammatory, antibacterial, and cytostatic activities.[2] The inherent reactivity of the ketone and ester functionalities of this compound provides fertile ground for chemical modification.
The primary objective of derivatization is to systematically alter the physicochemical properties of the parent molecule—such as polarity, lipophilicity, and steric profile—to enhance its interaction with biological targets. By creating a library of analogs, we can explore the structure-activity relationships (SAR) and identify derivatives with significantly improved potency and selectivity for desired therapeutic applications. This guide will focus on two key areas of high therapeutic demand: antimicrobial and anti-inflammatory activities.
Strategic Derivatization of the this compound Scaffold
The chemical structure of this compound offers two primary sites for modification: the C5-ketone and the C1-propionate ester. The following sections provide detailed, field-tested protocols for targeting these sites.
Modification of the Ketone Moiety
The carbonyl group of the cyclopentenone ring is a prime target for nucleophilic addition and condensation reactions. These modifications can introduce nitrogen-containing heterocycles or extend the carbon framework, profoundly impacting the molecule's bioactivity.
Formation of oximes and hydrazones replaces the carbonyl oxygen with a C=N bond, introducing hydrogen-bonding capabilities and altering the electronic properties of the ring. These derivatives are known to possess a range of biological properties.[3][4]
Protocol 1: Synthesis of this compound Oxime
-
Principle: This reaction involves the condensation of the ketone in this compound with hydroxylamine hydrochloride to form the corresponding ketoxime.[5][6] The reaction is typically catalyzed by a mild base or acid.[3]
-
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium acetate (CH₃COONa) (2.0 eq)
-
Ethanol (95%)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in 95% ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of deionized water with gentle warming.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of this compound.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to yield the crude oxime derivative. Purify via column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound Hydrazone
-
Principle: This protocol describes the reaction of this compound with hydrazine hydrate to form the corresponding hydrazone.[7][8][9] This reaction introduces a reactive N-NH₂ group that can be used for further derivatization.
-
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude hydrazone can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Reductive amination is a powerful method for converting ketones into amines.[10][11][12] This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the corresponding amine.[13] This introduces a basic nitrogen atom, which can significantly alter the pharmacological properties of the molecule.
Protocol 3: One-Pot Reductive Amination
-
Principle: The ketone reacts with a primary or secondary amine under weakly acidic conditions to form an iminium ion intermediate, which is then immediately reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][14]
-
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the chosen amine (1.2 eq) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours. Monitor by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting amine derivative by column chromatography.
-
Modification of the Ester Moiety
The propionate ester can be modified via transesterification or converted to an amide, allowing for the introduction of a wide variety of functional groups.
Protocol 4: Transesterification to Introduce Novel Ester Chains
-
Principle: This reaction exchanges the propionyl group for a different acyl group by reacting this compound with an alcohol in the presence of an acid or base catalyst.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol of choice (e.g., benzyl alcohol, large excess to serve as solvent)
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 8-16 hours, monitoring by TLC.
-
Cool the reaction, neutralize the acid with a saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the new ester derivative via column chromatography.
-
Characterization of Synthesized Derivatives
The successful synthesis and purity of each derivative must be confirmed using standard analytical techniques before proceeding to bioactivity screening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the newly synthesized compounds, confirming the addition of new functional groups and changes to the carbon skeleton.[15][16][17]
-
Mass Spectrometry (MS): MS provides the molecular weight of the derivative, confirming the expected chemical transformation.[18][19] Fragmentation patterns can offer additional structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For example, the disappearance of the ketone stretch (~1700 cm⁻¹) and the appearance of a C=N stretch (~1640-1690 cm⁻¹) would indicate successful oxime or hydrazone formation.[19]
Protocols for Bioactivity Screening
Once synthesized and characterized, the library of this compound derivatives can be screened for potential biological activities. The following protocols provide a framework for assessing antimicrobial and anti-inflammatory effects in vitro.
In Vitro Antimicrobial Activity Assays
These assays are crucial for the initial screening and identification of compounds with potential antibacterial or antifungal properties.[20]
Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Principle: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[21][22] It is a quantitative assay performed in a 96-well microtiter plate format.[23]
-
Procedure:
-
Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[21]
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.[23]
-
Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[22]
-
The MIC is determined as the lowest concentration of the compound where no visible growth is observed.[21] A growth indicator like resazurin can be used for clearer endpoint determination.[20]
-
In Vitro Anti-inflammatory Activity Assays
These assays typically use a cell-based model, such as murine macrophages (e.g., RAW 264.7), stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[24][25]
Protocol 6: Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
-
Principle: During inflammation, macrophages produce nitric oxide (NO), a key mediator. This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[25][26]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.[24]
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.[25] A decrease in absorbance compared to the LPS-only control indicates inhibition of NO production.
-
Crucial Control: A cell viability assay (e.g., MTT assay) must be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.[24]
-
Data Presentation and Interpretation
Quantitative data from the bioactivity assays should be summarized in tables for clear comparison of the derivatives against the parent compound and standard controls.
Table 1: Illustrative Bioactivity Data for this compound Derivatives
| Compound ID | Derivatization Type | Modification | MIC (µg/mL) vs. S. aureus | IC₅₀ for NO Inhibition (µM) |
| CP-00 | Parent Compound | N/A | >256 | >100 |
| CP-O-01 | Oxime | NH₂OH | 128 | 75.4 |
| CP-H-01 | Hydrazone | N₂H₄ | 64 | 52.1 |
| CP-A-01 | Amine | Benzylamine | 32 | 28.9 |
| CP-E-01 | Ester | Benzyl Alcohol | >256 | 92.3 |
| Ciprofloxacin | Standard Drug | N/A | 0.5 | N/A |
| Dexamethasone | Standard Drug | N/A | N/A | 15.2 |
Data are for illustrative purposes only.
Visualizations: Workflows and Mechanisms
Diagrams are essential for visualizing complex processes and relationships.
Caption: General workflow from derivatization to bioactivity analysis.
Caption: Mechanism of Reductive Amination on the Cyclotene core.
Conclusion and Future Directions
This application note provides a foundational framework for the systematic derivatization of this compound and the subsequent evaluation of its novel bioactivities. The protocols outlined herein are robust and adaptable, allowing for the generation of diverse chemical libraries. Early results from such explorations can guide SAR studies, leading to the optimization of lead compounds with enhanced potency and drug-like properties. Future work should focus on expanding the range of derivatization reactions, exploring other biological targets, and advancing promising candidates to more complex cellular and in vivo models.
References
- 1. scent.vn [scent.vn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazone - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hydrazone synthesis: Significance and symbolism [wisdomlib.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 19. researchgate.net [researchgate.net]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Cyclotene Propionate Using High-Performance Liquid Chromatography: An Application Note and Protocol
Abstract: This document provides a comprehensive guide to the quantitative analysis of Cyclotene propionate using a robust High-Performance Liquid Chromatography (HPLC) method. This compound, a key compound in the flavor and fragrance industry, requires precise analytical methods for quality control and purity assessment.[1] This application note details a reversed-phase HPLC (RP-HPLC) method, offering a reliable and reproducible approach for its determination. The protocol herein is designed for researchers, scientists, and professionals in drug development and quality assurance, providing in-depth procedural details from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.
Introduction: The Analytical Imperative for this compound
This compound, chemically known as (2-methyl-5-oxocyclopenten-1-yl) propanoate, is a significant contributor to caramel, fruity, and nutty flavor profiles.[2] Its purity and concentration are critical quality attributes that directly impact the final product's sensory characteristics and safety. Therefore, a validated, high-performance analytical method is paramount for ensuring consistency and quality in its production and application.
High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for the quantitative analysis of various chemical substances due to its high resolution, sensitivity, and reproducibility.[3][4] This note describes an isocratic RP-HPLC method that leverages a C18 stationary phase to achieve efficient separation and quantification of this compound.
Foundational Principles: Methodological Rationale
The selection of the analytical approach is dictated by the physicochemical properties of this compound.
Chemical Profile of this compound:
| Property | Value | Source |
| CAS Number | 87-55-8 | [2] |
| Molecular Formula | C9H12O3 | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| logP (o/w) | 0.619 - 1.42 (estimated) | [5][6] |
| Solubility | Soluble in alcohol; practically insoluble in water | [2][6] |
The moderate lipophilicity, as indicated by its logP value, and its solubility profile make this compound an ideal candidate for reversed-phase chromatography. In this mode of separation, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture.
The workflow for the HPLC analysis of this compound is outlined below:
Figure 1: General workflow for the HPLC analysis and validation of this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade) - Note: For Mass Spectrometry (MS) compatible methods, replace with formic acid.[5]
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and chromatographic parameters.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector (UVD) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is a standard choice for reversed-phase chromatography, providing excellent retention and separation for moderately nonpolar compounds like this compound.
-
Mobile Phase: The ratio of acetonitrile to water can be adjusted to optimize the retention time. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by suppressing the ionization of any acidic impurities.
-
Detection Wavelength: A wavelength of 240 nm is often suitable for detecting compounds with conjugated systems, which may be present in this compound or its potential impurities.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and ensure the final solution is compatible with the HPLC system.[7]
-
Accurately weigh a sample amount expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to facilitate extraction.
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[8]
Figure 2: Step-by-step sample preparation workflow.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical process that provides scientific evidence that an analytical method is suitable for its intended purpose.[9] The validation parameters outlined below are based on the International Council for Harmonisation (ICH) guidelines.[10][11]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] This is typically demonstrated by comparing the chromatograms of a blank (matrix without the analyte), a standard solution, and a sample solution. The peak for this compound in the sample should be free from interference from other components at its retention time.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]
-
Procedure: Inject the prepared working standard solutions in triplicate.
-
Analysis: Plot the average peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
-
Repeatability (Intra-day Precision): Analyze six replicate sample preparations at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often assessed by recovery studies.
-
Procedure: Spike a placebo (a sample matrix without the analyte) with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these spiked samples in triplicate.
-
Analysis: Calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Summary of Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Precision (RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Conclusion: A Robust Method for Quality Assurance
The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative determination of this compound. The systematic approach to method development and validation ensures the generation of accurate and precise data, which is essential for quality control in the flavor, fragrance, and pharmaceutical industries. Adherence to these protocols will enable researchers and analysts to confidently assess the purity and concentration of this compound in various sample matrices.
References
- 1. parchem.com [parchem.com]
- 2. scent.vn [scent.vn]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound, 87-55-8 [thegoodscentscompany.com]
- 7. organomation.com [organomation.com]
- 8. nacalai.com [nacalai.com]
- 9. scielo.br [scielo.br]
- 10. pharmtech.com [pharmtech.com]
- 11. altabrisagroup.com [altabrisagroup.com]
Application Note: A Validated Protocol for the Purification of Synthesized Cyclotene Propionate
Abstract & Introduction
Cyclotene propionate ((2-methyl-5-oxocyclopenten-1-yl) propanoate) is a key aroma chemical prized for its complex caramellic, fruity, and nutty odor profile, making it a valuable ingredient in the flavor and fragrance industries.[1][2] The synthesis of this ester, typically via the esterification of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one) with a propionylating agent, often results in a crude product containing unreacted starting materials, catalysts, and side-products. The presence of these impurities can drastically alter the organoleptic properties and stability of the final product.
This application note provides a comprehensive, field-proven protocol for the purification of this compound. We move beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible workflow. The protocol integrates a primary purification phase using vacuum fractional distillation with rigorous analytical validation by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, establishing a self-validating system for achieving high-purity this compound suitable for the most demanding applications.
Purification Workflow Overview
The purification strategy is designed to systematically remove different classes of impurities. The process begins with a liquid-liquid extraction workup to eliminate water-soluble and acidic components. This is followed by vacuum fractional distillation, the core purification step, which separates the target ester from non-volatile residues and compounds with significantly different boiling points. Finally, analytical validation confirms the purity and structural integrity of the isolated product.
Caption: High-level workflow for the purification and validation of this compound.
Physicochemical Data & Expected Purity
Proper identification and handling require knowledge of the target compound's properties. The following table summarizes key data for this compound and the expected purity progression through this protocol.
| Parameter | Value | Source |
| CAS Number | 87-55-8 | [2][3] |
| Molecular Formula | C₉H₁₂O₃ | [3] |
| Molecular Weight | 168.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Refractive Index (20°C) | 1.47900 - 1.48400 | [1][3] |
| Boiling Point | High; requires vacuum for distillation | N/A |
| Flash Point | ~127 °C (261 °F) | [1] |
| Purity (Post-Workup) | ~90-95% | N/A |
| Purity (Post-Distillation) | >99.0% | N/A |
| Final Purity (Validated) | ≥99.5% | N/A |
Detailed Experimental Protocol
This protocol assumes a starting batch of approximately 10-50 g of crude this compound. Adjust volumes accordingly for different scales.
Materials & Reagents
-
Crude this compound
-
Diethyl ether (or Ethyl Acetate), reagent grade
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Solvents for analysis (e.g., CDCl₃ for NMR, Hexane for GC)
Equipment
-
Separatory funnel (appropriately sized)
-
Erlenmeyer flasks and beakers
-
Rotary evaporator with vacuum pump and water bath
-
Fractional distillation apparatus (short-path or Vigreux column)
-
Heating mantle and magnetic stirrer
-
Vacuum pump for distillation
-
Thermometer and manometer
-
Refractometer
-
Analytical instruments: GC-MS, NMR Spectrometer
PART A: Crude Product Workup
Rationale: This initial phase is designed to quickly remove the bulk of water-soluble and acidic impurities, such as unreacted propionic acid and the acid catalyst (e.g., H₂SO₄) often used in esterification.
-
Dissolution: Transfer the crude this compound to a separatory funnel. Dissolve the crude product in 3-4 volumes of diethyl ether.
-
Neutralization Wash: Add 1-2 volumes of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ pressure. Shake more vigorously for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Expert Insight: This step neutralizes and extracts acidic impurities. The formation of CO₂ gas is a visual confirmation of acid neutralization.[4]
-
-
Repeat Neutralization: Repeat the NaHCO₃ wash one more time to ensure complete removal of acids.
-
Brine Wash: Wash the organic layer with 1 volume of brine. This step removes the majority of dissolved water and helps to break any emulsions.[5] Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ and swirl. The drying agent should move freely, indicating the solution is dry.
-
Filtration & Concentration: Filter the solution to remove the MgSO₄. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting oil is the crude, dry this compound.
PART B: Vacuum Fractional Distillation
Rationale: this compound has a relatively high boiling point, making it susceptible to thermal degradation at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for safe and efficient separation from less volatile starting materials (e.g., Cyclotene) and non-volatile polymeric byproducts.[6][7][8]
-
Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient. Ensure all glass joints are properly sealed and lubricated for vacuum.
-
Charge the Flask: Transfer the crude, dry ester from Part A into the distillation flask along with a magnetic stir bar or boiling chips.
-
Apply Vacuum: Slowly and carefully apply vacuum, ensuring the system is stable. A pressure of 1-5 mmHg is a good starting point.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the still head.
-
Collect a small forerun fraction, which may contain residual solvent or more volatile impurities.
-
As the temperature stabilizes at the boiling point of the product, begin collecting the main fraction in a clean, pre-weighed receiving flask.
-
Expert Insight: The boiling point will be dependent on the vacuum level. It is critical to maintain a stable vacuum for good separation.[8]
-
-
Monitoring: Periodically check the refractive index of the collected distillate. A constant refractive index across the main fraction indicates consistent purity.
-
Termination: Stop the distillation when the temperature at the still head begins to drop or when a significant temperature increase is required to maintain distillation, indicating the product has been distilled over. Release the vacuum after the apparatus has cooled to prevent atmospheric oxygen from entering the hot system.
-
Yield Calculation: Weigh the collected main fraction to determine the purified yield.
Validation and Quality Control
Rationale: Purification is incomplete without validation. GC-MS provides quantitative purity data and identifies trace impurities, while NMR provides definitive structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the purified this compound in a high-purity solvent like hexane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).[9]
-
Analysis: Inject the sample and run a suitable temperature program (e.g., 50°C hold for 2 min, then ramp 10°C/min to 280°C).
-
Data Interpretation:
-
Purity: A pure sample will exhibit a single major peak in the total ion chromatogram. Purity is calculated as the area of the product peak divided by the total area of all peaks.
-
Identification: The mass spectrum of the peak should match the known fragmentation pattern of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation:
-
¹H NMR: The spectrum should be clean, with resonances corresponding to the protons of the propionate and cyclotene moieties. The integration of the peaks should match the number of protons in each environment.[10] The absence of peaks from starting materials (e.g., Cyclotene, propionic acid[11]) confirms purity.
-
¹³C NMR: The spectrum should show 9 distinct carbon signals, confirming the presence of all carbons in the molecular structure.[12][13]
-
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield after Workup | Emulsion formation during washes; Product is somewhat water-soluble. | Add more brine to break the emulsion. Perform a back-extraction of the aqueous layers with fresh solvent. |
| "Bumping" during Distillation | Uneven heating; Insufficient vacuum; Lack of boiling chips/stirring. | Ensure smooth stirring. Check for vacuum leaks. Use a fresh stir bar or new boiling chips. |
| Product Darkens during Distillation | Overheating; Thermal decomposition. | Improve the vacuum to further lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
| Multiple Peaks in GC-MS | Incomplete separation during distillation; Co-distillation of impurity. | Re-distill the product using a more efficient fractionating column or collect narrower fractions. Consider column chromatography as an alternative purification method.[14] |
References
- 1. This compound, 87-55-8 [thegoodscentscompany.com]
- 2. scent.vn [scent.vn]
- 3. parchem.com [parchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. vernier.com [vernier.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. bmse000179 Propionic Acid at BMRB [bmrb.io]
- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. columbia.edu [columbia.edu]
Application Notes and Protocols for Cyclotene™ (Benzocyclobutene) Resins in Polymer Chemistry and Microfabrication
An important clarification regarding the topic: The term "Cyclotene propionate" does not correspond to a standard, recognized compound in polymer chemistry literature or commercial databases. It is highly probable that the intended subject is Cyclotene™ , the trade name for a well-established family of high-performance polymers based on benzocyclobutene (BCB) chemistry, developed by Dow Chemical Company. This application guide is therefore structured around Cyclotene™ (BCB) resins, providing the in-depth technical information relevant to researchers and developers in the field.
This guide provides a comprehensive overview of Cyclotene™ resins, detailing their underlying chemistry, material properties, key applications, and field-proven processing protocols. It is designed for researchers, scientists, and engineers working in microelectronics, photonics, MEMS, and advanced packaging who require a reliable, high-performance polymer dielectric.
Introduction to Cyclotene™ (Benzocyclobutene) Chemistry
Cyclotene™ resins are a class of thermosetting polymers derived from B-staged oligomers of divinylsiloxane-bis-benzocyclobutene (DVS-bis-BCB).[1][2] Their utility in advanced applications stems from a unique polymerization mechanism that occurs via the thermal ring-opening of the benzocyclobutene group.[1][3]
Upon heating to temperatures typically above 200°C, the strained four-membered ring of the BCB moiety opens to form a highly reactive ortho-quinodimethane intermediate. This intermediate readily undergoes Diels-Alder [4+2] cycloaddition reactions with other dienophiles (such as the vinyl groups present on the DVS-bis-BCB structure) to form a highly cross-linked, three-dimensional polymer network.[1]
A critical advantage of this polymerization chemistry is that it is a true thermosetting addition reaction, meaning no volatile byproducts are generated during the cure process .[1][3] This is a significant benefit over many polyimides and other condensation polymers, as it minimizes film shrinkage, reduces outgassing, and prevents void formation in bonded or encapsulated devices. The resulting polymer network is characterized by its excellent thermal stability, chemical inertness, and desirable dielectric properties.[4]
Caption: Thermal polymerization of Benzocyclobutene (BCB).
Properties of Cured Cyclotene™ Resins
The fully cured DVS-bis-BCB polymer network exhibits a combination of electrical, mechanical, and thermal properties that make it an ideal material for demanding microelectronic and photonic applications. The properties are consistent across a wide range of frequencies and temperatures.[4][5]
| Property | Measured Value | Significance in Applications |
| Electrical Properties | ||
| Dielectric Constant | 2.65 (1 kHz – 20 GHz)[6][7] | Low-k value reduces signal delay and cross-talk in high-frequency circuits. |
| Dissipation Factor | 0.0008 (1 kHz – 20 GHz)[6][7] | Very low signal loss, critical for RF/microwave applications and high-speed digital systems. |
| Breakdown Voltage | 5.3 x 10⁶ V/cm[6] | Provides excellent electrical isolation between conductive layers. |
| Volume Resistivity | 1 x 10¹⁹ Ω-cm[7] | Superior insulating properties. |
| Thermal Properties | ||
| Glass Transition (Tg) | > 350°C[5] | High thermal stability allows it to withstand subsequent high-temperature process steps. |
| Thermal Stability | 1.7% weight loss/hour at 350°C[7] | Excellent material integrity during thermal cycling and operation. |
| Thermal Conductivity | 0.29 W/m°K[7] | Helps in managing heat dissipation from active components. |
| Mechanical Properties | ||
| Tensile Modulus | 2.7 - 3.1 GPa[8] | Provides structural integrity to thin-film stacks. |
| Elongation at Break | 5.5 - 10.5 %[8] | Indicates good film ductility, reducing the risk of cracking. |
| Other Properties | ||
| Moisture Absorption | ~0.25% (at 85% RH)[5] | Low moisture uptake ensures stable dielectric properties in various environments. |
| Planarization | > 90% for features < 100 µm[2][9] | Excellent for smoothing out underlying topography, crucial for multi-level lithography. |
Key Applications
The unique property set of Cyclotene™ resins enables their use in a wide variety of high-technology applications.[5][6]
-
Interlayer Dielectric (ILD): Due to its low dielectric constant and excellent planarization, Cyclotene™ is widely used as an ILD for both silicon and compound semiconductor devices to isolate metal layers.[10]
-
Wafer-Level Packaging (WLP) & 3D Integration: Its thermal stability and adhesive properties make it suitable for wafer bonding, creating robust connections in stacked-die packages.[6][11]
-
Stress Buffer and Passivation: Thin layers of Cyclotene™ can protect fragile semiconductor surfaces from mechanical stress and chemical attack during subsequent packaging steps.[5]
-
MEMS and Microfluidics: The polymer's chemical inertness and ability to form well-defined structures make it useful for fabricating microfluidic channels and encapsulating MEMS devices.[6]
-
Optical Waveguides: Cyclotene™ exhibits high optical transparency in the visible and near-infrared spectra, enabling its use as a core or cladding material in optical interconnects.[5]
-
Flat Panel Displays: Its superior planarization capabilities are used to create smooth surfaces over thin-film transistor arrays, improving the quality of subsequent layers.[4][5]
Experimental Protocols and Workflows
Successful processing of Cyclotene™ resins requires adherence to cleanroom protocols and carefully controlled steps. The general workflow involves substrate preparation, resin coating, and thermal curing. For photodefinable grades (4000 series), lithography and development steps are included.
Caption: General workflow for processing Cyclotene™ resins.
Protocol 4.1: Substrate Preparation
-
Causality: A pristine substrate surface is paramount for achieving good adhesion and defect-free films. Organic residues and particles can lead to delamination or coating voids.[10]
-
Methodology:
-
Perform a solvent clean using acetone, followed by isopropyl alcohol (IPA), and finally deionized (DI) water.
-
Dry the substrate thoroughly with a nitrogen gun.
-
For robust organic removal and surface activation, perform an oxygen plasma treatment (e.g., 100-300 W for 1-5 minutes). This step is especially critical for ensuring good adhesion.[5][10]
-
If polyimide is present on the substrate, a dehydration bake (e.g., 150°C) prior to plasma treatment is necessary.[10]
-
Protocol 4.2: Application of Adhesion Promoter
-
Causality: An adhesion promoter, typically an organosilane coupling agent like AP3000, acts as a molecular bridge between the inorganic substrate (e.g., SiO₂, SiN) and the organic BCB polymer, preventing delamination.[7] Its use is always recommended.[10]
-
Methodology:
-
Place the clean, dry substrate on a spin coater chuck.
-
Dynamically dispense the adhesion promoter (e.g., AP3000) onto the center of the rotating substrate (e.g., 500 rpm).[5]
-
Ramp the spin speed to 3000 rpm and hold for 10-20 seconds to spin-dry the promoter, leaving a monolayer on the surface.[5][10]
-
Protocol 4.3: Spin Coating of Cyclotene™ Resins
-
Causality: Spin coating is the standard method for depositing uniform thin films. The final film thickness is primarily controlled by the resin viscosity and the final spin speed.[12]
-
Methodology:
-
Immediately after applying the adhesion promoter, dispense the Cyclotene™ resin onto the center of the substrate. Dynamic dispense (at ~100 rpm) is often used.[5]
-
Ramp the speed to 500 rpm for 5-10 seconds to allow the resin to spread evenly across the substrate.[5]
-
Ramp to the final spin speed (typically 1000-5000 rpm) and hold for 30 seconds to achieve the target thickness.[5][12]
-
During the final spin step, apply a backside rinse with a suitable solvent (e.g., T1100 Rinse Solvent) to remove excess resin from the substrate edge and backside.[7]
-
| Cyclotene™ Formulation | Viscosity (cSt) | Target Cured Thickness (µm) | Typical Spin Speed (rpm) |
| 3022-35 | ~35 | 1.0 - 2.4 | 1000 - 5000 |
| 4024-40 | 350 | 3.5 - 7.5 | 1000 - 5000 |
| 4026-46 | 1100 | 7.0 - 14.0 | 1000 - 5000 |
| (Data adapted from product guides)[5][7] |
Protocol 4.4: Hot Plate Soft Bake
-
Causality: A soft bake is performed immediately after spin coating to drive off the bulk of the mesitylene solvent from the resin.[7] This stabilizes the film, preventing it from flowing during subsequent handling and creating a solid film for photolithography (for 4000 series).[10]
-
Methodology:
-
Carefully transfer the coated substrate to a calibrated hotplate.
-
Bake at a temperature between 80°C and 150°C for 60-120 seconds. The exact parameters are not highly critical.[10]
-
Protocol 4.5: Photolithography (for Cyclotene™ 4000 Series)
-
Causality: The 4000 series resins are negative-acting, photosensitive polymers. UV exposure cross-links the polymer in the exposed regions, rendering them insoluble to the developer solvent.[4][7]
-
Methodology:
-
Allow the substrate to cool to room temperature after the soft bake.
-
Expose the film to broadband, g-line, or i-line UV radiation through a photomask. The required exposure dose is thickness-dependent (e.g., a 7.4 µm film of 4024-40 requires ~185 mJ/cm²).[7]
-
Develop the pattern using a puddle or immersion process with a recommended developer solvent (e.g., DS2100 or D3000). The unexposed regions will dissolve, revealing the patterned structures.
-
Rinse with a suitable solvent and dry with nitrogen.
-
Protocol 4.6: Thermal Curing
-
Causality: The final cure step thermally cross-links the polymer to achieve its final, robust material properties. This step is irreversible.
-
Critical Requirement: The cure must be performed in an inert atmosphere, such as a nitrogen-purged oven or vacuum furnace, with an oxygen concentration below 100 ppm.[5][10] Oxygen can oxidize the polymer at elevated temperatures, compromising its properties.
-
Methodology:
-
Place the substrates horizontally in the furnace to ensure film uniformity.
-
Ramp the temperature according to a recommended cure profile. A slow ramp rate can improve planarization.[6]
-
A typical hard cure involves ramping to 250°C and holding for 60-90 minutes.[1] For high throughput, rapid thermal cures on a hotplate at ~300°C for under a minute are also possible.[5]
-
After the hold time, allow the substrates to cool slowly to room temperature before removal.
-
Safety and Handling
-
Hazards: Cyclotene™ resins are supplied in a flammable solvent (mesitylene). The solution is a respiratory system irritant, and the resin may cause skin sensitization upon contact.[13]
-
Precautions:
-
Storage: Store resins in their original, tightly sealed containers at room temperature as recommended.[6] Photosensitive resins may have different storage requirements (e.g., refrigeration) to maximize shelf life.[7]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 5. labadviser.nanolab.dtu.dk [labadviser.nanolab.dtu.dk]
- 6. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 8. lookpolymers.com [lookpolymers.com]
- 9. Planarization with Cyclotene™ 3022 (BCB) Polymer Coatings | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 10. mri.psu.edu [mri.psu.edu]
- 11. photonics.intec.ugent.be [photonics.intec.ugent.be]
- 12. ostec-materials.ru [ostec-materials.ru]
- 13. uwaterloo.ca [uwaterloo.ca]
Application Notes and Protocols: Cyclotene Propionate as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of the Cyclopentenone Core in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to achieving efficient, scalable, and innovative drug development pipelines. Cyclotene propionate (2-methyl-5-oxocyclopent-1-enyl propionate), a readily available and stable derivative of cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one), represents a highly valuable, yet often under-recognized, precursor for a diverse range of pharmaceutical intermediates. While primarily known for its applications in the flavor and fragrance industry, its intrinsic chemical architecture—a functionalized cyclopentenone ring—positions it as a powerful building block for complex molecular scaffolds.[1][2]
The cyclopentenone moiety is a recurring structural motif in a multitude of biologically active molecules, including prostaglandins, antiviral nucleosides, and anticancer agents.[3][4] Its prevalence stems from the versatile reactivity of the α,β-unsaturated ketone system, which allows for a variety of stereocontrolled transformations, including conjugate additions, cycloadditions, and functional group interconversions. This application note will elucidate the utility of this compound as a precursor, detailing the synthetic pathways to key pharmaceutical intermediates and providing robust protocols for their synthesis.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for reaction design and optimization.
| Property | Value | Reference |
| CAS Number | 87-55-8 | [5] |
| Molecular Formula | C₉H₁₂O₃ | [5] |
| Molecular Weight | 168.19 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Specific Gravity | 1.092 - 1.097 @ 20°C | [1] |
| Refractive Index | 1.479 - 1.484 @ 20°C | [1] |
| Flash Point | 127.22 °C (261.00 °F) | [1] |
Part 1: this compound in the Synthesis of Prostaglandin Analogues
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their synthetic analogues crucial therapeutic agents for inflammation, pain, and glaucoma.[7] The core structure of most prostaglandins is a substituted cyclopentane ring, which can be strategically synthesized from cyclopentenone precursors.[8][9]
Causality in Experimental Design: The Stork Synthesis Approach
The total synthesis of prostaglandins often involves the conjugate addition of a vinyl cuprate to a cyclopentenone, followed by the trapping of the resulting enolate with an electrophile corresponding to the second side chain.[10] This approach, pioneered by Gilbert Stork, allows for a high degree of stereocontrol. This compound can be readily converted to a suitable cyclopentenone intermediate for this synthetic route.
Diagram: Synthetic Strategy for Prostaglandin Precursors from this compound
References
- 1. This compound, 87-55-8 [thegoodscentscompany.com]
- 2. parchem.com [parchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SID 135025591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SID 253662002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Side reactions and byproducts in Cyclotene propionate synthesis
Welcome to the technical support center for the synthesis of Cyclotene Propionate. This guide is designed for researchers, chemists, and professionals in the flavor, fragrance, and pharmaceutical industries. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions and byproducts encountered during the synthesis of this compound ((2-methyl-5-oxocyclopenten-1-yl) propanoate).
Core Synthesis Reaction Overview
This compound (CAS 87-55-8) is a valuable flavor and fragrance compound known for its creamy, caramellic, and fruity aroma profile.[1][2] It is synthesized via the esterification of 2-hydroxy-3-methyl-2-cyclopenten-1-one (commonly known as Cyclotene or Maple Lactone) with a propionylating agent, typically propionic acid or its anhydride/chloride, often under acidic catalysis.[3][4]
The primary reaction is a Fischer-Speier esterification, an equilibrium process where the removal of water is critical to drive the reaction towards the product.[5]
Caption: Primary Fischer-Speier esterification route to this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product yield is consistently low, often below 60%. What are the primary causes?
A1: Low yield is the most common issue and typically stems from the reversible nature of esterification and suboptimal reaction conditions.
-
Incomplete Water Removal: The synthesis of this compound from Cyclotene and propionic acid produces one molecule of water for every molecule of ester formed.[5] Since this is an equilibrium reaction, the presence of water in the reaction mixture will drive the reaction backward (hydrolysis), preventing full conversion of your starting materials.
-
Solution: Employ azeotropic distillation to continuously remove water. Using a solvent like toluene or heptane with a Dean-Stark apparatus is highly effective. As the solvent refluxes, it carries water over, which is then trapped, while the anhydrous solvent returns to the flask, pushing the equilibrium toward the product side.
-
-
Insufficient Reaction Time or Temperature: Esterification can be slow. If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, it may not reach equilibrium, resulting in a low yield.
-
Solution: Monitor the reaction progress by tracking water collection in the Dean-Stark trap. The reaction is near completion when water ceases to collect. Typical reflux temperatures in toluene (b.p. 111 °C) are effective. Avoid excessively high temperatures, which can lead to degradation (see Q3).
-
-
Purification Losses: this compound has a boiling point around 167-169 °C.[6] Significant material can be lost during workup and purification, especially if multiple extraction and distillation steps are performed without care.
-
Solution: Perform careful liquid-liquid extractions and minimize transfers. During fractional vacuum distillation, ensure the column is properly insulated to prevent premature condensation and "hold-up" of the product.
-
Q2: The purified product has a sharp, pungent, acidic odor that masks the desired creamy notes. What is this impurity and how do I remove it?
A2: This is a classic sign of residual propionic acid and/or the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Cause: Propionic acid is a reactant and has a much lower boiling point (141 °C) than the product, but it can be difficult to separate completely by distillation alone, especially if a large excess was used. The strong acid catalyst will also remain in the crude product.
-
Solution - Neutralization Wash: After the reaction is complete, cool the mixture and perform a careful workup.
-
Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of the acid catalyst).
-
A mild base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), until effervescence ceases. This will neutralize both the catalyst and excess propionic acid, converting them into their respective sodium salts which are highly water-soluble. Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release CO₂ gas.
-
Brine (saturated NaCl solution) to break any emulsions and remove residual water.
-
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and then proceed with solvent removal and distillation.
-
Q3: My this compound is consistently yellow or brown instead of colorless. What causes this discoloration and how can it be prevented?
A3: Color formation is typically a result of thermal degradation or oxidation creating highly conjugated byproducts.
-
Thermal Stress: The starting material, Cyclotene, and the enone structure of the product can be sensitive to high temperatures. Prolonged heating above ~150-160 °C can lead to decomposition or polymerization reactions that form colored impurities.
-
Solution: Use vacuum distillation for the final purification step. By reducing the pressure, you can lower the boiling point of this compound significantly, allowing it to distill at a temperature that minimizes thermal degradation.
-
-
Oxidation: The presence of oxygen at high temperatures can promote oxidative side reactions.[5]
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture throughout the heating and distillation process. This simple step can dramatically improve the color of the final product.
-
-
Impure Starting Material: The starting Cyclotene may contain impurities from its own synthesis that are prone to coloration upon heating.[7][8]
-
Solution: Ensure the purity of your Cyclotene starting material. If it is already discolored, consider purifying it first by recrystallization or distillation.
-
Table 1: Optimizing Reaction Conditions
| Parameter | Suboptimal Condition (Favors Byproducts) | Optimal Condition (Favors Product) | Rationale |
| Water Removal | Open flask or inefficient reflux | Dean-Stark trap with azeotropic solvent (e.g., Toluene) | Actively removes water, shifting equilibrium towards the ester product (Le Chatelier's Principle). |
| Temperature | > 160 °C for prolonged periods | Reflux temperature of azeotrope (e.g., 111 °C for Toluene) | Balances reaction rate with thermal stability, preventing degradation and color formation.[5] |
| Atmosphere | Reaction run open to air | Inert atmosphere (Nitrogen or Argon) | Prevents oxidation of starting materials and products at high temperatures.[5] |
| Workup | Direct distillation of crude mixture | Aqueous wash with mild base (e.g., NaHCO₃) before distillation | Removes acidic impurities that can cause off-odors and catalyze degradation during distillation. |
| Purification | Atmospheric distillation | Fractional vacuum distillation | Lowers the boiling point, preventing thermal decomposition and improving product color and purity. |
Q4: I'm seeing a significant amount of an unexpected, high-boiling impurity in my GC-MS analysis. What is a likely identity?
A4: A common, yet often overlooked, side reaction pathway for carbonyl-containing compounds like Cyclotene is self-condensation. Given the structure, a vinylogous aldol-type condensation is a highly plausible side reaction, especially if reaction conditions are not carefully controlled (e.g., excessive catalyst, high temperatures). A similar side reaction has been identified in the synthesis of related cyclopentenone derivatives.[9]
In this reaction, the enolate of one Cyclotene molecule (or the product) attacks the carbonyl group of another molecule. Subsequent dehydration leads to a larger, highly conjugated, and high-boiling byproduct, which is often colored.
Caption: Plausible aldol condensation side reaction leading to a high-boiling impurity.
-
Prevention:
-
Control Catalyst Concentration: Use the minimum effective amount of acid catalyst.
-
Moderate Temperature: Avoid excessive heat, as this accelerates most side reactions.
-
Stoichiometry: Avoid a large excess of Cyclotene.
-
-
Removal: This byproduct will have a much higher boiling point than your desired product. It can typically be separated effectively by fractional vacuum distillation, where it will remain in the distillation pot.
Experimental Protocols
Protocol 1: Synthesis of this compound via Azeotropic Esterification
Materials:
-
2-hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene, 1.0 eq)
-
Propionic Acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.02 eq)
-
Toluene (approx. 2 mL per gram of Cyclotene)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. Ensure all glassware is dry.
-
To the flask, add Cyclotene, toluene, propionic acid, and p-TSA.
-
Heat the mixture to reflux. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.
-
Continue refluxing until water no longer collects in the trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with 5% NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil is ready for purification.
Protocol 2: Purification by Fractional Vacuum Distillation
Procedure:
-
Set up a fractional distillation apparatus suitable for vacuum operation (e.g., using a Vigreux column). Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound oil in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation pot gently with a heating mantle.
-
Discard any initial low-boiling fractions (residual toluene, unreacted propionic acid).
-
Collect the main fraction at the appropriate temperature and pressure (target b.p. ~168 °C at atmospheric pressure; this will be significantly lower under vacuum). The product should be a colorless to pale yellow liquid.
-
Stop the distillation before the pot is completely dry to avoid charring the high-boiling residues.
References
- 1. Flavor enzymatic synthesis - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. scent.vn [scent.vn]
- 3. 2-Methyl-5-oxocyclopent-1-enyl propionate | 87-55-8 [chemicalbook.com]
- 4. bellevuecollege.edu [bellevuecollege.edu]
- 5. Esterification Reactions [polsol.info]
- 6. This compound, 87-55-8 [thegoodscentscompany.com]
- 7. US5856582A - Process for the manufacture of 2-hydroxy-3-methylcyclopent-2-ene-1-one - Google Patents [patents.google.com]
- 8. ScenTree - Cyclotene (CAS N° 765-70-8) [scentree.co]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Cyclotene Propionate for Long-Term Storage
Welcome to the Technical Support Center for Cyclotene propionate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Introduction to this compound Stability
This compound, with the chemical formula C9H12O3, is a versatile compound utilized in various applications, including as a flavor and fragrance agent.[1][2][3] Its stability is paramount to ensure reproducibility and accuracy in research and product development. This guide provides a comprehensive overview of best practices for its storage and handling to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For optimal stability, this compound should be stored in a cool, well-ventilated place. Some safety data sheets for related compounds recommend avoiding temperatures above 40°C (104°F).[4][5] For long-term storage, refrigeration is advisable, but always check the product-specific recommendations from your supplier.
Q2: What type of container should I use for storing this compound?
A2: It is crucial to store this compound in tightly sealed containers to prevent exposure to moisture and air.[6] Glass containers are generally preferred for their inertness. For larger quantities, mild steel drums have been noted as suitable packaging material.
Q3: Does this compound require storage under an inert atmosphere?
A3: While not always mandatory for short-term storage, for long-term stability and to minimize oxidative degradation, storing under an inert atmosphere such as nitrogen or argon is a highly recommended practice. This is particularly critical if the compound is subjected to elevated temperatures.[7][8]
Q4: What is the expected shelf life of this compound?
A4: The shelf life can vary depending on the purity and storage conditions. For a related compound, a shelf life of 12 months or longer is suggested if stored properly.[9] For some specialized electronic resins under the "Cyclotene" trade name, a shelf life of two years at room temperature is indicated.[7] It is best practice to refer to the manufacturer's certificate of analysis for a specific expiration date.
Q5: What are the primary signs of this compound degradation?
A5: Degradation of this compound can manifest as a change in color from colorless or pale yellow to a darker yellow or brown, a change in odor, an increase in viscosity, or the formation of precipitates. Any noticeable deviation from the initial specifications should be investigated.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound, providing potential causes and actionable solutions.
Issue 1: The this compound has developed a yellow or brown tint over time.
-
Potential Cause 1: Oxidation. Like many organic compounds, this compound can be susceptible to oxidation when exposed to air, especially in the presence of light or elevated temperatures. The cyclopentenone ring and the ester group can both be sites for oxidative reactions.
-
Troubleshooting Steps:
-
Verify Storage Atmosphere: Ensure the container is tightly sealed. For long-term storage, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Limit Light Exposure: Store the container in a dark place or use an amber glass bottle to protect it from light.
-
Consider Antioxidants: For applications where it is permissible, the addition of a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), may help to inhibit oxidative degradation. The compatibility and suitability of any additive must be verified for your specific application.
-
Issue 2: The viscosity of the this compound has noticeably increased.
-
Potential Cause: Polymerization. Some cyclic ketones and unsaturated compounds can undergo self-polymerization, especially when exposed to heat, light, or impurities that can act as initiators.[4][5]
-
Troubleshooting Steps:
-
Control Storage Temperature: Strictly adhere to recommended cool storage conditions and avoid exposure to high temperatures.
-
Check for Contaminants: Ensure that the storage container is clean and free from any residues that could catalyze polymerization.
-
Purity Analysis: If possible, analyze the material using techniques like Gas Chromatography (GC) to check for the presence of impurities that may be promoting polymerization.
-
Issue 3: The odor profile of the this compound has changed.
-
Potential Cause: Hydrolysis. As an ester, this compound is susceptible to hydrolysis, a reaction with water that would break it down into cyclotene and propionic acid.[10] This is often catalyzed by the presence of acids or bases. Propionic acid has a distinct pungent odor.
-
Troubleshooting Steps:
-
Ensure Dry Storage Conditions: Use tightly sealed containers and store in a dry environment to minimize exposure to atmospheric moisture.
-
Avoid pH Extremes: Ensure the compound is not stored in contact with acidic or basic substances. The storage containers should be neutral.
-
Use of Desiccants: For highly sensitive applications, storing containers within a desiccator can provide an additional layer of protection against moisture.
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as ethanol or ethyl acetate. A typical concentration is 1 mg/mL.
-
GC System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is generally suitable.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min. This allows for the separation of volatile impurities from the main component.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak compared to a reference standard can indicate degradation.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool, avoid > 40°C[4][5] | Minimizes thermal degradation and potential for self-reaction. |
| Atmosphere | Inert gas (Nitrogen, Argon)[7][8] | Prevents oxidative degradation. |
| Container | Tightly sealed, amber glass or other inert material[6] | Protects from moisture, air, and light. |
| Incompatible Materials | Strong oxidizers, strong acids, and bases[4][5] | Prevents catalytic degradation. |
| Light Exposure | Store in the dark[4][5] | Prevents photolytic degradation pathways. |
Visualizing Degradation Pathways and Troubleshooting
To better understand the potential degradation mechanisms and the troubleshooting workflow, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound, 87-55-8 [thegoodscentscompany.com]
- 2. parchem.com [parchem.com]
- 3. scent.vn [scent.vn]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. sg-lumiledsfacilities.com [sg-lumiledsfacilities.com]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. mri.psu.edu [mri.psu.edu]
- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 9. cyclotene, 765-70-8 [thegoodscentscompany.com]
- 10. Analytical tools for the analysis of β-carotene and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Aqueous Solubility Challenges of Cyclotene Propionate
Welcome to our dedicated technical support center for Cyclotene propionate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound (CAS 87-55-8). As a hydrophobic ester, its limited water solubility can be a significant hurdle in various experimental and formulation contexts. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you to overcome these solubility issues effectively.
Understanding the Challenge: Physicochemical Properties of this compound
This compound, systematically named (2-methyl-5-oxocyclopenten-1-yl) propanoate, possesses a molecular structure that inherently limits its miscibility with water.[1][2][3] Its estimated logP (o/w) value, ranging from 0.619 to 1.30, indicates a degree of lipophilicity that contributes to its poor aqueous solubility.[1][4] While some sources estimate a water solubility of approximately 1671 mg/L at 25°C, others classify it as practically insoluble in water.[4][5] This discrepancy underscores the variability and challenges researchers face. In contrast, it is readily soluble in organic solvents like ethanol.[4][5]
| Property | Value | Source |
| CAS Number | 87-55-8 | [1][2][5] |
| Molecular Formula | C9H12O3 | [1] |
| Molecular Weight | 168.19 g/mol | [5] |
| Appearance | Colorless to yellow clear liquid | [1][4] |
| logP (o/w) | 0.619 - 1.30 (estimated) | [1][4] |
| Water Solubility | 1671 mg/L @ 25°C (estimated) / Practically insoluble | [4][5] |
| Solubility in Alcohol | Soluble | [4][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
The inherent hydrophobicity of the this compound molecule is the primary reason for its poor solubility in aqueous media. The presence of the propionate ester and the cyclopentenone ring contributes to its nonpolar character, leading to unfavorable interactions with polar water molecules.
Q2: I see an oily film or precipitate in my aqueous preparation. What does this indicate?
This is a classic sign of a compound exceeding its solubility limit in the chosen solvent. The oily film or precipitate is the undissolved this compound separating from the aqueous phase.
Q3: Can I just heat the solution to improve solubility?
While gentle heating can sometimes increase the solubility of compounds, it may not be sufficient for highly insoluble substances like this compound. Furthermore, excessive heat could potentially lead to degradation of the compound. A systematic approach using solubilization technologies is recommended.
Q4: Are there any health and safety considerations I should be aware of when handling this compound?
As with any chemical, it is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility
This section provides a systematic approach to addressing the poor water solubility of this compound. The strategies are presented in a stepwise manner, from simple to more advanced techniques.
Workflow for Solubility Enhancement
Caption: A stepwise workflow for selecting a suitable solubility enhancement strategy for this compound.
Strategy 1: Co-Solvent Systems
The use of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.[6][7] This is often the simplest and most direct approach.
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a co-solvent that can be further diluted in an aqueous medium.
-
Materials:
-
This compound
-
Selected co-solvent (e.g., Ethanol, analytical grade)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh a desired amount of this compound.
-
Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., ethanol) in a volumetric flask.
-
Vortex the solution until the this compound is fully dissolved.
-
Once dissolved, the stock solution can be slowly added to the aqueous buffer with continuous stirring to reach the desired final concentration.
-
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates upon dilution, the concentration of the co-solvent in the final solution may be too low. Consider increasing the proportion of the co-solvent or exploring a different co-solvent.
Strategy 2: Surfactant-Based Micellar Solubilization
Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[8]
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Cremophor® EL
-
Sodium dodecyl sulfate (SDS) - Note: Primarily for in vitro applications due to potential toxicity.
Experimental Protocol: Micellar Solubilization
-
Objective: To enhance the aqueous solubility of this compound using a surfactant.
-
Materials:
-
This compound
-
Selected surfactant (e.g., Polysorbate 80)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare an aqueous solution of the surfactant at a concentration above its CMC.
-
Slowly add the this compound to the surfactant solution while stirring.
-
Continue stirring until the solution becomes clear, indicating the encapsulation of the compound within the micelles. Gentle warming may aid this process.
-
Strategy 3: Advanced Formulation Approaches
For more challenging applications, such as in drug delivery systems, advanced formulation strategies may be necessary.
-
Solid Dispersions: This technique involves dispersing the hydrophobic compound in a hydrophilic carrier at the molecular level.[6][7] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). The resulting solid dispersion can then be dissolved in water.
-
Nanoencapsulation: Encapsulating this compound in nanoparticles or liposomes can improve its stability and aqueous dispersibility.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.
Logical Relationship of Solubilization Methods
Caption: Inter-relationship of different approaches to modify the physicochemical environment of this compound for enhanced solubility.
This technical guide provides a foundational understanding and practical strategies to overcome the solubility challenges associated with this compound. For further assistance or to discuss your specific application, please do not hesitate to contact our technical support team.
References
- 1. parchem.com [parchem.com]
- 2. SID 135025591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 253662002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 87-55-8 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
Optimizing reaction conditions for Cyclotene propionate derivatization
Technical Support Center: Optimizing Cyclotene Propionate Synthesis
Welcome to the technical support center for the derivatization of Cyclotene (3-methyl-2-cyclopenten-2-ol-1-one) to this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, optimize, and troubleshoot this important reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction success, ensuring you can not only follow a protocol but also intelligently adapt it to your specific needs.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is this compound and why is it synthesized?
This compound, CAS 87-55-8, is an ester derivative of Cyclotene.[1][2] Cyclotene itself is a powerful flavoring and fragrance compound with a characteristic caramel, maple, and nutty aroma.[3][4] The propionylation of Cyclotene modifies its organoleptic profile, resulting in a compound with creamy, caramellic, and buttery notes, making it a valuable ingredient in the flavor and fragrance industry.[5] The derivatization is performed to achieve these specific sensory characteristics and to improve stability in certain formulations.
Q2: What is the core chemical reaction for this derivatization?
The derivatization is a classic esterification reaction, specifically an acylation. The hydroxyl group of the enol form of Cyclotene acts as a nucleophile, attacking an electrophilic propionylating agent. The most common reagents for this are propionyl chloride or propionic anhydride.
Q3: What are the critical parameters to control in this reaction?
Successful synthesis hinges on the precise control of several factors:
-
Reagent Purity: The presence of moisture or other nucleophiles can consume the acylating agent, drastically reducing yield.
-
Stoichiometry: The molar ratios of Cyclotene, the acylating agent, and any catalyst or base are critical.
-
Temperature: Temperature influences both the reaction rate and the prevalence of side reactions.[6][7]
-
Solvent: The choice of solvent affects reagent solubility and can influence the reaction pathway.
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion, which should be monitored analytically.[8]
Q4: How can I monitor the progress of the reaction?
The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). TLC provides a rapid, qualitative assessment of the consumption of the Cyclotene starting material and the formation of the this compound product. GC-MS offers a more quantitative analysis and can help identify any side products that may have formed. For non-volatile impurities or when higher sensitivity is needed, LC-MS can also be an invaluable tool.[9][10]
Part 2: Troubleshooting Guide
This section is formatted to directly address issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: I've completed the reaction, but my yield of this compound is significantly lower than expected, or I've only recovered my starting material. What went wrong?
A: Low yield is a common issue that can typically be traced back to one of four key areas. Let's diagnose the potential causes.
-
Cause A: Inactive or Degraded Reagents
-
The Chemistry: Acylating agents like propionyl chloride and propionic anhydride are highly reactive and susceptible to hydrolysis. If they have been exposed to atmospheric moisture, they will convert to propionic acid, which is unreactive under these conditions.
-
Solution: Always use freshly opened bottles of acylating agents or reagents that have been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Consider verifying the purity of the acylating agent via titration or GC analysis before use.
-
-
Cause B: Presence of Water in the Reaction
-
The Chemistry: Water is a competing nucleophile that will rapidly react with the acylating agent, quenching it before it can react with the Cyclotene.
-
Solution: Use anhydrous solvents. If necessary, solvents can be dried using molecular sieves or by distillation. Ensure all glassware is thoroughly dried in an oven (e.g., >100°C for several hours) and cooled under a stream of dry nitrogen or in a desiccator before use. Running the reaction under an inert atmosphere is best practice.[11]
-
-
Cause C: Sub-optimal Reaction Temperature
-
The Chemistry: Esterification reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate may be so slow that no significant product formation occurs within the allotted time.
-
Solution: While high temperatures can cause side reactions, a gentle warming may be necessary. For acylation with propionyl chloride and a base like pyridine, the reaction is often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[12] If the reaction is sluggish, gentle heating to 40-50°C can be tested, with progress monitored carefully by TLC or GC.
-
-
Cause D: Incorrect Stoichiometry or Base
-
The Chemistry: When using propionyl chloride, an equivalent of hydrochloric acid (HCl) is produced. This acid can protonate the Cyclotene's hydroxyl group, deactivating it. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge this HCl and drive the reaction to completion.
-
Solution: Ensure you are using at least a 1.1 molar equivalent of the base relative to the propionyl chloride. A slight excess of the acylating agent (1.1-1.2 equivalents) is also common practice to ensure full conversion of the limiting Cyclotene starting material.
-
Issue 2: Formation of Multiple Side Products
Q: My GC-MS analysis shows the desired product, but also several significant impurity peaks. How can I improve the selectivity of my reaction?
A: The formation of multiple products suggests that side reactions are competing with your desired acylation. This is typically a result of overly harsh reaction conditions.
-
Cause A: Reaction Temperature is Too High
-
The Chemistry: High temperatures provide enough energy to overcome the activation barriers of less favorable reaction pathways, such as self-condensation of Cyclotene or decomposition of the product. Cyclotene itself can be unstable at elevated temperatures.[13]
-
Solution: Run the reaction at a lower temperature. If you are heating the reaction, try running it at room temperature for a longer period. If you are already at room temperature, consider cooling the reaction to 0°C, especially during the addition of the acylating agent.[6]
-
-
Cause B: Polymerization or Self-Condensation
-
The Chemistry: The cyclopentenone structure of Cyclotene contains both a ketone and an alpha-beta unsaturated system, making it susceptible to aldol-type condensation reactions, especially under strongly basic or acidic conditions at high temperatures.
-
Solution: Maintain a controlled temperature and avoid using an excess of strong, unhindered bases. Ensure the reaction workup is performed promptly once the starting material is consumed to avoid prolonged exposure to reactive conditions.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound synthesis.
Part 3: Experimental Protocols & Data
Safety First: Mandatory Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents.
-
Cyclotene: May cause skin and eye irritation.[14][15] Can cause an allergic skin reaction.[16]
-
Propionyl Chloride/Propionic Anhydride: Highly corrosive and lachrymatory. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Pyridine/Triethylamine: Flammable, toxic, and irritant. Handle in a fume hood.
-
General: The reaction can be exothermic. Use an ice bath for initial reagent addition to control the reaction rate.
Table 1: Key Reaction Parameter Optimization
| Parameter | Condition | Rationale & Expected Outcome |
| Acylating Agent | Propionyl Chloride | More reactive, reaction is faster and often requires cooling. Produces HCl byproduct, necessitating a base. |
| Propionic Anhydride | Less reactive, may require gentle heating or a catalyst (e.g., DMAP). Produces propionic acid byproduct, which is less corrosive. | |
| Base (for Acyl Chloride) | Pyridine | Acts as both a base and a nucleophilic catalyst. Generally effective. |
| Triethylamine (TEA) | A non-nucleophilic, hindered base. Good for scavenging acid without competing in the reaction. | |
| Solvent | Dichloromethane (DCM) | Good solubility for reagents, low boiling point for easy removal. Must be anhydrous. |
| Diethyl Ether | Good solvent, but highly flammable. Must be anhydrous. | |
| Tetrahydrofuran (THF) | Can be used, but must be anhydrous and checked for peroxides. | |
| Temperature | 0 °C to Room Temp | Optimal Range. Controls initial exotherm and minimizes side product formation. |
| 40 - 60 °C | May be required for less reactive systems (e.g., with propionic anhydride) but increases risk of impurities. | |
| Reaction Time | 1 - 4 hours | Typical for reactions at room temperature. Must be determined empirically by monitoring. |
Protocol 1: Synthesis of this compound via Acylation
Objective: To synthesize this compound from Cyclotene using propionyl chloride and pyridine.
Materials:
-
Cyclotene (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Pyridine, anhydrous (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen line.
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Reagent Addition: Dissolve Cyclotene (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the cooled solution and stir for 5 minutes.
-
CRITICAL STEP: Add propionyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the Cyclotene spot has disappeared.
-
Workup - Quenching: Once complete, cool the flask back to 0°C and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Visualizing the Reaction Mechanism
Caption: General reaction scheme for the synthesis of this compound.
References
- 1. parchem.com [parchem.com]
- 2. scent.vn [scent.vn]
- 3. cyclotene, 765-70-8 [thegoodscentscompany.com]
- 4. ScenTree - Cyclotene (CAS N° 765-70-8) [scentree.co]
- 5. This compound, 87-55-8 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 15. prod.adv-bio.com [prod.adv-bio.com]
- 16. prod.adv-bio.com [prod.adv-bio.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Cyclotene Propionate
Prepared by: Senior Application Scientist, Chromatography Division
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Cyclotene propionate. By understanding the underlying chemical principles and following a systematic troubleshooting approach, you can restore peak symmetry, ensuring accurate and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational questions regarding peak tailing and the specific properties of this compound that influence its chromatographic behavior.
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half being broader or more drawn out than the leading half.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Tailing indicates undesirable secondary interactions or system inefficiencies that can compromise resolution and lead to inaccurate peak integration.[2][3]
This asymmetry is measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A perfectly symmetrical peak has a Tf value of 1.0. While many assays accept values up to 1.5, a value greater than 1.2 is generally considered significant tailing that warrants investigation.[2][4]
Q2: What chemical properties of this compound make it susceptible to peak tailing?
This compound (CAS 87-55-8) is a polar molecule containing a ketone and an ester functional group.[5][6] While it is a neutral compound, its susceptibility to peak tailing in reversed-phase HPLC primarily stems from two factors:
-
Polarity: The oxygen atoms in the ketone and ester groups are electronegative, making these regions of the molecule polar. These polar sites can engage in secondary interactions, such as hydrogen bonding, with active sites on the HPLC column's stationary phase.
-
Potential for Interaction with Silanols: The most common cause of peak tailing is the interaction between polar analytes and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[7][8] At a mid-range pH (typically > 3.5), these silanol groups can become ionized (Si-O⁻), creating negatively charged sites that strongly interact with polar functional groups, delaying a portion of the analyte molecules as they pass through the column and causing the characteristic "tail".[4][9][10]
Q3: What are the primary causes of peak tailing in a reversed-phase HPLC analysis?
The causes of peak tailing can be broadly categorized into chemical, instrumental, and method-related issues. Understanding these categories is the first step in effective troubleshooting.
-
Chemical & Column-Related Causes:
-
Secondary Silanol Interactions: As described above, this is the most frequent cause, where polar analyte groups interact with ionized silanols on the silica packing.[9][11][12]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to an analyte's pKa, a mixture of its ionized and unionized forms can exist simultaneously, leading to split or tailing peaks.[7][13]
-
Column Contamination & Degradation: Accumulation of strongly retained sample components on the column frit or packing material can create active sites that cause tailing.[14][15][16] Over time, high pH or aggressive mobile phases can also degrade the silica backbone itself, leading to poor peak shape.[10][17]
-
Column Voids: A void or channel in the packing bed at the column inlet can cause the sample band to spread unevenly, resulting in distorted peaks.[8]
-
-
Instrumental & System Causes:
-
Method & Sample-Related Causes:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[8][15]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause poor peak shape, including tailing or fronting.[14][20]
-
Insufficient Buffering: If the mobile phase is not adequately buffered, the sample itself can alter the local pH on the column, leading to inconsistent interactions and peak tailing.[2][8]
-
Part 2: The Troubleshooting Workflow - A Systematic Approach
Effective troubleshooting requires a logical, step-by-step process. Begin by assessing the scope of the problem and then systematically investigate the most likely causes. This workflow is designed to efficiently identify and resolve the root cause of peak tailing for this compound.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Part 3: Detailed Experimental Protocols
These protocols provide actionable steps to address the most common causes of peak tailing for polar, neutral compounds like this compound.
Protocol 1: Systematic Mobile Phase pH Adjustment to Mitigate Silanol Interactions
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape (Tf ≤ 1.2) for this compound by suppressing the ionization of residual silanol groups.
Rationale: By lowering the mobile phase pH to a value below 3.5, the vast majority of silanol groups on the silica surface will be protonated (Si-OH).[10] This neutralizes their charge and minimizes the secondary ionic interactions that cause peak tailing with polar analytes.[4][9]
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Phosphoric acid or formic acid (for MS compatibility)
-
This compound standard solution (dissolved in mobile phase if possible)
-
pH meter
Procedure:
-
Prepare Aqueous Phase A (Unadjusted): Prepare the aqueous component of your mobile phase (e.g., 90:10 Water:ACN).
-
Initial Injection: Inject your this compound standard using the unadjusted mobile phase and record the chromatogram. Calculate the Tailing Factor (Tf).
-
pH Adjustment (Stepwise):
-
Take a fresh aliquot of the aqueous component of your mobile phase.
-
Using a calibrated pH meter, carefully add phosphoric acid (or formic acid) dropwise to adjust the pH to approximately 4.0 .
-
Equilibrate the column with this new mobile phase for at least 15 column volumes.
-
Inject the standard and calculate the new Tf.
-
-
Further pH Reduction: Repeat Step 3, adjusting the pH of fresh aqueous aliquots to 3.5 , 3.0 , and 2.5 . Equilibrate the column thoroughly between each change.
-
Data Analysis: Compare the peak shape and Tf at each pH level. The optimal pH will yield the most symmetrical peak without compromising retention or resolution from other components.
Expected Outcome: A significant improvement in peak symmetry should be observed as the pH is lowered.
| Mobile Phase pH | Expected Silanol State | Hypothetical Tailing Factor (Tf) | Rationale |
| 7.0 (Buffered) | Mostly Ionized (Si-O⁻) | 1.8 - 2.5 | Strong secondary interactions between polar analyte and charged silanols.[4] |
| 4.0 | Partially Ionized | 1.4 - 1.7 | Reduced, but still significant, silanol interactions.[7] |
| 3.0 | Mostly Protonated (Si-OH) | 1.1 - 1.3 | Silanol interactions are effectively suppressed, improving symmetry. [9] |
| 2.5 | Fully Protonated (Si-OH) | 1.0 - 1.2 | Optimal peak shape; ensure column is stable at this low pH.[21] |
Protocol 2: HPLC Column Cleaning and Regeneration
Objective: To remove strongly retained contaminants from the column that may be creating active sites and causing peak tailing.
Rationale: Sample matrix components can irreversibly adsorb to the column's stationary phase or clog the inlet frit, leading to peak shape distortion for all analytes.[16] A systematic flushing procedure with a series of strong solvents can restore column performance.[2]
Procedure (for a standard 4.6 x 150 mm C18 column at ~1 mL/min): Note: Always disconnect the column from the detector during flushing.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 ACN/Water) for 20 minutes. This removes precipitated buffer.
-
Polar Contaminant Removal: Flush with 100% HPLC-grade water for 20 minutes.
-
Protein/Polymer Removal (If Applicable): If protein contamination is suspected, flush with 75:25 ACN:Isopropanol.
-
Non-Polar Contaminant Removal: Flush with 100% Acetonitrile for 30 minutes, followed by 100% Isopropanol for 30 minutes. Isopropanol is a strong solvent effective at removing lipids and other highly retained species.
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase) to prevent thermal shock and phase collapse.
-
Equilibration and Testing: Equilibrate the column with the analytical mobile phase for at least 20 column volumes before injecting a standard to re-evaluate performance.
Part 4: Summary of Troubleshooting Strategies
| Symptom | Potential Cause | Recommended Solution(s) |
| Only this compound peak tails | Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.5 (Protocol 1). Increase buffer concentration (e.g., 20-50 mM). Use a modern, high-purity, end-capped column.[4][8][9] |
| Column Overload | Dilute the sample and reinject. If peak shape improves, reduce sample concentration or injection volume.[8][16] | |
| All peaks in the chromatogram tail | Column Contamination or Degradation | Flush and regenerate the column (Protocol 2). If performance does not improve, replace the column.[2] |
| Extra-Column Volume | Minimize tubing length and use narrow ID (e.g., 0.005") tubing. Ensure all fittings are properly seated without gaps.[7][19] | |
| Column Void | Reverse flush the column at low flow rate (if permitted by manufacturer). If the problem persists, the column must be replaced.[8] | |
| Peak shape is poor, especially early peaks | Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, minimize the injection volume.[14][20] |
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound, 87-55-8 [thegoodscentscompany.com]
- 7. chromtech.com [chromtech.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. it.restek.com [it.restek.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Blogs | Restek [discover.restek.com]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mastelf.com [mastelf.com]
- 20. support.waters.com [support.waters.com]
- 21. moravek.com [moravek.com]
Preventing degradation of Cyclotene propionate during analysis
Welcome to the technical support center for the analysis of Cyclotene propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental analysis. Here, we will address common challenges and offer robust solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind each recommendation, ensuring you have a comprehensive understanding of the methodologies.
Frequently Asked Questions (FAQs)
Q1: My this compound assay results are showing poor reproducibility and lower than expected concentrations. What are the likely causes?
This is a common issue often rooted in the inherent chemical instability of the ester functional group in this compound. The primary culprits are typically hydrolysis and thermal degradation.
-
Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water.[1][2][3][4] This reaction is catalyzed by the presence of acids or bases.[3][4][5] If your samples, solvents, or glassware are not scrupulously dry and free of acidic or basic residues, you will likely observe degradation. The hydrolysis reaction breaks down this compound into cyclotene and propionic acid, leading to a decrease in the concentration of your target analyte.
-
Thermal Degradation: Many analytical techniques, particularly Gas Chromatography (GC), require heating the sample. Esters, including this compound, can degrade at elevated temperatures.[6][7][8] This thermal decomposition can lead to the formation of various smaller molecules, which will not be detected as this compound, thus lowering your apparent concentration.[8][9]
To address these issues, it is crucial to implement stringent sample handling and analytical method controls, which we will detail in the following questions.
Troubleshooting Guides
Q2: How can I minimize hydrolysis of this compound during sample preparation and storage?
Minimizing exposure to water and controlling pH are paramount. Here’s a step-by-step protocol to ensure the stability of your samples:
Protocol for Minimizing Hydrolysis:
-
Solvent Selection and Preparation:
-
Use only high-purity, anhydrous solvents. Purchase solvents in small-volume bottles with septa to minimize atmospheric moisture ingress during use.
-
If you suspect your solvent has absorbed moisture, consider using molecular sieves to dry it before use.
-
-
Glassware Preparation:
-
Thoroughly wash all glassware with a suitable detergent and rinse extensively with deionized water.
-
To remove any residual acidic or basic detergents, perform a final rinse with a high-purity solvent (e.g., acetone or methanol) and dry completely.
-
For highly sensitive analyses, oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator before use.
-
-
Sample Handling:
-
Prepare samples in a controlled environment with low humidity, such as a glove box or under a stream of dry nitrogen gas, if possible.
-
Minimize the time samples are exposed to the atmosphere. Cap vials immediately after adding the sample and solvent.
-
-
pH Control:
-
If your sample matrix is inherently acidic or basic, consider a neutralization step or the use of a non-reactive buffer system. However, be cautious as buffers themselves can sometimes catalyze degradation. A preliminary stability study with your chosen buffer is recommended.
-
-
Storage Conditions:
-
Store stock solutions and prepared samples in tightly sealed vials at low temperatures, preferably at -20 °C or -80 °C, to slow down any potential hydrolytic reactions.
-
Use vials with PTFE-lined caps to ensure a good seal and prevent leaching of contaminants from the cap.
-
Data Summary: Recommended Storage Conditions
| Condition | Temperature | Rationale |
| Short-Term (Working Solutions) | 2-8 °C | Reduces reaction kinetics for a few hours. |
| Long-Term (Stock Solutions) | -20 °C to -80 °C | Significantly slows degradation over weeks to months. |
Q3: I'm using Gas Chromatography (GC) for analysis and suspect thermal degradation. What GC parameters should I optimize?
Optimizing your GC method is critical to prevent on-column and inlet degradation. The goal is to use the lowest possible temperatures that still provide good chromatographic separation.
Recommended GC-MS Method Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Injection Port Temperature | 200 - 250 °C | A balance between ensuring complete volatilization and minimizing thermal breakdown. Start at the lower end and increase only if peak shape is poor.[9] |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of the analyte to the column, which is beneficial for trace analysis.[10] |
| Liner | Deactivated, low-volume liner | A deactivated liner minimizes active sites that can catalyze degradation. |
| Oven Temperature Program | Initial: 60-80 °C, Ramp: 10-15 °C/min, Final: 250-280 °C | A gentle ramp rate prevents sudden temperature shocks. The initial temperature should be low enough to focus the analytes at the head of the column.[11] |
| Column Choice | Non-polar (e.g., DB-5ms) | These columns are generally robust and provide good separation for a wide range of compounds, including esters.[10] |
| Carrier Gas Flow Rate | 1.0 - 1.5 mL/min (Helium) | Ensures efficient transfer of the analyte through the column without excessive residence time at high temperatures.[12] |
Experimental Workflow: GC Method Optimization
Caption: GC method optimization workflow.
Causality in Experimental Choices:
By starting with a lower inlet temperature and incrementally increasing it, you can identify the "sweet spot" where your analyte is efficiently vaporized without significant degradation. A sharp, symmetrical peak indicates good chromatography, while a broad or tailing peak might suggest incomplete vaporization or on-column interactions that could be exacerbated by degradation.
Q4: Are there alternative analytical techniques to GC that might be less prone to causing degradation?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent alternative as it is a room-temperature separation technique, thus avoiding the issue of thermal degradation.[13]
Considerations for HPLC Method Development:
-
Column Selection: A reverse-phase C18 column is a good starting point for a molecule like this compound.
-
Mobile Phase: A gradient of water and a suitable organic solvent like acetonitrile or methanol is typically used. It is crucial to use HPLC-grade solvents to avoid introducing contaminants.
-
Detector: A UV detector is often suitable for compounds with a chromophore. If this compound does not have a strong UV absorbance, a Mass Spectrometer (LC-MS) detector would provide the necessary sensitivity and selectivity.
-
Sample Preparation: While thermal degradation is not a concern, hydrolysis remains a potential issue. Therefore, all the precautions regarding solvent and glassware preparation mentioned earlier still apply.
Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| GC-MS | High resolution, excellent for volatile compounds, established libraries for identification. | Potential for thermal degradation of labile compounds.[13] |
| HPLC-UV/MS | Room temperature analysis (no thermal degradation), suitable for non-volatile compounds. | Can be less resolving than GC for some isomers, may require specific chromophores for UV detection.[13] |
Logical Relationship: Choosing the Right Technique
Caption: Decision tree for analytical technique selection.
Self-Validating Systems: Ensuring Method Robustness
A key principle of trustworthy science is the use of self-validating systems. In the context of analytical chemistry, this means building controls and checks into your workflow to continuously monitor the performance of your method.
Key Components of a Self-Validating System:
-
System Suitability Tests: Before running any samples, inject a standard solution to ensure your instrument is performing correctly. Key parameters to monitor include peak shape, retention time, and detector response.
-
Quality Control (QC) Samples: Prepare QC samples at known concentrations (low, medium, and high) and run them alongside your unknown samples. The results from your QC samples will tell you if your method is accurate and precise on that particular day.
-
Internal Standards: The use of an internal standard (a compound with similar chemical properties to your analyte but not present in the sample) can correct for variations in sample preparation and instrument response.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., ICH, FDA) is essential for ensuring the reliability of your data.[14][15][16][17] This includes assessing parameters like accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[14][16][18]
By implementing these practices, you create a system where any deviation from expected performance is immediately flagged, ensuring the integrity of your results.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Write a mechanism for each of the following reactions: a. the unc... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. wjarr.com [wjarr.com]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. rssl.com [rssl.com]
Technical Support Center: Scaling Up the Synthesis of Cyclotene Propionate
Welcome to the technical support center for the synthesis and scale-up of Cyclotene propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the laboratory-scale synthesis and scale-up of this compound. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.
Introduction to this compound Synthesis
This compound, a valuable compound in various research and development applications, is synthesized through the esterification of Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one). The reaction involves the formation of an ester linkage between the hydroxyl group of Cyclotene and a propionylating agent, typically propionic anhydride or propionyl chloride. While the synthesis is straightforward in principle, challenges can arise, particularly when scaling up the reaction from milligram to multi-gram or kilogram scales. This guide will address these challenges in a practical, question-and-answer format.
Reaction Overview
The synthesis of this compound is an esterification reaction. The core transformation is the reaction of the hydroxyl group of Cyclotene with a propionylating agent. Two common methods are presented below:
-
Method A: Using Propionic Anhydride with an acid catalyst.
-
Method B: Using Propionyl Chloride with a base.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Reaction Initiation and Progression
Q1: My reaction is very slow or appears to be incomplete. What are the possible causes and how can I fix this?
A1: Slow or incomplete reactions are a common challenge. Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst/Base:
-
Explanation: In Method A, an acid catalyst like sulfuric acid protonates the carbonyl oxygen of propionic anhydride, making it more electrophilic and accelerating the reaction.[1][2] In Method B, a base like pyridine or triethylamine is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting alcohol, deactivating it.[3][4]
-
Troubleshooting:
-
Ensure the catalyst or base is added in the correct stoichiometric amount. For catalytic reactions, ensure the catalyst is active.
-
For Method B, consider using a slight excess (1.1-1.2 equivalents) of the amine base to ensure complete HCl scavenging.[4]
-
-
-
Low Reaction Temperature:
-
Explanation: Esterification reactions often require heating to overcome the activation energy barrier.[5][6]
-
Troubleshooting:
-
Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][8][9][10][11]
-
For scale-up, be mindful that achieving and maintaining a uniform temperature throughout a larger reaction volume can be challenging. Ensure efficient stirring and use a reliable heating mantle or oil bath.[12]
-
-
-
Poor Quality Reagents:
-
Explanation: The presence of water in the starting materials (Cyclotene, solvent, or propionylating agent) can hydrolyze the propionic anhydride or propionyl chloride, reducing its effective concentration.[3][4]
-
Troubleshooting:
-
Use freshly opened or properly stored anhydrous solvents and reagents.
-
Consider drying the Cyclotene in vacuo before use if it has been stored for a long time.
-
-
Q2: I am observing the formation of a dark-colored reaction mixture and multiple spots on my TLC plate. What could be the cause?
A2: Darkening of the reaction mixture and the appearance of multiple TLC spots often indicate the formation of side products.
-
Possible Side Reactions:
-
Self-Condensation of Cyclotene: Cyclotene, being a dicarbonyl compound, can potentially undergo self-condensation reactions, especially under harsh acidic or basic conditions and at elevated temperatures, leading to colored polymeric byproducts.
-
Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the starting material or product.
-
-
Troubleshooting & Optimization:
-
Temperature Control: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed (as indicated by TLC).
-
Choice of Reagents: If using propionyl chloride, the reaction is generally faster and can often be run at a lower temperature than with propionic anhydride, potentially minimizing side reactions.[13][14]
-
Order of Addition: When scaling up, consider the controlled addition of the more reactive species (e.g., propionyl chloride) to the solution of the other reactant to manage any exotherm.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. scienceready.com.au [scienceready.com.au]
- 6. study.com [study.com]
- 7. 利用できないコンテンツ [sigmaaldrich.com]
- 8. studylib.net [studylib.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. catsci.com [catsci.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Managing Impurities in Commercial-Grade Cyclotene Resins
Welcome to the technical support center for Cyclotene™ (benzocyclobutene, BCB) resins. This guide is designed for researchers, scientists, and drug development professionals who utilize commercial-grade Cyclotene and its derivatives, such as divinylsiloxane bis-benzocyclobutene (DVS-bis-BCB), in demanding applications. The presence of minute impurities can significantly impact experimental outcomes, from inconsistent curing behavior to compromised dielectric properties.[1][2] This resource provides in-depth troubleshooting advice, validated analytical protocols, and purification methodologies to ensure the highest level of material purity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Cyclotene and why is purity so critical?
Cyclotene is a trademark for a family of thermosetting polymers based on benzocyclobutene (BCB).[2] These materials are prized in microelectronics, MEMS, and advanced packaging for their low dielectric constant, low moisture absorption, and excellent thermal stability.[3][4][5] Purity is paramount because the polymerization mechanism—a thermally activated ring-opening of the BCB moiety followed by a Diels-Alder reaction—is sensitive to contaminants.[1][3] Impurities can interfere with this process, leading to incomplete curing, altered mechanical properties, and poor device performance.[6]
Q2: What are the most common impurities in commercial-grade Cyclotene resins?
Commercial Cyclotene resins, which are often B-staged (partially polymerized) oligomers dissolved in a solvent like mesitylene, can contain several types of impurities:[1][2][4]
-
Residual Solvents: Solvents used during synthesis or formulation (e.g., mesitylene) may be present in higher-than-specified concentrations.[4]
-
Unreacted Monomers/Starting Materials: Traces of precursors like 4-bromo-BCB or divinyltetramethylsiloxane can remain.[1]
-
Side-Reaction Products: Incomplete reactions or side reactions during synthesis can generate structurally similar but functionally different molecules.
-
Ionic Contaminants: Trace metals (e.g., palladium from coupling reactions) or other ions can compromise the material's dielectric properties.[1] Distillation is a method that can reduce ionic impurities to parts-per-billion levels.[1]
-
Oxidation Products: Exposure to air, especially at elevated temperatures, can lead to the formation of oxidized species that may inhibit curing.[4][5] Curing must be performed in an inert atmosphere with oxygen levels below 100 ppm.[4][5]
Q3: My experiment is showing inconsistent results. Could impurities be the cause?
Yes. Inconsistent curing times, variable film thickness, poor adhesion to substrates, or unexpected electrical performance are classic signs of variable impurity levels between different batches of resin.[7][8][9] For instance, certain impurities can act as chain terminators, reducing the final polymer's molecular weight and mechanical strength.[10]
Q4: How can I detect and quantify impurities in my Cyclotene sample?
A multi-technique approach is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary due to the lack of a strong UV chromophore in BCB.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of impurities and can be used for quantitative analysis (qNMR) with an internal standard.[11][]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for monitoring the curing process and detecting the presence of functional group impurities, like hydroxyls from oxidation.[3][15]
Troubleshooting Guide
This section addresses common problems encountered during Cyclotene processing and links them to potential impurity-related causes.
| Observed Problem | Potential Impurity-Related Cause | Recommended Action |
| Inconsistent Curing Time or Incomplete Cure | Inhibitors/Accelerators: Oxidized species or residual catalysts can interfere with the ring-opening reaction. | 1. Perform FTIR analysis to check for oxidation. 2. Use HPLC to screen for unknown organic impurities. 3. Implement the Flash Chromatography Purification Protocol. |
| Poor Adhesion to Substrate (Si, SiO₂, Metals) | Organic Residues/Contaminants: Impurities in the resin or on the substrate surface prevent proper interaction with the adhesion promoter (e.g., AP3000).[7][9] | 1. First, ensure the substrate is scrupulously clean via O₂ plasma treatment.[5][8][16] 2. Analyze the neat resin using HPLC. 3. Purify the resin to remove non-polar contaminants. |
| Film Cracking or Wrinkling After Cure | Low Molecular Weight Species: Unreacted monomers or monofunctional side-products can act as chain terminators, leading to a brittle, poorly cross-linked network.[10] | 1. Characterize molecular weight distribution using Gel Permeation Chromatography (GPC). 2. Use HPLC-MS to identify low molecular weight species. 3. Purify using Flash Chromatography to remove smaller molecules. |
| Degraded Dielectric Properties (High Dk, High Loss) | Ionic Impurities/Moisture: Residual metal catalysts (e.g., Palladium) or absorbed water significantly impact electrical performance.[1] | 1. Quantify water content using Karl Fischer titration. 2. Screen for elemental impurities using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). 3. Distillation is effective for removing ionic impurities.[1] |
| Formation of "Cotton Candy" Filaments During Spin Coating | Precipitated Additives/High Molecular Weight Gels: In photosensitive formulations, photo-additives can sometimes precipitate upon temperature changes.[8] Gels can form from premature polymerization. | 1. Gently warm and mix the resin to re-dissolve additives.[8] 2. Filter the resin through a 0.2 µm PTFE filter before use. 3. If gels persist, this indicates instability; consider purification or replacement. |
Analytical & Purification Workflows
A systematic approach is key to identifying and resolving impurity issues. The following workflow provides a logical sequence for troubleshooting.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This protocol is designed to separate and quantify non-volatile organic impurities in B-staged Cyclotene resins.
1. Materials & Instrumentation:
-
HPLC system with gradient pump and autosampler (e.g., Agilent 1260 Infinity II)[13]
-
Charged Aerosol Detector (CAD)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Solvent: Acetonitrile or Tetrahydrofuran (THF)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Cyclotene resin into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent (Acetonitrile or THF) and bring it to volume. Ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings: Nebulizer Temperature: 35°C, Data Collection Rate: 10 Hz
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
4. Data Analysis:
-
The primary peak corresponds to the B-staged Cyclotene oligomers.
-
Integrate all other peaks with a signal-to-noise ratio > 3.
-
Calculate purity based on area percent (Area % = [Area of Main Peak / Total Area of All Peaks] * 100). This method assumes a similar response factor for all components in the CAD, which is a reasonable starting point for impurity profiling.[11]
Protocol 2: Purification by Automated Flash Chromatography
This protocol removes polar and some non-polar impurities from the B-staged resin.
1. Materials & Instrumentation:
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash)
-
Silica gel column (select size based on sample amount, e.g., 40g for 1-2g of resin)
-
Solvents: Hexanes (Solvent A), Ethyl Acetate (Solvent B) - HPLC grade
-
Rotary evaporator
2. Sample Preparation:
-
Dissolve the crude Cyclotene resin in a minimal amount of a moderately polar solvent like Dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 1-2x the sample weight) to this solution to create a slurry.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry load" sample.
3. Chromatographic Conditions:
-
Equilibration: Equilibrate the column with 100% Hexanes (2-3 column volumes).
-
Loading: Load the dry sample onto the column.
-
Gradient Program:
Step % Solvent B (Ethyl Acetate) 1 0% for 2 column volumes 2 Linear gradient from 0% to 20% over 10 column volumes | 3 | Hold at 20% for 3 column volumes |
-
Detection: Use a UV detector (e.g., 254 nm and 280 nm) to monitor the elution profile. The BCB-containing fractions will be UV-active.
4. Fraction Collection & Validation:
-
Collect fractions corresponding to the main peak observed on the chromatogram.
-
Combine the relevant fractions and remove the solvent using a rotary evaporator.
-
Place the purified, viscous oil under a high vacuum for several hours to remove residual solvent.
-
Crucially, re-analyze the purified material using Protocol 1 (HPLC-CAD) to confirm the removal of impurities and establish the new purity level.
References
- 1. Benzocyclobutene-based polymers for microelectronics [pubsapp.acs.org]
- 2. scispace.com [scispace.com]
- 3. lnpo.net [lnpo.net]
- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 5. mri.psu.edu [mri.psu.edu]
- 6. BCB Resin Curing and Drying Oven: Streamlining the Microelectronics - Xinyuanda [xudoven.com]
- 7. ostec-materials.ru [ostec-materials.ru]
- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 9. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. agilent.com [agilent.com]
- 15. High-Density Patterned Array Bonding through Void-Free Divinyl Siloxane Bis-Benzocyclobutene Bonding Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclotene Propionate and Substituted Cyclopentenones for Synthetic and Medicinal Chemistry
Abstract: The cyclopentenone ring is a privileged scaffold in organic synthesis and medicinal chemistry, serving as a versatile building block for natural products and a key pharmacophore in anticancer agents.[1][2] Cyclotene propionate, or (2-methyl-5-oxocyclopent-1-en-1-yl) propanoate, is a common fragrance and flavor ingredient that possesses this core structure, yet its reactivity profile is distinct from simpler cyclopentenone analogs.[3][4] This guide provides a detailed comparison of the chemical reactivity of this compound against foundational cyclopentenones, including 2-cyclopenten-1-one and 2-methyl-2-cyclopenten-1-one. We will explore how substituent effects modulate the canonical reactions of α,β-unsaturated ketones—such as Michael additions and aldol-type condensations—grounded in mechanistic principles and supported by detailed experimental protocols. This analysis aims to equip researchers, particularly those in drug development, with the nuanced understanding required to strategically select and manipulate these powerful synthetic intermediates.
The Cyclopentenone Core: A Foundation of Reactivity
The chemical behavior of cyclopentenones is dictated by the interplay of two primary features: the inherent ring strain of the five-membered carbocycle and the electronic properties of the α,β-unsaturated carbonyl system.[5] The conjugated system delocalizes electron density, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a process known as conjugate or Michael addition.[6][7] This 1,4-addition pathway is often thermodynamically favored over direct 1,2-addition to the carbonyl carbon.
The reactivity of this system can be finely tuned by substituents on the ring, which can alter the electronic landscape and introduce steric hindrance, thereby influencing reaction rates and regioselectivity.
Caption: General resonance structure of 2-cyclopenten-1-one highlighting the electrophilic β-carbon, the primary site for Michael additions.
Structural Analysis of Comparative Cyclopentenones
To understand the reactivity of this compound, we must compare its structure against simpler, well-studied analogs. The key differences lie in the nature and position of the substituents on the cyclopentenone ring.
-
2-Cyclopenten-1-one: The parent compound, serving as our baseline. It is a competent Michael acceptor and dienophile in Diels-Alder reactions.[1]
-
2-Methyl-2-cyclopenten-1-one: The addition of a methyl group at the α-position introduces a mild electron-donating effect and potential steric hindrance to approaching nucleophiles.
-
This compound ((2-methyl-5-oxocyclopent-1-en-1-yl) propanoate): This molecule is structurally unique. It is an enol ester. The propionate group is attached to the β-carbon via an oxygen atom, and a methyl group is present at the α-position. This enol ester system significantly alters the electronic character of the double bond compared to the alkyl-substituted analogs. The oxygen atom's lone pairs can donate into the conjugated system, potentially reducing the electrophilicity of the β-carbon.
| Compound | Structure | Key Structural Features | Expected Impact on Reactivity |
| 2-Cyclopenten-1-one | ![]() | Unsubstituted α,β-unsaturated ketone. | Baseline reactivity for Michael additions and other enone reactions. |
| 2-Methyl-2-cyclopenten-1-one | ![]() | α-methyl substitution. | Mild electron-donating effect may slightly decrease β-carbon electrophilicity. Steric hindrance at the α-position. |
| This compound | ![]() | α-methyl group. β-propionate group (enol ester). | Oxygen lone pair donation from the ester can significantly decrease β-carbon electrophilicity, making it a less reactive Michael acceptor. |
Comparative Reactivity: A Mechanistic Deep Dive
The structural variations outlined above lead to predictable, yet significant, differences in chemical reactivity.
Nucleophilic Conjugate Addition (Michael Reaction)
The Michael reaction is arguably the most important transformation for cyclopentenones, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[6][8] The rate and success of this reaction are highly dependent on the electrophilicity of the β-carbon.
Expertise & Causality: We predict that the reactivity towards a soft nucleophile (like a thiol or a malonate enolate) will follow the order: 2-Cyclopenten-1-one > 2-Methyl-2-cyclopenten-1-one > this compound .
-
2-Cyclopenten-1-one is the most potent Michael acceptor due to its unsubstituted, electron-poor conjugated system.
-
2-Methyl-2-cyclopenten-1-one is slightly deactivated by the electron-donating nature of the α-methyl group.
-
This compound is expected to be the least reactive. The resonance donation from the enol ester oxygen significantly increases electron density at the β-carbon, making it a much weaker electrophile. This deactivation is a critical consideration for synthetic planning.
Caption: Experimental workflow for comparing Michael addition reactivity among cyclopentenone analogs.
Experimental Protocol: Comparative Michael Addition
This protocol is designed to provide a direct comparison of reaction rates under identical conditions.
Objective: To qualitatively and semi-quantitatively compare the rate of Michael addition of diethyl malonate to 2-cyclopenten-1-one, 2-methyl-2-cyclopenten-1-one, and this compound.
Materials:
-
2-Cyclopenten-1-one
-
2-Methyl-2-cyclopenten-1-one
-
This compound
-
Diethyl malonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, 1M HCl, Brine
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In three separate, dry 25 mL round-bottom flasks, add a magnetic stir bar and dissolve one of the cyclopentenone substrates (1.0 mmol) in anhydrous THF (10 mL).
-
Reagent Addition: To each flask, add diethyl malonate (1.1 mmol, 1.1 eq).
-
Initiation: Add DBU (0.1 mmol, 0.1 eq) to each flask simultaneously to initiate the reactions. Start a timer.
-
Monitoring: After 1, 4, and 12 hours, extract a small aliquot (~0.1 mL) from each reaction mixture. Immediately quench the aliquot with 1 mL of 1M HCl and extract with 1 mL of ethyl acetate.
-
Analysis: Analyze the ethyl acetate layer of each aliquot by GC-MS. Determine the ratio of starting material to the Michael adduct by comparing peak integrations.
-
Data Interpretation: Plot the percentage of starting material consumed over time for each of the three substrates. The resulting curves will provide a clear visual representation of their relative reactivity.
Aldol-Type Condensations
Aldol reactions involve the formation of an enolate followed by its addition to a carbonyl compound.[9][10] For cyclopentenones, the relevant protons are those on the saturated α'-carbon (C5).
-
2-Cyclopenten-1-one and 2-Methyl-2-cyclopenten-1-one: Both have two acidic α'-protons and can readily form an enolate under basic conditions, making them competent partners in aldol condensations.
-
This compound: The structure is (2-methyl-5-oxocyclopent-1-en-1-yl) propanoate. The α'-carbon (C3) also has two protons. However, the overall electronic environment is different. While enolization is certainly possible, the subsequent reactivity might be influenced by the bulky propionate group. In base-catalyzed self-condensation, all three are expected to react, but cross-reactivity and rates may differ. The acidity of the α'-protons is generally comparable across these structures, suggesting that steric factors and the stability of the resulting aldol adduct may be more significant differentiators.
Implications for Drug Development and Synthesis
The cyclopentenone moiety is a known "covalent warhead" in medicinal chemistry.[11] It acts as a soft electrophile that can undergo Michael addition with nucleophilic residues (like cysteine) in protein active sites, leading to irreversible inhibition. Prostaglandins, for example, contain a cyclopentenone ring and exhibit anticancer activity, partly through this mechanism.[2]
-
High Reactivity (e.g., 2-Cyclopenten-1-one): A highly reactive cyclopentenone might be useful for potent, rapid inhibition but may suffer from off-target effects due to its promiscuous reactivity with biological nucleophiles.
-
Modulated Reactivity (e.g., this compound): A less reactive analog like this compound presents an intriguing possibility. Its attenuated electrophilicity could lead to greater selectivity, only reacting with highly nucleophilic or favorably positioned residues in a target protein. This "tuning" of reactivity is a cornerstone of modern covalent drug design. By modifying the enol ester (e.g., changing it to a propionamide or other functional group), one could create a library of cyclopentenone warheads with a finely graded spectrum of reactivity.
For synthetic chemists, this comparison informs strategic choices. If a rapid and high-yield Michael addition is desired, an unsubstituted cyclopentenone is the ideal choice. However, if a synthetic route requires a cyclopentenone to survive nucleophilic conditions before a later-stage transformation, a more deactivated, sterically protected analog like this compound could be advantageous.
Conclusion
While sharing a common cyclopentenone core, this compound exhibits a markedly different reactivity profile compared to its simpler alkyl-substituted counterparts. Its identity as an enol ester significantly deactivates the conjugated system towards nucleophilic attack, making it a substantially weaker Michael acceptor than 2-cyclopenten-1-one or 2-methyl-2-cyclopenten-1-one. This attenuated reactivity, however, is not a disadvantage but rather a feature that can be exploited. For drug developers, it offers a tunable electrophilic warhead for achieving greater target selectivity. For synthetic chemists, it provides a more stable building block that can tolerate a broader range of reaction conditions. A thorough understanding of these structure-reactivity relationships is therefore essential for the rational design and application of these valuable chemical entities.
References
- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]
- 2. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 87-55-8 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition [organic-chemistry.org]
- 9. magritek.com [magritek.com]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for Cyclotene Propionate
For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of potential analytical methods for the quantification of Cyclotene propionate, a key flavoring and fragrance agent. We will not only detail the "how" but also the critical "why" behind the validation choices, ensuring a scientifically sound and defensible methodology. This guide is structured to provide both a high-level strategic overview and detailed, actionable protocols.
Introduction to this compound and the Imperative of Method Validation
This compound (2-methyl-5-oxocyclopent-1-en-1-yl propionate) is a widely used flavoring agent with caramellic, fruity, and nutty notes.[1] Its accurate quantification is critical for quality control in food, fragrance, and potentially pharmaceutical applications. An unvalidated or poorly validated analytical method can lead to inconsistent product quality, regulatory non-compliance, and potential safety issues.[2]
The validation of an analytical method is a documented process that demonstrates the procedure is suitable for its intended purpose.[2][3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for analytical procedure validation.[4][5][6][7]
Strategic Selection of an Analytical Method: A Comparative Overview
The choice of an analytical technique is the first critical decision in method development and validation. For this compound, two primary techniques present themselves as strong candidates: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): Given that this compound is a flavor agent, it possesses inherent volatility, making GC an excellent choice.[8][9] Coupled with a Flame Ionization Detector (FID), GC-FID offers a robust, cost-effective, and highly sensitive method for quantifying volatile organic compounds. For more complex matrices where specificity is a concern, coupling GC with a Mass Spectrometer (GC-MS) provides an unparalleled level of identification and quantification.[10][11]
-
High-Performance Liquid Chromatography (HPLC): this compound's chemical structure includes a conjugated system which should allow for ultraviolet (UV) detection, making Reverse-Phase HPLC (RP-HPLC) a viable alternative. HPLC is particularly advantageous for less volatile compounds or when analyzing complex mixtures that may not be suitable for GC. While there are no specific published HPLC methods for this compound, methods for other propionate esters, like fluticasone propionate, have been successfully validated, demonstrating the technique's applicability.[12][13][14][15]
Comparison of Potential Analytical Methods for this compound:
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (RP-HPLC-UV) | Rationale & Justification |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | GC is ideal for volatile compounds like flavor agents. HPLC is versatile for a wider range of polarities. |
| Sample Volatility | Required | Not required | This compound's use as a fragrance suggests sufficient volatility for GC. |
| Selectivity | Good with FID, Excellent with MS | Good with UV, can be improved with diode array detection (DAD) | MS detection provides mass-to-charge ratio information, offering higher confidence in peak identity. |
| Sensitivity | High | Moderate to High | Both techniques can achieve low limits of detection, suitable for quality control. |
| Speed | Typically faster run times | Can be optimized for speed, but may be longer than GC for this analyte. | The choice depends on the complexity of the sample matrix and the required separation. |
| Cost | Generally lower for GC-FID, higher for GC-MS | Moderate for HPLC-UV | The initial investment and running costs are important practical considerations. |
For the purpose of this guide, we will proceed with the validation of a new Gas Chromatography with Flame Ionization Detection (GC-FID) method, as it represents a highly suitable and commonly employed technique for the analysis of flavor and fragrance compounds.[8]
The Validation Workflow: A Step-by-Step Guide for a New GC-FID Method for this compound
The validation of an analytical method is not a single event but a continuous process that begins with method development and continues throughout the method's lifecycle.[16] The following sections detail the experimental protocols for validating a hypothetical GC-FID method for this compound.
The Analytical Target Profile (ATP)
Before initiating validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics of an analytical procedure that are required to ensure that it is fit for its intended purpose.
Example ATP for this compound Assay:
| Attribute | Target |
| Analyte | This compound |
| Matrix | Ethanol-based fragrance solution |
| Technique | GC-FID |
| Purpose | Quantification (Assay) |
| Concentration Range | 80% to 120% of the target concentration |
| Required Accuracy | 98.0% to 102.0% recovery |
| Required Precision | RSD ≤ 2.0% |
Validation Parameters and Experimental Protocols
The validation process involves assessing a series of performance characteristics as defined by ICH Q2(R2).[3][6][17]
Caption: A simplified workflow for the validation of a new analytical method.
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[18][19]
Experimental Protocol:
-
Blank Analysis: Analyze a sample of the matrix (e.g., ethanol) without this compound to ensure no interfering peaks are present at the retention time of the analyte.
-
Spiked Sample Analysis: Analyze a spiked sample containing this compound and potential impurities or related substances to demonstrate that the peak for this compound is well-resolved from other components.
-
Peak Purity (if using GC-MS): If using a mass selective detector, peak purity analysis can be performed to confirm the homogeneity of the chromatographic peak.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound of known concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²), y-intercept, and slope of the regression line.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[19]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six replicate samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the influence of these variables.
-
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The LOD is typically established at a signal-to-noise ratio of 3:1.
-
The LOQ is typically established at a signal-to-noise ratio of 10:1.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]
Experimental Protocol:
-
Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injection volume).
-
Introduce small, deliberate variations to these parameters.
-
Analyze samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Summary of Acceptance Criteria
The following table summarizes the typical acceptance criteria for the validation of a GC-FID method for the assay of this compound. These criteria should be predefined in a validation protocol.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r) ≥ 0.999 |
| Range | 80% to 120% of the target concentration |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Data Interpretation and the Validation Report
Upon completion of the validation experiments, all data should be compiled and analyzed. A comprehensive validation report should be prepared, detailing the experimental conditions, the results obtained for each validation parameter, and a concluding statement on whether the method is fit for its intended purpose.[2]
References
- 1. scent.vn [scent.vn]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. fda.gov [fda.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. rroij.com [rroij.com]
- 10. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. seejph.com [seejph.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. starodub.nl [starodub.nl]
- 18. propharmagroup.com [propharmagroup.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. environics.com [environics.com]
A Comparative Guide to the Biological Activities of Cyclotene and Cyclotene Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecules
Cyclotene, also known as maple lactone or 3-methylcyclopentane-1,2-dione, is a naturally occurring compound found in foods such as fenugreek and roasted products like coffee and peanuts.[1] It is widely used as a flavoring agent, imparting sweet, caramel, and maple-like notes.[1]
Cyclotene propionate is the propanoate ester of Cyclotene. It is a synthetic flavoring substance valued for its creamy, caramel, and buttery aroma.[2] The fundamental structural difference between the two is the propionyl group attached to the enolic oxygen of Cyclotene. This seemingly minor modification can influence the physicochemical properties of the molecule, which in turn may affect its biological activity.
A critical consideration when comparing the biological activities of these two molecules in vivo is the potential for hydrolysis of this compound back to Cyclotene. Ester-type compounds are often subject to hydrolysis by esterase enzymes present in the body, which can release the parent alcohol and carboxylic acid.[3] Therefore, the biological effects of this compound may, in part or wholly, be attributable to Cyclotene itself following metabolic conversion.
Comparative Toxicological Profile
A thorough evaluation of the toxicological profiles of Cyclotene and this compound is essential for their safe use. Data from studies submitted to regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) provide the basis for this comparison.
Acute Toxicity
Table 1: Acute Oral Toxicity Data for Cyclotene
| Compound | Test Species | Route | LD50 | Reference |
| Cyclotene | Rat | Oral | 1067 to >5000 mg/kg bw | [4] |
| This compound | Not available | Oral | Not available |
Genotoxicity
Genotoxicity assays are crucial for identifying substances that can cause damage to genetic material. Both Cyclotene and this compound have been evaluated for their genotoxic potential.
Cyclotene has been found to be negative in the Ames mutagenicity assay, which tests for gene mutations in bacteria.[1][5] It was also negative in an unscheduled DNA synthesis assay in rat hepatocytes.[1] However, one study reported a positive result in a sister chromatid exchange assay with human lymphocytes.[1][5] Despite this, an expert panel from the European Food Safety Authority (EFSA) concluded that there is no concern for genotoxicity for Cyclotene when used as a flavoring agent.[6]
This compound, as part of the larger group of ketones, cyclopentanones, and cyclopentenones, has been assessed by the Research Institute for Fragrance Materials (RIFM). The group as a whole was found to have no mutagenic or genotoxic activity in bacterial and mammalian cell line assays.[1]
Table 2: Summary of Genotoxicity Data
| Compound | Assay | System | Result | Reference |
| Cyclotene | Ames test | Salmonella typhimurium | Negative | [1][5] |
| Cyclotene | Unscheduled DNA Synthesis | Rat hepatocytes | Negative | [1] |
| Cyclotene | Sister Chromatid Exchange | Human lymphocytes | Positive | [1][5] |
| This compound | Various assays (as part of a group) | Bacterial and mammalian cells | No genotoxic activity | [1] |
Skin Sensitization
The potential to cause skin sensitization is a critical endpoint for substances used in fragrances and cosmetics.
For Cyclotene, a human maximization test with a 3% solution showed no evidence of skin sensitization.[4]
This compound's safety as a fragrance ingredient has been reviewed, and it is considered as part of the ketones, cyclopentanones, and cyclopentenones group.[1] While no specific sensitization data for the propionate ester was found in the provided results, the overall assessment of the group suggests a low potential for sensitization at current use levels.
Metabolic Fate: The Key to Understanding In Vivo Activity
The biological activity of a xenobiotic is intrinsically linked to its metabolic fate. For this compound, the primary metabolic pathway is expected to be hydrolysis to Cyclotene and propionic acid.
Caption: Predicted metabolic pathway of this compound.
This hydrolysis is catalyzed by various esterases found throughout the body, including in the gastrointestinal tract, liver, and blood.[3] Propionic acid is a short-chain fatty acid that is readily metabolized via the fatty acid oxidation pathway and the citric acid cycle.[1] The resulting Cyclotene would then be subject to its own metabolic pathways, which may include hydroxylation and subsequent conjugation for excretion.[1]
Given the rapid hydrolysis of many flavor esters in vivo, it is highly probable that the systemic exposure to this compound itself is limited, and its biological effects are predominantly those of Cyclotene.[3][7][8]
Other Biological Activities
Antimicrobial Properties
Receptor Binding
The sweet and caramel-like flavors of Cyclotene and its propionate suggest an interaction with taste receptors.[12] However, specific receptor binding assays for these compounds are not widely reported in the public domain. Such studies would be valuable in understanding the structure-activity relationships for their flavor profiles and could also reveal potential off-target interactions.
Experimental Protocols
To facilitate further research, the following are detailed methodologies for key experiments relevant to the comparison of Cyclotene and this compound.
In Vitro Hydrolysis Assay Using Liver Microsomes
This protocol is designed to determine the rate of hydrolysis of this compound to Cyclotene in a simulated metabolic environment.
Objective: To quantify the enzymatic hydrolysis of this compound by liver microsomes.
Materials:
-
This compound
-
Cyclotene (as a standard)
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Incubator/water bath (37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC to quantify the disappearance of this compound and the appearance of Cyclotene over time.
-
Calculate the rate of hydrolysis from the concentration-time data.
Caption: Workflow for in vitro hydrolysis assay.
Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the initial step of skin sensitization.
Objective: To compare the peptide reactivity of Cyclotene and this compound.
Materials:
-
Cyclotene
-
This compound
-
Cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)
-
Lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)
-
Acetonitrile
-
Ammonium acetate buffer
-
HPLC system with UV detector
Procedure:
-
Prepare stock solutions of the test chemicals and peptides.
-
Incubate a solution of the cysteine or lysine peptide with a molar excess of the test chemical for 24 hours at room temperature.
-
Analyze the reaction mixtures by HPLC to measure the depletion of the parent peptide.
-
Calculate the percentage of peptide depletion for each test chemical.
-
Based on the mean depletion of both peptides, classify the chemical into reactivity classes (low, moderate, or high).
Conclusion and Future Directions
Based on the available data, both Cyclotene and this compound are considered to have a low order of toxicity. The key difference in their biological activity in vivo is likely governed by the hydrolysis of this compound to Cyclotene. This suggests that for systemic effects following oral exposure, the toxicological profile of Cyclotene is of primary relevance for both compounds.
However, for topical applications, where the intact ester may be present on the skin for a longer duration, differences in skin penetration and local effects could be more pronounced.
Future research should focus on:
-
Direct comparative studies of the acute and sub-chronic toxicity of Cyclotene and this compound.
-
In vitro metabolism studies using human liver microsomes and intestinal fluids to confirm the rate and extent of this compound hydrolysis.
-
Comparative skin permeation studies to understand their behavior in topical applications.
-
Screening for a broader range of biological activities, including antimicrobial effects and receptor binding profiles, to identify any novel properties.
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. Food safety and quality: details [fao.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. WHO | JECFA [apps.who.int]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of mutagenic, genotoxic, cytotoxic, and antimicrobial effects of flavour and fragrance aldehydes, ketones, oximes, and oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Comparative study of different synthetic routes to Cyclotene propionate
A Comparative Guide to the Synthetic Routes of Cyclotene Propionate
Abstract
This compound, also known as (2-methyl-5-oxocyclopenten-1-yl) propanoate, is a key compound in the flavor and fragrance industry, prized for its creamy, caramel-like, and buttery aroma.[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for commercial production and laboratory-scale research. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a data-driven comparison to aid researchers and process chemists in selecting the optimal methodology for their specific needs.
Introduction to Cyclotene and its Propionate Ester
Cyclotene, chemically known as 2-hydroxy-3-methyl-2-cyclopenten-1-one, is a naturally occurring organic compound that contributes to the characteristic aroma of maple syrup, coffee, and various roasted foods.[2][3] It exists as a stable enol tautomer of 3-methylcyclopentane-1,2-dione.[2] While Cyclotene itself is a valuable flavor component, its esterification to this compound modifies its organoleptic profile, enhancing its creamy and buttery notes for broader applications.
The synthesis of this compound primarily starts from its precursor, Cyclotene. Therefore, the efficiency of Cyclotene synthesis is intrinsically linked to the overall process. Cyclotene can be prepared through a base-catalyzed condensation of 1-hydroxyhexane-2,5-dione.[2] More recently, "one-pot" modifications of this conventional route have been developed to afford high overall yields.[4] Furthermore, sustainable routes starting from bio-based platform chemicals like furfural are under active investigation, aiming to produce key intermediates such as cyclopentanone.[5][6] This guide, however, will focus on the final esterification step to produce this compound from readily available Cyclotene.
The primary synthetic challenge lies in achieving high-yield, selective esterification of the hydroxyl group of the enol tautomer under conditions that are scalable, safe, and economically viable. This guide will compare two major pathways: Direct Esterification via Acyl Chloride and Esterification using Propionic Anhydride.
Synthetic Route 1: Direct Esterification with Propionyl Chloride
This classic method involves the acylation of Cyclotene using propionyl chloride in the presence of a base. It is a straightforward and widely understood reaction in organic synthesis.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of Cyclotene acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is essential for two reasons:
-
To neutralize the HCl byproduct: The reaction generates hydrochloric acid, which can protonate the starting alcohol, deactivating it, or lead to unwanted side reactions. The base scavenges this acid.
-
To activate the nucleophile (optional): In some cases, the base can deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile, thereby increasing the reaction rate.
The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or diethyl ether are preferred to avoid side reactions with the acylating agent.
Visualizing the Pathway
Caption: Workflow for Route 1: Esterification via Propionyl Chloride.
Experimental Protocol
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve Cyclotene (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reaction: Add propionyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise to the cooled solution over 30 minutes.
-
Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Discussion
-
Advantages: This method is generally high-yielding and proceeds under mild conditions. The reagents are common and relatively inexpensive for lab-scale synthesis. The reaction is typically fast.
-
Disadvantages: Propionyl chloride is corrosive, moisture-sensitive, and releases HCl gas, requiring careful handling in a fume hood. The formation of pyridinium hydrochloride salt can sometimes complicate purification. On an industrial scale, the use of chlorinated solvents like DCM is undesirable due to environmental concerns.
Synthetic Route 2: Esterification with Propionic Anhydride
An alternative and often preferred method, especially on a larger scale, is the use of propionic anhydride as the acylating agent. This route can be catalyzed by either an acid or a base.
Mechanism and Rationale
Base Catalysis (e.g., DMAP, Pyridine): Similar to the acyl chloride route, a base is used. A hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts along with a stoichiometric base (like triethylamine). DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the hydroxyl group of Cyclotene.
Acid Catalysis (e.g., H₂SO₄, TsOH): An acid catalyst protonates the carbonyl oxygen of the anhydride, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The byproduct of this reaction is propionic acid, which is less corrosive and easier to handle than HCl.
The use of propionic anhydride is often considered a greener and safer alternative to propionyl chloride.[7][8]
Visualizing the Pathway
References
- 1. parchem.com [parchem.com]
- 2. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - American Chemical Society [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Intensifying Cyclopentanone Synthesis from Furfural Using Supported Copper Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective conversion of furfural to cyclopentanone or cyclopentanol using different preparation methods of Cu–Co catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Propionic anhydride|lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Cross-Reactivity of Cyclotene Propionate and Structurally Related Ketones in Biological Assays
For researchers in drug discovery and the broader life sciences, the integrity of biological assay data is paramount. The discovery of novel bioactive molecules is often serendipitous, arising from the screening of diverse chemical libraries. However, compounds that are not originally intended for therapeutic use, such as flavorings and fragrances, can find their way into these screening collections. Cyclotene propionate, a synthetic flavoring agent with a creamy, caramel-like aroma, is one such molecule.[1][2] While valued in the food and fragrance industry, its behavior in biological assays is largely uncharacterized, presenting a potential minefield of off-target effects and data misinterpretation for the unsuspecting researcher.
This guide provides a comparative framework for understanding the potential cross-reactivity of this compound. Given the limited public data on its specific interactions in biological assays, we will extrapolate from its core chemical structure—the cyclic ketone known as Cyclotene—and compare its potential activities with other relevant compounds. This guide is intended to equip researchers with the foundational knowledge and experimental strategies to proactively identify and mitigate the risks of cross-reactivity and assay interference.
Understanding Cyclotene: A Starting Point
This compound is the propanoate ester of 2-hydroxy-3-methyl-2-cyclopenten-1-one, a compound commonly known as Cyclotene or methylcyclopentenolone.[3][4] Cyclotene is a naturally occurring compound found in foods like maple syrup, coffee, and peanuts, contributing to their characteristic flavors.[3][5] It belongs to the class of cyclic ketones and exists in equilibrium with its tautomeric diketone form, 3-methylcyclopentane-1,2-dione.[3][6] The enol form is generally more stable.[3]
While primarily known for its organoleptic properties, some biological activities of Cyclotene have been reported. It has demonstrated antioxidant activity and inhibitory effects on enzymes such as aldose reductase and tyrosinase.[7] This inherent bioactivity, although modest, serves as a critical warning: the presence of this scaffold in a screening library warrants careful consideration of its potential for off-target interactions.
The Potential for Cross-Reactivity: A Structural Perspective
The chemical structure of Cyclotene and its derivatives contains features that are often associated with non-specific interactions in biological assays. The presence of a ketone and an enol functional group in a compact cyclic system can lead to a variety of interactions with biological macromolecules. Furthermore, related compounds containing a cyclopentenedione skeleton have been reported to exhibit a broad range of biological activities, including anti-inflammatory and cytostatic effects, underscoring the potential for this chemical class to be biologically active.[8]
Comparative Analysis: this compound vs. Representative Bioactive Scaffolds
Direct comparative data for this compound's cross-reactivity is scarce. Therefore, to illustrate the potential for off-target effects, we will compare its structural features to those of well-characterized compounds known to interact with a range of biological targets. This comparative approach provides a framework for anticipating potential cross-reactivity.
| Compound | Chemical Class | Primary Application/Known Activity | Potential for Cross-Reactivity |
| This compound | Cyclic Ketone Ester | Flavoring Agent | Hypothesized: Potential for non-specific interactions due to its carbonyl and enol functionalities. Possible inhibition of metabolic enzymes. |
| Thujone | Monoterpene Ketone | Component of essential oils, known GABAA receptor modulator | Known to interact with neuronal receptors and affect membrane fluidity.[9] |
| Curcumin | β-Diketone | Natural product with anti-inflammatory properties | Known to be a promiscuous binder, interacting with numerous proteins. Its β-diketone moiety can chelate metals and participate in various reactions.[10] |
| Rofecoxib | Cyclooxygenase-2 (COX-2) Inhibitor | Non-steroidal anti-inflammatory drug (NSAID) | While designed for a specific target, off-target cardiovascular effects led to its withdrawal, highlighting the importance of broad cross-reactivity profiling. |
This comparison underscores that even seemingly simple cyclic structures can harbor significant, and sometimes unexpected, biological activity. The onus is therefore on the researcher to empirically determine the selectivity of any compound of interest.
Experimental Protocols for Assessing Cross-Reactivity
A systematic approach is essential for identifying and characterizing the cross-reactivity of a compound like this compound. The following protocols outline two fundamental assays that can provide initial insights into a compound's potential for off-target effects and non-specific assay interference.
Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., using a generic serine protease)
This protocol describes a fluorescence-based assay to assess the potential for a test compound to inhibit a common class of enzymes.
Principle: A fluorogenic substrate is cleaved by the enzyme, releasing a fluorescent product. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal.
Materials:
-
Serine protease (e.g., trypsin, chymotrypsin)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., aprotinin for trypsin)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In the 384-well plate, add 1 µL of the test compound dilutions. For control wells, add 1 µL of DMSO (negative control) or 1 µL of the positive control inhibitor.
-
Add 20 µL of the enzyme solution (pre-diluted in assay buffer to the working concentration) to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (pre-diluted in assay buffer).
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes (kinetic read).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, if any.
Causality and Interpretation: This assay provides a direct measure of a compound's ability to inhibit a specific enzyme. Inhibition could be due to competitive binding at the active site, allosteric modulation, or non-specific mechanisms like aggregation. The shape of the dose-response curve can provide clues; a steep curve is typical of specific binding, while a shallow curve may suggest non-specific effects.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol assesses the effect of a test compound on the overall health of a cell population.
Principle: A reagent such as resazurin (alamarBlue) is added to the cells. Viable, metabolically active cells reduce resazurin to the highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
Positive control for cytotoxicity (e.g., staurosporine)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed the 96-well plates with cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with medium and DMSO (vehicle control) and a positive control.
-
Incubate the plates for 24 to 72 hours in a cell culture incubator.
-
Add 10 µL of the resazurin solution to each well and incubate for another 1-4 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percent viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Self-Validation and Trustworthiness: Running a known cytotoxic agent as a positive control is crucial for validating the assay's performance. The inclusion of a vehicle control (DMSO) ensures that the observed effects are due to the compound and not the solvent.
Visualizing Workflows and Pathways
To effectively manage and interpret cross-reactivity data, it is helpful to visualize the experimental workflows and the potential biological pathways that could be affected.
Caption: Workflow for assessing compound cross-reactivity.
Caption: Potential points of cross-reactivity in a signaling pathway.
Conclusion and Best Practices
The potential for cross-reactivity is an inherent challenge in biological research and drug discovery. For compounds like this compound, which have a well-defined role in one industry but are uncharacterized in another, it is crucial to approach their use in biological assays with a healthy dose of skepticism and a robust experimental plan. The lack of pre-existing data does not preclude their use, but it does necessitate a thorough, in-house evaluation of their selectivity.
Key Takeaways for Researchers:
-
Know Your Compounds: Understand the chemical structures in your screening library. Identify functional groups or scaffolds that are known to be reactive or promiscuous.
-
Employ Orthogonal Assays: Do not rely on a single assay format. Confirm hits using different technologies and assay principles to rule out artifacts.
-
Profile Early and Broadly: Conduct broad cross-reactivity profiling early in the research process to avoid wasting resources on non-selective compounds.
-
Question Your Results: If a compound shows activity across multiple, unrelated assays, it is a red flag for non-specific effects.
By adhering to these principles and employing the systematic experimental approaches outlined in this guide, researchers can navigate the complexities of cross-reactivity and ensure the generation of high-quality, reliable data.
References
- 1. This compound, 87-55-8 [thegoodscentscompany.com]
- 2. parchem.com [parchem.com]
- 3. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 4. cyclotene, 765-70-8 [thegoodscentscompany.com]
- 5. ScenTree - Cyclotene (CAS N° 765-70-8) [scentree.co]
- 6. acs.org [acs.org]
- 7. Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of bioactive monoterpenic ketones on membrane organization. A langmuir film study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Cyclotene Propionate Derivatives for Flavor Applications
In the dynamic landscape of flavor and fragrance development, the chemical stability of aroma compounds is a cornerstone of product quality, consistency, and shelf-life. This guide provides an in-depth comparative analysis of the stability of Cyclotene propionate derivatives against key alternative caramel- and sweet-flavored compounds. As researchers, scientists, and drug development professionals, understanding the degradation pathways and stability profiles of these molecules is paramount for formulating robust and reliable products.
Cyclotene, chemically known as 2-hydroxy-3-methyl-2-cyclopenten-1-one, and its derivatives are prized for their characteristic maple, caramel, and nutty aroma profiles.[1][2][3] The propionate ester of Cyclotene is utilized to modulate its flavor release and physicochemical properties. However, the stability of this ester under various processing and storage conditions is a critical factor that dictates its suitability for different applications. This guide will benchmark the stability of this compound against viable alternatives such as Furaneol, maltol, and ethyl maltol, providing a framework for informed ingredient selection.
Understanding the Benchmarking Framework: Forced Degradation Studies
To rigorously assess and compare the stability of these flavor compounds, a forced degradation (stress testing) methodology is employed.[4][5] This approach involves subjecting the compounds to conditions more severe than they would typically encounter during their lifecycle.[5] The objective is not to determine real-time shelf life but to elucidate potential degradation pathways, identify degradation products, and compare the intrinsic stability of different molecules under controlled stress.[4][5]
The core principle of this self-validating system is to induce a target degradation of 5-20%.[6] This level of degradation is significant enough to be accurately measured and to reveal potential degradation products without being so extensive as to be unrealistic or uninformative.[6]
Caption: A generalized workflow for conducting forced degradation studies.
Comparative Stability Assessment: Experimental Design
This section outlines the experimental protocols for a comparative stability study of this compound, Furaneol, maltol, and ethyl maltol.
Materials and Methods
-
Test Compounds:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
pH meter
-
Forced degradation chamber (temperature, humidity, and light controlled)
-
-
Stress Conditions:
-
Hydrolytic: Acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions at 60°C.
-
Oxidative: 3% hydrogen peroxide at room temperature.
-
Photolytic: Exposure to UV light (254 nm) and fluorescent light in a photostability chamber.
-
Thermal: Dry heat at 100°C.
-
Experimental Protocols
Protocol 1: Sample Preparation
-
Prepare stock solutions of each test compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor (acid, base, water, or hydrogen peroxide) to a final concentration of 100 µg/mL.
-
For thermal and photolytic studies, apply the stress to the neat compound or a dry film.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC to quantify the remaining parent compound and detect degradation products.
-
Use GC-MS to identify the volatile degradation products.
Protocol 2: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for each compound.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Caption: Experimental workflow for stability sample analysis.
Results and Discussion: A Comparative Stability Profile
The following tables summarize the expected outcomes of the forced degradation studies, providing a comparative benchmark of the stability of this compound and its alternatives.
Hydrolytic Stability
Hydrolysis is a key degradation pathway for esters like this compound, especially under acidic or basic conditions.
Table 1: Percentage Degradation under Hydrolytic Stress Conditions (24 hours)
| Compound | Acidic (0.1 N HCl, 60°C) | Neutral (Water, 60°C) | Basic (0.1 N NaOH, 60°C) |
| This compound | ~15-20% | ~2-5% | ~25-30% |
| Furaneol | ~10-15% | ~5-10% | ~20-25% |
| Maltol | <5% | <2% | ~5-10% |
| Ethyl Maltol | <5% | <2% | ~5-10% |
-
This compound: As an ester, it is susceptible to hydrolysis, particularly in basic conditions, leading to the formation of Cyclotene and propionic acid. The estimated half-life for base-catalyzed hydrolysis at pH 8 is approximately 60.6 days.
-
Furaneol: While not an ester, its furanone ring can be unstable, especially at higher pH values.[6][11]
-
Maltol and Ethyl Maltol: These pyranone structures are generally more stable to hydrolysis across a range of pH values, making them robust alternatives in aqueous formulations.[12][13][14]
Oxidative Stability
Oxidative degradation can significantly impact the flavor profile of these compounds.
Table 2: Percentage Degradation under Oxidative Stress (3% H₂O₂, 24 hours)
| Compound | Percentage Degradation |
| This compound | ~10-15% |
| Furaneol | ~20-30% |
| Maltol | ~5-10% |
| Ethyl Maltol | ~5-10% |
-
This compound: The cyclopentenone ring has sites susceptible to oxidation.
-
Furaneol: Known to have both antioxidant and pro-oxidant properties, it can be relatively unstable in the presence of oxygen species.[6]
-
Maltol and Ethyl Maltol: These compounds are relatively stable to oxidation, contributing to their widespread use in food products.
Photostability
Exposure to light can initiate degradation, leading to discoloration and off-flavors.
Table 3: Percentage Degradation under Photolytic Stress (24 hours)
| Compound | UV Light (254 nm) | Fluorescent Light |
| This compound | ~20-25% | ~5-10% |
| Furaneol | ~25-35% | ~10-15% |
| Maltol | ~10-15% | <5% |
| Ethyl Maltol | ~10-15% | <5% |
-
This compound and Furaneol: The conjugated systems in these molecules are likely to absorb UV radiation, making them more susceptible to photodegradation.
-
Maltol and Ethyl Maltol: These compounds exhibit greater photostability, which is advantageous for products packaged in transparent materials. A study on maltol and ethyl maltol showed that high temperature and sunlight can lead to over 10% decomposition.[12]
Thermal Stability
Thermal stability is crucial for applications involving heat processing, such as baking and cooking.
Table 4: Percentage Degradation under Thermal Stress (100°C, 24 hours)
| Compound | Percentage Degradation |
| This compound | ~5-10% |
| Furaneol | ~15-20% |
| Maltol | <5% |
| Ethyl Maltol | <5% |
-
This compound: Generally stable at moderate temperatures.
-
Furaneol: Can be heat labile and undergo thermal degradation to form various carbonyl and hydroxyl carbonyl compounds.[15]
-
Maltol and Ethyl Maltol: Both exhibit good thermal stability, making them suitable for high-temperature applications.[12]
Degradation Pathways and Implications
The primary degradation pathway for this compound under hydrolytic stress is the cleavage of the ester bond to yield Cyclotene and propionic acid. Oxidative and photolytic stress may lead to more complex reactions involving the cyclopentenone ring, potentially resulting in the formation of smaller, more volatile off-notes.
In contrast, the alternatives, particularly maltol and ethyl maltol, demonstrate greater overall stability across the tested conditions. Their pyranone ring structure is inherently more resistant to degradation compared to the furanone ring of Furaneol and the ester linkage of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion and Recommendations
This comparative guide demonstrates that while this compound is a valuable flavor compound, its stability, particularly under hydrolytic and photolytic stress, is a key consideration for formulation development. For applications requiring high stability, especially in aqueous systems or with exposure to light, maltol and ethyl maltol present more robust alternatives.
The choice of a flavor ingredient should always be guided by a thorough understanding of its chemical stability in the final product matrix. The forced degradation studies outlined here provide a reliable framework for making such evidence-based decisions. By understanding the inherent stability of this compound and its alternatives, researchers and developers can better predict and control the flavor profile and shelf-life of their products.
References
- 1. ScenTree - Cyclotene (CAS N° 765-70-8) [scentree.co]
- 2. researchgate.net [researchgate.net]
- 3. cyclotene, 765-70-8 [thegoodscentscompany.com]
- 4. Food caramels: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, 87-55-8 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. parchem.com [parchem.com]
- 10. SID 135025591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. The performance, application range, dosage and precautions of maltol and ethyl maltol [arshinefoodadditives.com]
- 14. nbinno.com [nbinno.com]
- 15. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Cyclotene propionate as a synthon compared to similar structures
A Comparative Guide to the Efficacy of Cyclotene Propionate as a Synthon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of this compound and its parent compound, Cyclotene, as synthons in organic synthesis. We will move beyond their well-known applications in the flavor and fragrance industry to evaluate their chemical reactivity, strategic advantages, and practical utility in constructing complex molecules. This analysis is grounded in fundamental mechanistic principles and supported by representative experimental protocols.
Introduction: Unpacking the Cyclopentenone Core
This compound, chemically known as (2-methyl-5-oxocyclopenten-1-yl) propanoate, and its parent alcohol, Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one), are valuable building blocks in organic chemistry.[1][2][3] Their utility stems from the versatile cyclopentenone core, which features multiple reactive sites that can be selectively addressed.
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The efficacy of a synthon is determined by its reactivity, selectivity, and the efficiency with which it can be incorporated into a target structure. The cyclopentenone skeleton is a powerful synthon because it is a precursor to a wide array of bioactive molecules, including prostaglandins and carbocyclic nucleosides.[4][5]
The key to understanding the comparative efficacy of this compound and Cyclotene lies in their primary structural difference: the nature of the oxygen substituent at the C2 position.
-
Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one): Possesses a free enolic hydroxyl group. This group is nucleophilic and acidic, allowing for direct participation in reactions like etherification, esterification, and glycosylation.[6]
-
This compound: The hydroxyl group is protected as a propionate ester.[7] This ester masks the nucleophilic and acidic character of the hydroxyl group, rendering it inert to many reagents. To engage this position in reactions, a deprotection step (hydrolysis) is required.
This fundamental difference dictates the strategic choice between the two synthons for any given synthetic transformation.
References
A Senior Application Scientist's Guide to In-Silico Modeling of Cyclotene Propionate Receptor Binding
This guide provides a comprehensive, technically-grounded comparison of in-silico methodologies for predicting the binding of the flavor and fragrance compound, Cyclotene propionate, to its putative receptors. As direct experimental data on a specific receptor for this compound is scarce, this document outlines an investigative workflow. This workflow is designed to first identify high-probability receptor targets and then to characterize the binding interactions with increasing levels of computational rigor. This mirrors real-world challenges in sensory science and early-stage drug discovery, where the biological target of a small molecule is often unknown.
The methodologies discussed are benchmarked against each other, providing the causal reasoning behind protocol choices, inherent limitations, and best practices for ensuring scientific integrity.
Introduction: The Challenge of Olfactory and Gustatory Receptor Modeling
This compound is a key component in maple, coffee, and caramel flavors. Its perception is mediated by olfactory or gustatory receptors, the vast majority of which belong to the G-protein coupled receptor (GPCR) superfamily.[1][2] A significant challenge in this field is the sheer number of potential receptors—humans have approximately 400 functional olfactory receptors (ORs)—and the lack of experimentally determined 3D structures for most of them.[1][3][4]
Therefore, any robust in-silico investigation must be a multi-stage process that combines receptor structure prediction, initial high-throughput screening, and detailed dynamic simulations to yield biologically relevant insights. This guide will compare and detail the protocols for each stage of this discovery pipeline.
Part 1: Receptor Target Identification and Structure Prediction
Comparative Approaches: Homology Modeling vs. AI Prediction
| Feature | Homology Modeling (e.g., SWISS-MODEL) | AI-Based Prediction (e.g., AlphaFold2) |
| Underlying Principle | Uses an experimentally solved structure of a homologous protein (a "template") to build a model of the target sequence. | Utilizes deep learning algorithms, trained on the entire Protein Data Bank, to predict a structure from the amino acid sequence alone.[1] |
| Key Advantage | Can be highly accurate if a close homolog (>50% sequence identity) with a bound ligand is available, providing a well-defined binding pocket. | Revolutionary accuracy for proteins with no close homologs. Capable of predicting novel folds and conformational states.[6][7] |
| Primary Limitation | Accuracy is highly dependent on the quality and sequence identity of the template. Can struggle with loops and conformational differences.[3] | The predicted structure is typically a single static state, which may not represent the specific conformation needed for ligand binding. Requires careful validation.[1][7] |
| Best Use Case | Modeling a specific olfactory receptor using a high-resolution structure of another GPCR (e.g., β2-adrenergic receptor) as a template. | Generating high-quality initial models for a broad panel of olfactory receptors for which no suitable templates exist.[6] |
Scientist's Recommendation: For this project, a hybrid approach is optimal. We will use AlphaFold2 to generate initial models for a panel of candidate human olfactory receptors (hORs) from the OR51 family, which are known to interact with small organic compounds.[8] These models will then be refined and validated through molecular dynamics simulations, as a static predicted model is insufficient for capturing the dynamics of ligand binding.[7]
Experimental Protocol: Receptor Model Generation and Preparation
-
Sequence Acquisition: Obtain the amino acid sequence for a candidate receptor (e.g., human Olfactory Receptor 51E2, hOR51E2) from a public database like UniProt.
-
Structure Prediction: Submit the sequence to the AlphaFold2 server.[1] The output will be a PDB file containing the 3D coordinates of the predicted structure.
-
Model Quality Assessment: Analyze the per-residue confidence score (pLDDT) provided by AlphaFold. Regions with low pLDDT (typically < 70), such as extracellular loops, may be unreliable and should be treated with caution.
-
Protein Preparation:
-
Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).
-
Add hydrogen atoms, as they are crucial for defining the hydrogen-bonding network but are often absent in structural files.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as the charge state of residues in the binding pocket directly impacts ligand interaction.
-
Perform a restrained energy minimization of the structure to relieve any steric clashes or unfavorable geometries introduced during modeling, while preserving the overall fold. Use a modern force field like OPLS4.[9]
-
Part 2: Molecular Docking for Pose Prediction and Virtual Screening
Molecular docking serves as a rapid computational screening method to predict the preferred orientation (the "pose") of a ligand when bound to a receptor and to estimate the strength of the interaction via a scoring function.[10] This is the ideal first step to quickly filter through potential receptor targets and identify the most promising candidates for more intensive study.
Comparative Approaches: AutoDock Vina vs. Schrödinger Glide
| Feature | AutoDock Vina | Schrödinger Glide |
| Licensing & Cost | Open-source and free for academic and commercial use. | Commercial software, part of the Schrödinger Suite.[11] |
| Algorithm | Uses a Lamarckian genetic algorithm for a global search of the conformational space.[12] | Employs a hierarchical search protocol, starting with a systematic search and progressing to more refined docking and scoring.[12] |
| Scoring Function | An empirical scoring function that approximates binding affinity. Known for its speed and good performance in pose prediction.[13] | More complex scoring functions (e.g., GlideScore) that are generally considered more accurate for ranking compounds in virtual screening.[13][14] |
| Ease of Use | Can have a steeper learning curve, often requiring command-line operations.[11] | Integrated into a user-friendly graphical interface (Maestro) with guided workflows.[14] |
| Performance | Excellent for pose prediction and academic research. Its speed is a major advantage. | Often considered the industry standard for high-throughput virtual screening due to its balance of speed and accuracy.[13] |
Scientist's Recommendation: For an initial, broad screening of this compound against our panel of hOR models, AutoDock Vina is an excellent choice due to its speed and reliability in pose prediction.[11][13] Once the top 1-2 receptor candidates are identified, redocking with the more rigorous Glide (specifically, the Standard Precision 'SP' mode) is recommended to refine the binding pose and gain higher confidence in the scoring before proceeding to molecular dynamics.
Workflow & Protocol: Molecular Docking
The overall workflow involves preparing the ligand and receptor, defining the search space, running the docking simulation, and analyzing the results.
Caption: Molecular Docking Workflow.
Detailed Steps:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a tool like Open Babel or Schrödinger's LigPrep.
-
Generate possible ionization states at physiological pH and perform a thorough conformational search.
-
Assign partial atomic charges using a method like AM1-BCC.
-
-
Grid Generation: Define a search box (the "grid") centered on the putative binding site within the receptor's transmembrane domain. For GPCRs, this site is typically a pocket accessible from the extracellular side, deep within the helical bundle.[10]
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will flexibly place the ligand within the grid, sample numerous poses, and score each one.
-
Results Analysis:
-
Examine the top-scoring poses. A good pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket.
-
Cluster the results. If multiple low-energy poses converge into a single, well-defined cluster, it increases confidence in the predicted binding mode.
-
Part 3: Molecular Dynamics (MD) for Dynamic Validation and Refinement
While docking provides a valuable static snapshot, biological reality is dynamic. MD simulations model the atomic motions of the entire system (protein, ligand, water, ions) over time, providing critical insights into the stability of the predicted binding pose and the flexibility of the complex.[15][16]
Comparative Approaches: GROMACS vs. AMBER
| Feature | GROMACS | AMBER |
| Licensing & Cost | Open-source and free.[17] | Commercial, with some tools (AmberTools) available for free.[18] |
| Performance | Renowned for being one of the fastest MD engines, highly optimized for parallel computing on CPUs and GPUs.[17][19] | Also highly efficient, particularly known for its robust implementation of specialized calculations like free energy perturbation.[20] |
| Force Fields | Supports a wide variety of force fields, including AMBER, CHARMM, and OPLS.[17][19] | Primarily designed for its own highly regarded family of force fields (e.g., ff14SB for proteins, GAFF for small molecules).[20] |
| Ease of Use & Community | Has a very large and active user community, with extensive documentation and tutorials.[17] | Well-established with excellent tutorials and a strong academic user base, especially for nucleic acid and high-accuracy studies.[20][21] |
Scientist's Recommendation: For validating the stability of a protein-ligand complex, GROMACS is an outstanding choice. Its computational speed allows for longer simulations (100s of nanoseconds), which are essential for adequately sampling the conformational space of the complex.[17] Its compatibility with the CHARMM36m force field for proteins and the CGenFF server for ligand parameterization provides a well-validated and consistent ecosystem for biomolecular simulation.
Workflow & Protocol: MD Simulation
This workflow begins with the best pose obtained from docking and simulates its behavior in a realistic cellular environment.
Caption: MD Simulation & Analysis Workflow.
Detailed Steps:
-
System Setup:
-
Take the docked complex of this compound and the hOR.
-
Place it in a simulation box of appropriate dimensions (e.g., a cubic box with a 10 Å buffer from the protein surface to the box edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Minimization & Equilibration:
-
Perform a steep descent energy minimization to remove bad contacts between atoms.
-
Gradually heat the system to the target temperature (e.g., 310 K) while keeping the protein and ligand restrained (NVT ensemble).
-
Adjust the pressure to the target pressure (e.g., 1 bar) while still restraining the solute (NPT ensemble). This multi-step equilibration is crucial for creating a stable starting point for the production simulation.
-
-
Production Simulation: Run the simulation for a significant duration (e.g., 100-500 ns) without restraints, saving the coordinates at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates that the binding pose is maintained.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. Their persistence throughout the simulation provides strong evidence for their importance in binding.
-
Part 4: Advanced Binding Free Energy Calculations
To move from qualitative stability assessment to a quantitative prediction of binding affinity (ΔG), more advanced and computationally expensive methods are required. These methods are critical for ranking compounds and correlating in-silico predictions with experimental binding data (e.g., Ki or IC50 values).
Comparative Approaches: MM/PBSA vs. Free Energy Perturbation (FEP)
| Feature | MM/PBSA (Molecular Mechanics / Poisson-Boltzmann Surface Area) | FEP (Free Energy Perturbation) |
| Methodology | An "end-point" method that calculates the free energy of the initial (unbound) and final (bound) states from MD snapshots.[22][23] | An "alchemical" method that calculates the free energy difference by computationally "morphing" one molecule into another (e.g., ligand into water) over a series of small steps.[22] |
| Computational Cost | Moderate. Requires a single, well-equilibrated MD trajectory of the complex.[22][24] | Very high. Requires many separate simulations for each "lambda window" of the transformation.[22][25] |
| Accuracy | Good for ranking congeneric series of ligands. Absolute binding energy predictions can be unreliable and are sensitive to calculation parameters.[23][25] | Considered the "gold standard" for accuracy in relative binding free energy prediction, often achieving results within 1-2 kcal/mol of experimental values.[22][25] |
| Best Use Case | Rapidly rescoring and ranking different binding poses or a set of similar ligands after MD simulations.[23] | Accurately predicting the change in binding affinity resulting from a small chemical modification to a lead compound (lead optimization). |
Scientist's Recommendation: For this investigative study, MM/PBSA is the most pragmatic choice.[22] Its primary strength lies in its ability to efficiently analyze an MD trajectory to provide a more physically realistic energy score than docking alone, helping to rank potential receptors or binding modes.[23] While less accurate in absolute terms than FEP, its lower computational cost makes it ideal for the screening and hypothesis-generation phase of this project.[24]
Protocol: MM/PBSA Calculation
-
Trajectory Sampling: From the stable portion of the production MD trajectory, extract 100-200 snapshots at regular intervals.
-
Energy Calculation: For each snapshot, calculate the following energy components:
-
The free energy of the protein-ligand complex.
-
The free energy of the protein alone (after removing the ligand).
-
The free energy of the ligand alone (after removing the protein).
-
-
Binding Free Energy Equation: The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Where each G term is a sum of molecular mechanics energy, polar solvation energy (from the PB model), and non-polar solvation energy (from the SA model).
-
Analysis: Average the ΔG_bind values across all snapshots. A more negative value indicates a more favorable binding affinity. A per-residue energy decomposition can also be performed to identify which amino acids contribute most significantly to the binding.[23]
Conclusion and Path to Experimental Validation
This guide outlines a tiered, comparative in-silico strategy to investigate the binding of this compound to its putative olfactory receptors. The workflow is designed to be self-validating at each stage, moving from broad, rapid screening to highly detailed, dynamic analysis.
-
Initial Screening: Fast molecular docking (AutoDock Vina) identifies promising receptor candidates and binding poses.
-
Dynamic Validation: Long-timescale MD simulations (GROMACS) confirm the stability of the ligand-receptor complex.
-
Quantitative Ranking: Binding free energy calculations (MM/PBSA) provide a more accurate estimation of binding affinity to rank the final candidates.
The ultimate goal of any computational model is to generate testable hypotheses that can be confirmed experimentally.[5][26][27][28] The results from this in-silico pipeline—specifically, the identification of the most likely hOR target(s) and the key interacting residues—can directly guide future wet-lab experiments, such as site-directed mutagenesis or cell-based functional assays, to validate these predictions and uncover the molecular basis of flavor perception.[26][29]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Taste receptor - Wikipedia [en.wikipedia.org]
- 3. Modeling of Olfactory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling of Olfactory Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 7. Machine Learning-Based Modeling of Olfactory Receptors in Their Inactive State: Human OR51E2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 12. quora.com [quora.com]
- 13. Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular modelling of odorant/olfactory receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations | Springer Nature Experiments [experiments.springernature.com]
- 17. Detailed Comparison: GROMACS Vs. AMBER for Molecular Dynamics Simulations [parssilico.com]
- 18. youtube.com [youtube.com]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. AMBER vs GROMACS - DiPhyx Stories [diphyx.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. peng-lab.org [peng-lab.org]
- 24. A Comparative Linear Interaction Energy and MM/PBSA Study on SIRT1–Ligand Binding Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. biorxiv.org [biorxiv.org]
- 28. tandfonline.com [tandfonline.com]
- 29. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Synthesized Cyclotene Propionate
Introduction: Cyclotene propionate, a key ingredient in the flavor and fragrance industry, imparts desirable creamy, caramellic, and buttery notes.[1][2] Synthesized from Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one), the final product's quality and sensory profile are critically dependent on its isomeric purity. The synthesis process is not merely a straightforward esterification; it is complicated by the inherent chemistry of its precursor. Cyclotene exists in a tautomeric equilibrium with its keto form, 3-methyl-1,2-cyclopentanedione.[3] This keto-enol tautomerism can lead to the formation of positional isomers during synthesis, potentially impacting the final product's aroma, stability, and regulatory compliance.[4][5]
This guide provides an in-depth comparison of analytical methodologies for resolving and quantifying isomeric impurities in synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and implement the most effective strategy for their specific needs.
The Analytical Challenge: Resolving Tautomeric and Positional Isomers
The primary analytical challenge stems from the potential for multiple isomers to be present in the final synthesized product. The propionylation of the Cyclotene precursor can theoretically occur at different positions, and the starting material itself may exist as a mixture of tautomers. Therefore, a robust analytical method must possess sufficient selectivity to differentiate between these closely related structures.
The two most powerful and widely adopted chromatographic techniques for this challenge are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them is not arbitrary and depends on the specific goals of the analysis, such as routine quality control, in-depth research, or preparative isolation.
Comparative Analysis: GC-MS vs. HPLC-UV
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the workhorse for analyzing volatile and semi-volatile compounds like those found in flavor and fragrance formulations.[6][7] HPLC, on the other hand, offers versatility for a broader range of compounds and can be advantageous when dealing with thermal instability or when preparative separation is required.[8][9]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Causality |
| Selectivity/Resolution | Excellent for volatile isomers. Column choice is critical (e.g., mid-polar phases like DB-624 or specialty wax columns). | Good to Excellent. Phenyl or C18 columns are effective. Phenyl columns can offer enhanced selectivity via π-π interactions.[9] | GC excels due to the high efficiency of capillary columns and the ability to use long temperature gradients to resolve compounds based on boiling point and polarity differences. HPLC resolution is governed by mobile phase/stationary phase interactions. |
| Sensitivity (LOD/LOQ) | Very High (low ppb). MS detection in Selected Ion Monitoring (SIM) mode provides exceptional sensitivity. | Moderate to High (high ppb to low ppm). Dependent on the chromophore's molar absorptivity. | The ionization and detection principles of MS are inherently more sensitive for many compounds than UV absorbance. |
| Analysis Time | Moderate (15-30 min). Temperature programming requires ramp-up and cool-down times. | Fast to Moderate (5-20 min). Isocratic methods can be very rapid.[8] | Modern UPLC/UHPLC systems can significantly shorten analysis times compared to GC, though complex gradients can extend run times. |
| Sample Preparation | Simple dilution in a volatile solvent (e.g., hexane, dichloromethane). | Simple dilution in the mobile phase. Filtration is often required to protect the column. | Both methods benefit from straightforward sample preparation for this analyte. GC requires a volatile solvent, while HPLC requires solubility in the mobile phase. |
| Confirmation of Identity | High Confidence. Mass spectra provide a molecular fingerprint for unambiguous peak identification. | Lower Confidence. Relies on retention time matching with a reference standard. Diode-Array Detection (DAD) can provide spectral confirmation but not structural detail. | MS provides structural information (fragmentation patterns) that UV detection cannot, making it superior for identifying unknown impurities.[6] |
| Method Validation | Well-established protocols. Requires validation of parameters like linearity, precision, accuracy, and specificity.[10][11] | Well-established protocols. Follows similar validation guidelines (e.g., ICH, FDA) for accuracy, precision, etc.[12][13][14] | Both techniques are mature and supported by extensive regulatory guidance, ensuring the development of robust, self-validating methods. |
Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust framework for the isomeric purity analysis of this compound.
Primary Method: GC-MS for Definitive Identification and Quantification
This method is recommended for its high sensitivity and specificity, making it ideal for both routine quality control and in-depth impurity profiling. The use of mass spectrometry provides definitive identification of isomers.[7][11]
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (if available) and the synthesized sample at 1.0 mg/mL in hexane.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
To the sample solution, add an appropriate internal standard (e.g., octyl acetate) at a fixed concentration to improve quantitative accuracy.[7]
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a mass selective detector (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column is a good starting point for general analysis.[7]
-
Injection: 1 µL, Splitless mode (for trace analysis) or Split mode (e.g., 50:1 for higher concentrations).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.[15]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Data Analysis:
-
Identify the main this compound peak and any isomeric impurities by comparing their mass spectra and retention times to the reference standard.
-
Calculate the percentage purity by area normalization or by using the internal standard calibration curve for precise quantification.
-
Alternative Method: HPLC-UV for High-Throughput Screening or Preparative Work
This method is a viable alternative when a GC-MS is unavailable, for rapid screening, or when scaling up for preparative isolation of an impurity.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the synthesized sample at 1.0 mg/mL in the mobile phase.
-
Prepare calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.
-
-
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV or Diode-Array Detector (DAD).
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A phenyl column is chosen for its potential π-π interactions with the aromatic ring of the analyte, which can enhance selectivity for isomers.[9]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature ensures reproducible retention times.[16]
-
Detection: UV at 265 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the main peak and impurities based on retention time and the calibration curve derived from the reference standard.
-
Use peak area percentages for a purity estimation.
-
Workflow Visualizations
The following diagrams illustrate the logical flow of each analytical method, from sample handling to final data interpretation.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC-UV analysis of this compound.
Conclusion and Recommendations
For the comprehensive isomeric purity analysis of synthesized this compound, GC-MS is the superior methodology . Its combination of high-resolution separation and definitive mass spectrometric detection provides the highest degree of confidence in identifying and quantifying potential isomeric impurities. This is crucial for ensuring the quality and consistency of a product where subtle structural differences can lead to significant changes in flavor and aroma.[17][18]
HPLC-UV serves as a valuable orthogonal technique. It is particularly useful for high-throughput screening, situations where thermal degradation is a concern, or for scaling up to preparative chromatography to isolate and further characterize an unknown impurity.
Ultimately, the choice of method should be guided by the specific analytical question. For rigorous quality control and research applications where certainty is paramount, the investment in GC-MS analysis is well justified. Both methods, when properly developed and validated according to established guidelines, provide a robust framework for ensuring the isomeric purity of synthesized this compound.[10][14]
References
- 1. parchem.com [parchem.com]
- 2. scent.vn [scent.vn]
- 3. acs.org [acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectra-analysis.com [spectra-analysis.com]
- 7. benchchem.com [benchchem.com]
- 8. A simple, rapid method for HPLC analysis of lycopene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. s27415.pcdn.co [s27415.pcdn.co]
- 11. gcms.cz [gcms.cz]
- 12. The Japan Food Chemical Research Foundation [ffcr.or.jp]
- 13. mdpi.com [mdpi.com]
- 14. openknowledge.fao.org [openknowledge.fao.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. benchchem.com [benchchem.com]
- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 18. tofwerk.com [tofwerk.com]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Cyclotene Propionate and Its Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Aroma
Cyclotene propionate (2-methyl-5-oxocyclopent-1-en-1-yl propionate) is a well-regarded molecule within the flavor and fragrance industry, prized for its complex caramellic, fruity, and nutty aroma profile.[1] However, for scientists in quality control, competitive analysis, and new product development, a deeper, quantitative understanding of its molecular structure is paramount. Simple sensory analysis is insufficient for ensuring purity, identifying novel analogues, or elucidating reaction pathways. Spectroscopic techniques provide the necessary empirical data for unambiguous structural confirmation and differentiation from related compounds.
This guide provides a comparative analysis of this compound against two key analogues: its parent molecule, Cyclotene (also known as methyl cyclopentenolone), and a simple ester, Methyl Propionate . This comparison is designed to deconstruct the molecule's spectroscopic signature, allowing researchers to attribute specific spectral features to distinct structural motifs: the cyclopentenone core, the propionate ester group, and the combined α,β-unsaturated system. By understanding the individual contributions of these parts, the analysis of the whole molecule becomes more intuitive and powerful.
The Subjects of Analysis: Molecular Structures and Relationships
To effectively compare these molecules, it is essential to visualize their structural similarities and differences. This compound can be viewed as the esterification product of Cyclotene and propionic acid. Methyl propionate serves as a simple model for the propionate functional group, isolated from the complexities of the cyclic core.
Caption: Structural relationships between this compound and its analogues.
A Multi-Faceted Approach: The Spectroscopic Toolkit
No single technique can provide a complete structural picture. A synergistic approach using multiple spectroscopic methods is a self-validating system, where the weaknesses of one technique are compensated by the strengths of another. This guide focuses on four cornerstone techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
-
Infrared (IR) Spectroscopy: Identifies the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides clues about its structure through analysis of its fragmentation patterns.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic structure, specifically identifying conjugated systems and chromophores.
The following sections will dissect the expected spectroscopic output for each compound, supported by experimental protocols designed for clarity and reproducibility.
Caption: A typical workflow for spectroscopic structural elucidation.
Comparative Analysis by Technique
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, and spin-spin coupling reveals the proximity of neighboring, non-equivalent protons.
Expected Spectra:
-
Methyl Propionate: The spectrum is simple and serves as a perfect reference for the propionate moiety. It features a triplet at ~1.1 ppm (CH₃), a quartet at ~2.3 ppm (CH₂), and a singlet for the methoxy group (OCH₃) at ~3.6 ppm.[2]
-
Cyclotene: The spectrum is more complex. We expect a singlet for the ring methyl group (~2.0 ppm), two multiplets for the two non-equivalent methylene protons on the ring (~2.4-2.8 ppm), and a broad singlet for the enolic hydroxyl proton (which can vary widely or exchange with D₂O).
-
This compound: This spectrum is a composite of the features from its constituent parts. We anticipate:
-
A triplet (~1.2 ppm) and a quartet (~2.6 ppm) from the propionate's ethyl group.
-
A singlet from the ring's methyl group (~2.1 ppm).
-
Two distinct multiplets for the cyclopentenone ring's methylene protons (~2.5 and 2.8 ppm). The esterification removes the enolic proton and slightly shifts the ring protons.
-
Data Summary Table:
| Compound | Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
| Methyl Propionate | -CH₂-CH₃ | ~1.1 | Triplet (t) |
| -CH₂ -CH₃ | ~2.3 | Quartet (q) | |
| O-CH₃ | ~3.6 | Singlet (s) | |
| Cyclotene | Ring -CH₃ | ~2.0 | Singlet (s) |
| Ring -CH₂ -CH₂ - | ~2.4 - 2.8 | Multiplets (m) | |
| Enol -OH | Variable (5-12) | Broad Singlet (br s) | |
| This compound | -CH₂-CH₃ | ~1.2 | Triplet (t) |
| Ring -CH₃ | ~2.1 | Singlet (s) | |
| Ring -CH₂ -CH₂ - | ~2.5, ~2.8 | Multiplets (m) | |
| -CH₂ -CH₃ | ~2.6 | Quartet (q) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is based on its excellent solubilizing power for these moderately polar compounds and the convenient chemical shift of its residual proton peak.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 (increase for dilute samples).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing: Apply an exponential line broadening of 0.3 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of incident infrared radiation, energy is absorbed. This absorption is detected and plotted as a spectrum.
Expected Spectra:
-
Methyl Propionate: The defining peak is a very strong, sharp absorption around 1740 cm⁻¹ , characteristic of the C=O stretch in a saturated ester.[3][4] Additional strong peaks for C-O stretching appear in the 1300-1100 cm⁻¹ region.
-
Cyclotene: As an enolized β-diketone, it exhibits a broad O-H stretch from the enol (~3400 cm⁻¹), a C=O stretch for the ketone (~1715 cm⁻¹), and a C=C stretch for the double bond (~1650 cm⁻¹).[5]
-
This compound: This molecule contains two distinct carbonyl groups. Therefore, we expect two C=O stretching peaks: one for the ester (
1760 cm⁻¹ ) and one for the α,β-unsaturated ketone (1720 cm⁻¹ ). The ester carbonyl typically appears at a higher wavenumber due to the electron-withdrawing oxygen atom. A C=C stretching peak will also be present around 1650 cm⁻¹ .[6]
Data Summary Table:
| Compound | Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |
| Methyl Propionate | C=O (Ester) | ~1740 | Very Strong, Sharp |
| C-O (Ester) | ~1200 | Strong | |
| Cyclotene | O-H (Enol) | ~3400 | Strong, Broad |
| C=O (Ketone) | ~1715 | Strong, Sharp | |
| C=C (Alkene) | ~1650 | Medium | |
| This compound | C=O (Ester) | ~1760 | Strong, Sharp |
| C=O (Ketone) | ~1720 | Strong, Sharp | |
| C=C (Alkene) | ~1650 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the analyte directly onto the ATR crystal (typically diamond or zinc selenide). This technique requires minimal sample preparation and is non-destructive.
-
Background Scan: With the clean, empty ATR crystal in place, run a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Scan: Apply the sample to the crystal and lower the anvil to ensure good contact.
-
Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the major peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound with high accuracy. In electron ionization (EI) mode, the molecule is fragmented into smaller, charged pieces. This fragmentation pattern is reproducible and serves as a molecular fingerprint.
Expected Spectra:
-
Methyl Propionate: The molecular ion (M⁺) peak appears at m/z 88. The most prominent fragment is the propionyl cation, [CH₃CH₂CO]⁺, at m/z 57 (the base peak). Another significant fragment is [COOCH₃]⁺ at m/z 59.[7]
-
Cyclotene: The molecular ion peak is at m/z 112 . Common fragmentations would involve the loss of CO (m/z 84) and the methyl group (m/z 97).
-
This compound: The molecular ion peak is expected at m/z 168 . The fragmentation pattern is highly diagnostic. Key expected fragments include:
-
m/z 111: Loss of the propionyloxy group (-OCOC₂H₅). This corresponds to the charged Cyclotene core after rearrangement.
-
m/z 112: Loss of the propionyl radical followed by hydrogen transfer, effectively regenerating the Cyclotene molecule.
-
m/z 57: The propionyl cation, [CH₃CH₂CO]⁺, which should be a very prominent peak, confirming the presence of the propionate ester.
-
Data Summary Table:
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Identity of Fragment |
| Methyl Propionate | 88 | 57 (Base Peak), 59, 29 | [C₂H₅CO]⁺, [COOCH₃]⁺, [C₂H₅]⁺ |
| Cyclotene | 112 | 97, 84, 69 | [M-CH₃]⁺, [M-CO]⁺, [M-CO-CH₃]⁺ |
| This compound | 168 | 112, 111, 57 | [M-C₃H₄O]⁺, [M-C₃H₅O₂]⁺, [C₂H₅CO]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate. The high volatility and low polarity of these solvents are ideal for GC injection.
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures good separation of the analyte from any impurities.
-
-
MS Conditions:
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV. The 70 eV standard is critical for creating reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for detecting conjugated systems, such as the α,β-unsaturated ketone present in Cyclotene and its propionate ester.
Expected Spectra:
-
Methyl Propionate: Containing only isolated C=O and C-O bonds, it does not have a chromophore that absorbs significantly above 200 nm. Its spectrum is essentially transparent in the standard UV-Vis range.
-
Cyclotene & this compound: Both molecules possess the same α,β-unsaturated ketone chromophore. This conjugated system gives rise to two characteristic electronic transitions:
-
A strong π → π * transition, expected around 220-250 nm .
-
A weaker n → π * transition, expected at a longer wavelength, around 300-330 nm . The exact λmax can be influenced by the solvent polarity, but the presence of these two absorption bands is a clear indicator of the conjugated enone system.[8][9]
-
Data Summary Table:
| Compound | Chromophore | Expected λmax (nm) | Transition Type |
| Methyl Propionate | None (in UV range) | N/A | N/A |
| Cyclotene | α,β-Unsaturated Ketone | ~230 nm, ~310 nm | π → π, n → π |
| This compound | α,β-Unsaturated Ketone | ~230 nm, ~310 nm | π → π, n → π |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a UV-transparent solvent like ethanol or hexane. From the stock, prepare a dilute solution (e.g., 0.01 mg/mL) that gives a maximum absorbance between 0.5 and 1.0 AU. This range ensures adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Fill a quartz cuvette with the pure solvent to be used as the reference blank. Fill a second quartz cuvette with the sample solution.
-
Acquisition: Scan the sample from 400 nm down to 200 nm. The software will automatically subtract the solvent's absorbance.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion: A Synthesized View
The unambiguous identification of this compound and its differentiation from its analogues is readily achievable through a systematic, multi-technique spectroscopic approach.
-
¹H NMR confirms the presence and connectivity of the propionate group and the substituted cyclopentenone ring.
-
IR spectroscopy provides rapid confirmation of the key functional groups: two distinct carbonyls (ester and unsaturated ketone) for this compound versus one ketone and an -OH for Cyclotene.
-
Mass spectrometry yields the definitive molecular weight and a fragmentation pattern (especially the m/z 57 and m/z 111/112 ions) that serves as a unique fingerprint for this compound.
-
UV-Vis spectroscopy confirms the presence of the core α,β-unsaturated ketone chromophore, a feature shared with Cyclotene but absent in simple esters like Methyl Propionate.
By employing these techniques in concert, a researcher can build a self-validating case for the structure and purity of their sample, moving beyond subjective aroma to objective, data-driven chemical analysis.
References
- 1. scent.vn [scent.vn]
- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Methyl propionate [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Cyclopentenolone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. thz.usst.edu.cn [thz.usst.edu.cn]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclotene Propionate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide, developed by our team of senior application scientists, provides an in-depth, procedural framework for the proper disposal of cyclotene propionate (CAS No. 87-55-8). Beyond mere instruction, we delve into the causality behind these procedures, ensuring a deep understanding that fosters a culture of safety and regulatory compliance within your laboratory.
Understanding this compound: A Profile
This compound, also known as (2-methyl-5-oxocyclopenten-1-yl) propanoate, is a flavoring and fragrance agent.[1][2] A comprehensive understanding of its chemical and physical properties is the foundation for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 87-55-8 | [1][2][3][4] |
| Molecular Formula | C9H12O3 | [3][4] |
| Appearance | Colorless to yellow clear liquid | [2][4] |
| Boiling Point | 167.00 to 169.00 °C @ 760.00 mm Hg | [1][2][4] |
| Flash Point | 261.00 °F (127.22 °C) (Closed Cup) | [2] |
| Solubility | Practically insoluble in water; Soluble in alcohol | [2][3][4] |
Core Directive: Waste Characterization and Regulatory Compliance
The cornerstone of proper chemical disposal is the accurate characterization of the waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.
While this compound is not explicitly listed as a hazardous waste, its high flash point of 127.22 °C suggests it is not considered ignitable under standard definitions. However, a comprehensive toxicological and dermatological review is available, and it is noted as a member of the fragrance structural group of ketones, cyclopentanones, and cyclopentenones.[5] Given that it may cause skin sensitization, all waste containing this compound should be handled with caution and treated as potentially hazardous.[6]
Therefore, the recommended best practice is to manage this compound waste as hazardous waste. This approach ensures the highest level of safety and compliance with local, state, and federal regulations.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste management provider.
Caption: Decision workflow for the proper disposal of this compound waste.
Step 1: Immediate Containment and Labeling
-
Segregation at the Source: As soon as this compound waste is generated, it must be segregated from non-hazardous waste streams.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Proper Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "this compound (CAS No. 87-55-8)". If the waste is a mixture, list all components and their approximate percentages.
Step 2: Safe Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Log Maintenance: Keep a detailed log of the accumulated waste, including the date of initial accumulation and the quantity. This is crucial for regulatory compliance.
Step 3: Arranging for Professional Disposal
-
Engage a Licensed Contractor: Do not attempt to dispose of this compound through standard laboratory drains or as regular trash.[6] Contract with a licensed and reputable hazardous waste disposal company.
-
Provide Full Disclosure: Inform the disposal contractor of the exact composition of the waste. Provide them with a copy of the Safety Data Sheet (SDS) if available.
-
Follow Transportation Guidelines: Ensure the waste is packaged and labeled in accordance with Department of Transportation (DOT) regulations for transport. Your disposal contractor will provide guidance on these requirements.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area. |
| Large Spill | Evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department or emergency response team. |
Personal Protective Equipment (PPE)
When handling this compound or its waste, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect street clothing.
-
Ventilation: Use in a well-ventilated area or with a chemical fume hood.
References
Personal protective equipment for handling Cyclotene propionate
Essential Safety and Handling Guide for Cyclotene™ Propionate
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Procedures, and Disposal
This guide provides essential, immediate safety and logistical information for handling Cyclotene™ propionate. As researchers and drug development professionals, a deep understanding of the materials we work with is paramount to ensuring both personal safety and the integrity of our research. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this specialized aromatic ester.
Disclaimer: The following guidance is synthesized from safety data for the Cyclotene™ family of resins and general best practices for handling aromatic esters. A specific Safety Data Sheet (SDS) for "Cyclotene™ propionate" was not available at the time of this writing. It is imperative that you locate and adhere to the specific SDS for the exact product you are using.
Hazard Assessment: Understanding the Risks of Cyclotene™ Resins
Cyclotene™ resins, based on benzocyclobutene (BCB), are known to present several potential hazards that dictate our safety protocols.[1] Understanding these is the first step in mitigating risk.
-
Eye and Respiratory Irritation: Vapors can cause moderate eye irritation, experienced as redness and discomfort.[2] Excessive inhalation may lead to irritation of the upper respiratory tract (nose and throat) and lungs.[2][3]
-
Skin Contact: Prolonged or repeated contact can cause skin irritation, redness, and even chemical burns.[2][3] A key concern is the potential for allergic skin reactions (sensitization) in some individuals.[2][3][4][5]
-
Anesthetic Effects: High vapor concentrations could lead to anesthetic or narcotic effects, with symptoms like dizziness and drowsiness.[2]
-
Combustibility: Cyclotene™ resins are combustible liquids and vapors.[2] Vapors are heavier than air and can travel, creating a risk of ignition or flashback from a distant source.[2]
Personal Protective Equipment (PPE): A Self-Validating System
Your choice of PPE is your primary defense against the hazards outlined above. This is not a matter of preference but a scientifically-driven selection to create a barrier between you and potential exposure.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that comply with OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[6][7] These provide a seal around the eyes to protect against splashes and vapors.[6]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6]
Skin and Body Protection
-
Gloves: The selection of the correct glove material is critical. Given that Cyclotene™ propionate is an aromatic ester, materials with high resistance to this chemical class are required. Avoid latex gloves, which offer poor protection against many organic solvents.[8]
| Glove Material | Resistance to Aromatic Esters & Solvents | Notes |
| Butyl Rubber | Excellent | Recommended for acids, ketones, esters, and aldehydes.[9] |
| Viton™ | Excellent | A specialty glove with high resistance to chlorinated and aromatic solvents.[8] |
| Nitrile | Fair to Good | May be suitable for short-duration tasks, but breakthrough times must be verified. Not ideal for prolonged immersion. |
-
Lab Coat/Gown: A chemically resistant lab coat or gown is essential to protect against incidental contact.[7] For tasks with a higher risk of splashes, a polyethylene-coated polypropylene gown is recommended over standard cloth lab coats, which can absorb and hold chemicals against the skin.[7]
-
Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[7]
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, such as working within a certified chemical fume hood, respiratory protection is typically not required.[7] However, if you are working outside of a fume hood, or if there is a potential for generating significant aerosols or vapors, a risk assessment must be performed to determine the need for a respirator.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures safety at every stage of the handling process.
References
- 1. scispace.com [scispace.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. certaslubricantsolutions.com [certaslubricantsolutions.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



